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  • Product: METHYL 5-BROMO-4-METHYLNICOTINATE
  • CAS: 1382847-91-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of METHYL 5-BROMO-4-METHYLNICOTINATE

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-Bromo-4-methylnicotinate, a substituted pyridine deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-Bromo-4-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, consolidating available data to support research and development activities.

Chemical Identity and Structure

Methyl 5-bromo-4-methylnicotinate is a heterocyclic compound featuring a pyridine ring scaffold. The systematic IUPAC name for this compound is methyl 5-bromo-4-methylpyridine-3-carboxylate. Its structure is characterized by a methyl ester group at the 3-position, a methyl group at the 4-position, and a bromine atom at the 5-position of the pyridine ring. This specific arrangement of substituents dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure:

Chemical Structure of Methyl 5-bromo-4-methylnicotinate

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the available data for Methyl 5-bromo-4-methylnicotinate.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1], [2]
Molecular Weight 230.06 g/mol [1], [2]
Appearance Off-white to light yellow solid[3]
Boiling Point 258.5±35.0 °C (Predicted)[3]
Density 1.503±0.06 g/cm³ (Predicted)[3]
pKa 1.49±0.28 (Predicted)[3]
Solubility Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water.[4][4]
Storage Inert atmosphere, Room Temperature[1], [3]

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While experimental spectra for Methyl 5-bromo-4-methylnicotinate are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic proton on the pyridine ring will likely appear as a singlet in the downfield region (δ 7.0-9.0 ppm). The methyl ester protons will present as a singlet around δ 3.5-4.0 ppm, and the methyl group attached to the pyridine ring will also be a singlet, typically in the range of δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-175 ppm. The aromatic carbons will appear between δ 120-160 ppm. The methyl ester carbon will be found around δ 50-60 ppm, and the methyl group carbon attached to the ring will be in the upfield region, typically δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Methyl 5-bromo-4-methylnicotinate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Avoid contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8] The compound should be stored under an inert atmosphere.[1]

  • Hazards: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7] It is harmful if swallowed or in contact with skin.[7][8]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Synthesis and Reactivity

Methyl 5-bromo-4-methylnicotinate is a valuable synthetic intermediate. Its synthesis can be approached through various routes, often starting from nicotinic acid or its derivatives.

Synthetic Workflow Example:

A plausible synthetic route involves the esterification of 5-bromo-4-methylnicotinic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

G cluster_0 Synthetic Pathway Start 5-Bromo-4-methylnicotinic Acid Process Esterification Start->Process Reagent1 Methanol (CH₃OH) Reagent1->Process Reagent2 Acid Catalyst (e.g., H₂SO₄) Reagent2->Process Product Methyl 5-bromo-4-methylnicotinate Process->Product

General synthetic scheme for Methyl 5-bromo-4-methylnicotinate.

The reactivity of this compound is governed by the functional groups present. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

Conclusion

Methyl 5-bromo-4-methylnicotinate is a key building block in organic synthesis with potential applications in drug discovery and materials science. This guide has summarized its fundamental physical properties, providing a valuable resource for researchers. Further experimental validation of the predicted properties and a comprehensive toxicological assessment would be beneficial for its broader application.

References

  • Lead Sciences. (n.d.). Methyl 5-bromo-4-methylnicotinate. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-Bromo-4-Methylnicotinate: A Core Heterocyclic Building Block

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 5-Bromo-4-Methylnicotinate. It moves beyond a simple cataloging of properties to p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 5-Bromo-4-Methylnicotinate. It moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, and strategic application in modern pharmaceutical research. The structure of this document is designed to logically present the molecule's identity, a robust and rational protocol for its synthesis, and its pivotal role as a versatile intermediate.

Core Identity and Physicochemical Properties

Methyl 5-bromo-4-methylnicotinate is a polysubstituted pyridine derivative, a class of heterocyclic compounds of immense importance in medicinal chemistry. Its value lies in the strategic placement of three distinct functional groups—a bromine atom, a methyl ester, and a methyl group—on the pyridine scaffold. This arrangement provides a versatile platform for diversification and lead compound optimization.

The formal IUPAC name for this compound is methyl 5-bromo-4-methylpyridine-3-carboxylate .[1] Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1382847-91-7[1][2]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight ~230.06 g/mol
Physical Form Solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water.
Storage Store under an inert atmosphere at room temperature.[2]
Chemical Structure Visualization

The structure, defined by a pyridine ring substituted at the 3-position with a methyl carboxylate group, the 4-position with a methyl group, and the 5-position with a bromine atom, is visualized below.

Caption: Chemical Structure of Methyl 5-bromo-4-methylnicotinate.

Proposed Synthesis Protocol: Fischer Esterification

While multiple synthetic routes are conceivable, the most direct and reliable laboratory-scale preparation starts from the commercially available 5-bromo-4-methylnicotinic acid . The synthesis hinges on a classic Fischer-Speier esterification, a robust and well-understood acid-catalyzed reaction.

Causality of Experimental Design:

  • Catalyst: Concentrated sulfuric acid is chosen as the catalyst. It serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Reagent & Solvent: Methanol serves as both the nucleophile and the solvent. Using it in large excess is critical to push the reaction equilibrium forward, maximizing the yield of the methyl ester.

  • Reaction Condition: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Workup: The reaction is quenched with a saturated sodium bicarbonate solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product during extraction.

Step-by-Step Laboratory Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-methylnicotinic acid (10.0 g, 46.3 mmol).

  • Reagent Addition: Add 150 mL of methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, ~46 mmol) with stirring. The addition should be performed in a fume hood and with appropriate personal protective equipment (PPE).

  • Reaction Execution: Heat the stirred mixture to reflux (approximately 65-70°C) for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will cause foaming. Stir until gas evolution ceases. A significant portion of the methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford Methyl 5-Bromo-4-Methylnicotinate as a solid.

Synthesis Workflow Diagram

G start 5-Bromo-4-methylnicotinic Acid reaction Heat to Reflux (12-16 hours) start->reaction reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) reagents->reaction workup Quench (NaHCO₃) Extract (EtOAc) Dry (Na₂SO₄) reaction->workup purify Flash Column Chromatography workup->purify product Methyl 5-Bromo-4-Methylnicotinate purify->product

Caption: Proposed workflow for the synthesis of the title compound.

Core Applications in Drug Discovery & Development

The strategic value of Methyl 5-bromo-4-methylnicotinate is realized in its application as a versatile building block for constructing complex molecular architectures. Its reactivity is dominated by the carbon-bromine bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions.

Pivotal Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this substrate and is a cornerstone of modern medicinal chemistry. It facilitates the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a wide variety of aryl or heteroaryl groups introduced from a boronic acid or boronate ester.

Mechanistic Insight & Strategic Value: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinate ester.

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is indispensable in drug discovery for several reasons:

  • Structural Diversity: It allows for the rapid synthesis of large libraries of compounds by coupling various boronic acids to the core scaffold. This is fundamental for exploring Structure-Activity Relationships (SAR).

  • Access to Key Scaffolds: The resulting 4,5-disubstituted nicotinates are key structural motifs in numerous classes of therapeutic agents, including kinase inhibitors.

  • Robustness: The reaction is highly reliable and tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.

Generic Suzuki Coupling Workflow

G sub Methyl 5-Bromo-4- Methylnicotinate reaction Suzuki-Miyaura Cross-Coupling sub->reaction boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH) reagents->reaction product Methyl 5-Aryl-4- Methylnicotinate (Diverse Library) reaction->product

Caption: Application in Suzuki coupling for library synthesis.

The ester functional group provides a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling or other transformations, or it can be reduced to the primary alcohol, further expanding the synthetic possibilities from this single, high-value intermediate.

Conclusion

Methyl 5-bromo-4-methylnicotinate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined structure provides three distinct points of chemical reactivity, with the bromine atom serving as the primary anchor for diversification via robust and reliable cross-coupling chemistry. The synthetic protocol detailed herein is based on established, high-yielding transformations, ensuring that this key building block can be accessed reliably. For research teams focused on developing novel therapeutics, particularly in oncology and inflammation where kinase inhibitors and other targeted therapies are prevalent, a deep understanding of this molecule's synthesis and application is essential for the efficient generation and optimization of new chemical entities.

References

  • J&K Scientific LLC. Methyl 5-bromo-4-methylnicotinate | 1382847-91-7. Available at: [Link]

  • Lead Sciences. Methyl 5-bromo-4-methylnicotinate. Available at: [Link]

  • PubChem. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wikipedia. Methyl nicotinate. Available at: [Link]

Sources

Foundational

METHYL 5-BROMO-4-METHYLNICOTINATE solubility in organic solvents

An In-Depth Technical Guide to the Solubility of METHYL 5-BROMO-4-METHYLNICOTINATE in Organic Solvents This guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-4-methylnicotinate....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of METHYL 5-BROMO-4-METHYLNICOTINATE in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-4-methylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a thorough understanding of this compound's behavior in various organic solvents.

Introduction: Understanding the Molecular Profile

Methyl 5-bromo-4-methylnicotinate is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Its structure, featuring a pyridine ring, a methyl ester, a bromo substituent, and a methyl group, dictates its physicochemical properties and, consequently, its solubility. The interplay of these functional groups creates a molecule with distinct regions of varying polarity, which is the primary determinant of its solubility in different organic solvents.

The pyridine ring, with its nitrogen atom, introduces polarity and the capacity for hydrogen bonding. The methyl ester group also contributes to the molecule's polarity and potential for dipole-dipole interactions. Conversely, the bromo substituent and the methyl group are less polar and contribute to the molecule's lipophilicity. Therefore, the overall solubility of Methyl 5-bromo-4-methylnicotinate is a balance of these competing characteristics.

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical data, a predictive approach to solubility, grounded in the "like dissolves like" principle, is a powerful tool. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of Methyl 5-bromo-4-methylnicotinate suggests a nuanced solubility profile.

Structural and Substituent Effects on Polarity

The solubility of a compound is influenced by the collective effects of its substituent groups. In Methyl 5-bromo-4-methylnicotinate, the key substituents are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this part of the molecule polar. Pyridine itself is miscible with water and a broad range of organic solvents.[1][2][3]

  • Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. The presence of an ester generally enhances solubility in organic solvents.[4]

  • Bromo Group (-Br): While the C-Br bond is polar, halogens are generally considered to be deactivating groups that can increase hydrophobicity.[5]

  • Methyl Group (-CH₃): This is an electron-donating group that is nonpolar and contributes to the lipophilicity of the molecule.[5]

The combination of these groups results in a molecule with moderate overall polarity, suggesting that it will be most soluble in solvents of intermediate polarity.

Qualitative Solubility Prediction

Based on the structural analysis, we can predict the qualitative solubility of Methyl 5-bromo-4-methylnicotinate in various classes of organic solvents. A similar compound, Methyl 4-bromo-6-methylnicotinate, is known to be soluble in petroleum ether and ethyl acetate, which supports this predictive approach.[6]

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe hydroxyl group of these solvents can hydrogen bond with the nitrogen of the pyridine ring and the oxygen of the ester group.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThese solvents have significant dipole moments that can engage in dipole-dipole interactions with the polar regions of the solute.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar alkyl and aromatic parts of the solute will interact favorably with these solvents, but the polar groups will be less well-solvated.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a good balance of polarity and the ability to interact with both the polar and nonpolar regions of the solute.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol for the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9]

Materials and Equipment
  • Methyl 5-bromo-4-methylnicotinate (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methyl 5-bromo-4-methylnicotinate into a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Methyl 5-bromo-4-methylnicotinate of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Dilute sample E->F H Analyze standards & sample by HPLC F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for determining solubility.

Safety and Handling

While specific toxicity data for Methyl 5-bromo-4-methylnicotinate is limited, it is prudent to handle it with care. Based on safety data sheets for similar compounds, it may cause skin, eye, and respiratory irritation.[10] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for detailed safety information.

Conclusion

References

  • Rowan Scientific. Predicting Solubility. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967–10992.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • Ghaffari, A., & Jamali, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Attia, L. J., Burns, J. D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17833.
  • Fakhree, M. A. A., & Acree, Jr., W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Solubility of Things. Pyridine. [Link]

  • SlideShare. (2016). solubility experimental methods.pptx. [Link]

  • Patel, K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • U.S. Army Edgewood Research, Development and Engineering Center. (1995). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals.
  • Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

  • chemeurope.com. Pyridine. [Link]

  • Stephenson, R. M. (1992). Mutual solubility of water and pyridine derivatives.
  • Lead Sciences. Methyl 5-bromo-4-methylnicotinate. [Link]

  • PubChem. Methyl 4-bromo-5-methylpicolinate. [Link]

  • Dwivedi, A. M., & Yalkowsky, S. H. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Research, 15(11), 1734–1740.
  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • University of Calgary. Substituent Effects. [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Kim, J., & Lee, K. (2021). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 22(16), 8758.

Sources

Exploratory

Spectroscopic Characterization of Methyl 5-bromo-4-methylnicotinate: A Technical Guide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-bromo-4-methylnicotinate (CAS No: 1382847-91-7), a substituted pyridine derivative of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-bromo-4-methylnicotinate (CAS No: 1382847-91-7), a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction

Methyl 5-bromo-4-methylnicotinate is a heterocyclic compound featuring a pyridine ring, a bromo substituent, a methyl group, and a methyl ester. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in research and development. This guide will delve into the predicted spectroscopic data for this molecule and provide a thorough interpretation based on established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-4-methylnicotinate, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A sample of approximately 5-10 mg of Methyl 5-bromo-4-methylnicotinate is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for aromatic and ester carbons (e.g., 0-180 ppm).

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.8s1HH-2 (Pyridine)
2~8.5s1HH-6 (Pyridine)
3~3.9s3H-OCH₃ (Ester)
4~2.5s3H-CH₃ (at C-4)
Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 5-bromo-4-methylnicotinate in CDCl₃ would exhibit four distinct singlet signals.

  • Aromatic Protons (H-2 and H-6): The two protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons for coupling. The proton at the 2-position (H-2) is anticipated to be the most downfield (~8.8 ppm) due to its proximity to the electron-withdrawing nitrogen atom and the ester group. The proton at the 6-position (H-6) would also be significantly deshielded and appear at a lower field (~8.5 ppm).[1][2]

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to resonate as a sharp singlet around 3.9 ppm, a characteristic region for such functional groups.

  • Methyl Protons (-CH₃ at C-4): The protons of the methyl group attached to the pyridine ring at the 4-position would appear as a singlet at approximately 2.5 ppm.

Diagram: Predicted ¹H NMR Assignments for Methyl 5-bromo-4-methylnicotinate

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~165C=O (Ester)
2~155C-6 (Pyridine)
3~152C-2 (Pyridine)
4~145C-4 (Pyridine)
5~130C-3 (Pyridine)
6~120C-5 (Pyridine)
7~53-OCH₃ (Ester)
8~20-CH₃ (at C-4)
Interpretation of ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is anticipated to have the most downfield chemical shift, around 165 ppm.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield of the ring carbons, appearing in the range of 150-155 ppm. The substituted carbons (C-3, C-4, and C-5) will have their chemical shifts determined by the electronic effects of the attached groups (ester, methyl, and bromo, respectively).[3][4][5][6][7]

  • Alkyl Carbons: The methyl ester carbon (-OCH₃) is expected around 53 ppm, while the methyl carbon at the C-4 position will be the most upfield signal, around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is collected. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2960-2850WeakAliphatic C-H stretch
~1730-1715StrongC=O stretch (Ester)
~1600-1585MediumC=C and C=N ring stretching (Pyridine)
~1300-1000StrongC-O stretch (Ester)
Below 800Medium-StrongC-Br stretch
Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in Methyl 5-bromo-4-methylnicotinate.

  • C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ for the aromatic C-H stretches of the pyridine ring. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[8][9]

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted in the region of 1730-1715 cm⁻¹ which is characteristic of an aromatic ester carbonyl group.[10][11][12][13][14]

  • Pyridine Ring Stretching: Medium intensity peaks in the 1600-1585 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.[8]

  • C-O Stretching: Strong absorption bands in the 1300-1000 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.[13][14]

  • C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the pyridine nitrogen can be readily protonated.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrometry Data
m/zAssignment
230/232[M+H]⁺ (Molecular ion peak)
199/201[M+H - OCH₃]⁺
171/173[M+H - COOCH₃]⁺
Interpretation of Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

  • Molecular Ion Peak: In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be seen for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For Methyl 5-bromo-4-methylnicotinate (C₈H₈BrNO₂), the molecular weight is approximately 230.06 g/mol . Therefore, the molecular ion peaks will appear at m/z 230 and 232.

  • Major Fragment Ions: The fragmentation of the molecular ion is likely to occur at the ester group.[15][16][17][18][19][20][21]

    • Loss of the methoxy radical (-OCH₃) would result in a fragment ion at m/z 199 and 201.

    • Loss of the entire methoxycarbonyl radical (-COOCH₃) would lead to a fragment at m/z 171 and 173.

Diagram: Predicted Mass Spectrometry Fragmentation of Methyl 5-bromo-4-methylnicotinate

M [M+H]⁺ m/z 230/232 F1 [M+H - OCH₃]⁺ m/z 199/201 M->F1 - OCH₃ F2 [M+H - COOCH₃]⁺ m/z 171/173 M->F2 - COOCH₃

Caption: Predicted fragmentation pathway in ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-bromo-4-methylnicotinate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established spectroscopic principles, offers a robust framework for the structural verification of this compound. These spectroscopic fingerprints are crucial for ensuring the quality and identity of this molecule in its various applications within the pharmaceutical and chemical research sectors.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link].

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link].

  • Taylor & Francis Online. THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Available at: [Link].

  • University of Colorado Boulder. IR Chart. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link].

  • YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link].

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link].

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link].

  • The University of Arizona. Mass Spectrometry - Examples. Available at: [Link].

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link].

  • Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link].

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link].

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link].

  • Wikipedia. Infrared spectroscopy correlation table. Available at: [Link].

  • University of Regensburg. Table of Characteristic IR Absorptions. Available at: [Link].

  • Scribd. IR Spectrum Frequency Table. Available at: [Link].

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link].

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link].

  • Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Available at: [Link].

  • PubMed. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Available at: [Link].

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link].

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link].

  • Química Orgánica. IR Spectrum: Esters. Available at: [Link].

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link].

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link].

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link].

  • PubChem. Methyl Nicotinate. Available at: [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link].

  • SpectraBase. Methylnicotinate - Optional[1H NMR] - Spectrum. Available at: [Link].

  • Utrecht University Repository. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available at: [Link].

  • Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). Available at: [Link].

  • The Good Scents Company. methyl nicotinate, 93-60-7. Available at: [Link].

  • University of California, Irvine. Mass Spectrometry: Fragmentation. Available at: [Link].

Sources

Foundational

An In-Depth Technical Guide to METHYL 5-BROMO-4-METHYLNICOTINATE: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction METHYL 5-BROMO-4-METHYLNICOTINATE is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

METHYL 5-BROMO-4-METHYLNICOTINATE is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methyl ester on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the discovery and first documented synthesis of this compound, offering insights into the chemical strategies and experimental considerations for its preparation.

The Emergence of a Key Building Block: A Note on Discovery

The "discovery" of METHYL 5-BROMO-4-METHYLNICOTINATE is intrinsically linked to its utility in the synthesis of biologically active compounds. Rather than a singular, celebrated discovery, its significance grew within the context of medicinal chemistry programs aimed at developing new drugs. Its structure is likely the result of rational design by medicinal chemists seeking to explore the structure-activity relationships of pyridine-based scaffolds. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methyl and ester groups influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability.

A key disclosure of a synthetic method for this compound can be found in the patent literature, where it is described as an intermediate for the synthesis of substituted 6,6-fused nitrogenous heterocyclic compounds with potential therapeutic applications. This underscores the role of such building blocks in the pipeline of modern drug development.

The First Documented Synthesis: A Two-Step Approach

The most clearly documented synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE proceeds via a two-step sequence starting from the commercially available 5-bromonicotinic acid. This approach involves the introduction of the C4-methyl group followed by esterification of the carboxylic acid. A more direct, documented synthesis starts from the corresponding carboxylic acid, 5-bromo-4-methylnicotinic acid.

Part 1: Synthesis of the Precursor, 5-Bromo-4-methylnicotinic acid

While 5-bromo-4-methylnicotinic acid is commercially available, understanding its synthesis provides a more complete picture of the chemical lineage of the target molecule. A common strategy for the synthesis of such substituted nicotinic acids involves the modification of simpler pyridine precursors.

A plausible synthetic route, based on established pyridine chemistry, is outlined below:

Synthesis of 5-bromo-4-methylnicotinic acid 4-methylnicotinic_acid 4-Methylnicotinic Acid bromination Bromination (e.g., Br2, oleum) 4-methylnicotinic_acid->bromination 5-bromo-4-methylnicotinic_acid 5-Bromo-4-methylnicotinic Acid bromination->5-bromo-4-methylnicotinic_acid

Caption: Plausible synthesis of the precursor, 5-bromo-4-methylnicotinic acid.

This transformation can be achieved through electrophilic bromination of 4-methylnicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under harsh conditions, such as using bromine in the presence of oleum (fuming sulfuric acid). The directing effects of the existing substituents guide the bromine to the 5-position.

Part 2: Esterification to METHYL 5-BROMO-4-METHYLNICOTINATE

The final step in the synthesis is the esterification of 5-bromo-4-methylnicotinic acid to its corresponding methyl ester. This is a standard transformation in organic chemistry and can be accomplished through several methods. A reliable and commonly used method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

A detailed, step-by-step protocol based on the principles of Fischer-Speier esterification and information from the patent literature is provided below.

Experimental Protocol: Synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE

Materials:

  • 5-Bromo-4-methylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-4-methylnicotinic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to obtain pure METHYL 5-BROMO-4-METHYLNICOTINATE.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 5-Bromo-4-methylnicotinic acid + Methanol + H2SO4 (cat.) Reflux Heat to Reflux (Monitor by TLC) Start->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Concentrate_MeOH Remove Methanol Neutralize->Concentrate_MeOH Extract Extract with Organic Solvent Concentrate_MeOH->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Column Chromatography (if necessary) Filter_Concentrate->Purify Product Pure METHYL 5-BROMO-4- METHYLNICOTINATE Purify->Product

Caption: Experimental workflow for the synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Bromo-4-methylnicotinic acidC₇H₆BrNO₂216.03677702-58-8
METHYL 5-BROMO-4-METHYLNICOTINATEC₈H₈BrNO₂230.061382847-91-7

Conclusion

METHYL 5-BROMO-4-METHYLNICOTINATE stands as a testament to the importance of versatile building blocks in the ever-evolving landscape of drug discovery. While its initial discovery may not be marked by a singular event, its documented synthesis in the patent literature provides a clear and reproducible path for its preparation. The two-step sequence, involving the synthesis of the 5-bromo-4-methylnicotinic acid precursor followed by a straightforward esterification, represents a robust and scalable method for accessing this valuable intermediate. As research into novel therapeutics continues, the demand for such well-characterized and synthetically accessible building blocks will undoubtedly grow, further solidifying the importance of METHYL 5-BROMO-4-METHYLNICOTINATE in the medicinal chemist's toolbox.

References

  • WO2012080284A2: Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.
  • US20060116519A1: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Exploratory

Key reactive sites on METHYL 5-BROMO-4-METHYLNICOTINATE

An In-Depth Technical Guide to the Key Reactive Sites of METHYL 5-BROMO-4-METHYLNICOTINATE Abstract Methyl 5-bromo-4-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of METHYL 5-BROMO-4-METHYLNICOTINATE

Abstract

Methyl 5-bromo-4-methylnicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on an electron-deficient pyridine core presents a landscape of distinct reactive sites. This guide provides a comprehensive analysis of these sites, elucidating the underlying electronic and steric principles that govern their reactivity. We will explore the key transformations this molecule can undergo, including palladium-catalyzed cross-coupling reactions at the C5-bromo position, nucleophilic acyl substitution at the ester carbonyl, and reactions involving the pyridine nitrogen. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Molecular Structure and Electronic Landscape

The reactivity of methyl 5-bromo-4-methylnicotinate is a direct consequence of the interplay between its constituent functional groups and the inherent electronic nature of the pyridine ring.

  • Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient (π-deficient) aromatic system. This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions, making the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack.[1]

  • C5-Bromo Substituent: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its electronegativity, further deactivating the ring. However, it can also donate electron density through resonance (+M effect) via its lone pairs.[1] Crucially, it serves as an excellent leaving group in transition metal-catalyzed reactions.

  • C3-Methyl Ester Group: This is a strong electron-withdrawing group, further reducing the electron density of the pyridine ring. The carbonyl carbon is highly electrophilic and serves as a primary site for nucleophilic attack.

  • C4-Methyl Group: As an alkyl group, it has a weak electron-donating effect (+I), which slightly counteracts the electron-withdrawing nature of the other substituents at its position.

This combination of features makes the molecule a rich substrate for a variety of chemical transformations, with three primary zones of reactivity: the C-Br bond, the ester functional group, and the pyridine nitrogen.

The C5-Bromine Atom: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-bromine bond is arguably the most versatile reactive site on the molecule, primarily exploited in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis, enabling the formation of new bonds with high efficiency and functional group tolerance.[2]

The Suzuki-Miyaura reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[3][4] This reaction is fundamental for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[2]

Suzuki_Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add methyl 5-bromo-4-methylnicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[3]

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[3]

  • Heat the reaction mixture with stirring at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl derivative.

This reaction facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[5] It is an indispensable tool for synthesizing arylamines, which are prevalent in drug discovery.[6][7]

Buchwald_Hartwig

Experimental Protocol: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or dppf), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[8]

  • Add methyl 5-bromo-4-methylnicotinate (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Seal the vessel and heat the mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.[8]

  • Filter, concentrate, and purify the residue by flash chromatography to obtain the desired aminopyridine product.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are most favorable at the C2, C4, and C6 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[9][10] The bromine atom in methyl 5-bromo-4-methylnicotinate is at the C5 position (a β-position), which lacks this direct resonance stabilization. Consequently, SNAr reactions at this site are significantly less favorable and require harsh conditions or highly activated nucleophiles, making palladium-catalyzed pathways the preferred method for substitution at this position.

The C3-Methyl Ester: A Gateway to Functional Group Interconversion

The methyl ester at the C3 position is an electrophilic site ripe for modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically cleaner and avoids potential side reactions with the basic pyridine nitrogen.

Experimental Protocol: Ester Hydrolysis

  • Dissolve methyl 5-bromo-4-methylnicotinate (1.0 equiv) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amidation

Direct reaction with an amine can convert the ester into the corresponding amide. This transformation is often facilitated by heating or by converting the amine to a more nucleophilic species.

Experimental Protocol: Amidation with Hydrazine

  • In a round-bottom flask, mix methyl 5-bromo-4-methylnicotinate (1.0 equiv) with an excess of hydrazine hydrate (2.0 equiv).[11]

  • Heat the reaction mixture to 50 °C and stir at this temperature.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, suspend the reaction mixture in ethanol and cool to induce precipitation.[11]

  • Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol to yield the pure nicotinoyl hydrazide.[11]

Reduction to Primary Alcohol

The ester can be reduced to the corresponding primary alcohol, (5-bromo-4-methylpyridin-3-yl)methanol, using a suitable reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, milder reagents like sodium borohydride (NaBH₄) in methanol can also achieve this transformation, often with better functional group tolerance.[12][13]

Experimental Protocol: Ester Reduction

  • Dissolve methyl 5-bromo-4-methylnicotinate (1.0 equiv) in a suitable solvent such as ethanol or THF.[13]

  • Cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.[13]

  • Add sodium borohydride (NaBH₄) (3.0-5.0 equiv) portion-wise, maintaining the temperature below 10 °C.[13]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction again to 5 °C and slowly quench by adding a solution of acetic acid in water.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic phase, dry, and concentrate.

  • Purify the crude alcohol by column chromatography or recrystallization.

Reactivity of the Pyridine Core

The pyridine ring itself possesses reactive sites, primarily the basic nitrogen atom.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can react with electrophiles such as alkyl halides to form quaternary pyridinium salts or with oxidizing agents (e.g., m-CPBA) to form the corresponding N-oxide. N-oxidation can alter the electronic properties of the ring, potentially facilitating other transformations.[14]

  • Electrophilic Aromatic Substitution (EAS): As previously noted, the pyridine ring is strongly deactivated towards EAS. Any such reaction would require harsh conditions and the substitution pattern would be influenced by the combined directing effects of the existing substituents and the deactivating pyridine nitrogen.[1]

Summary of Reactivity

The synthetic utility of methyl 5-bromo-4-methylnicotinate is derived from its multiple, chemoselectively addressable reactive sites.

Reactivity_Summary

Reactive SitePositionType of ReactionReagentsResulting Functional Group
C-Br Bond C5Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC-C (Aryl) Bond
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-N (Amino) Bond
Ester Carbonyl C3HydrolysisH₂O, Acid or Base (e.g., LiOH)Carboxylic Acid
AmidationAmine / HydrazineAmide / Hydrazide
ReductionNaBH₄, LiAlH₄Primary Alcohol
Pyridine Nitrogen N1N-Oxidationm-CPBAN-Oxide
N-AlkylationAlkyl HalideQuaternary Salt

References

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

  • Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7. Retrieved from [Link]

  • American Chemical Society Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4) 264-266. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

Foundational

The Emerging Therapeutic Potential of METHYL 5-BROMO-4-METHYLNICOTINATE Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the Nicotinate Scaffold In the landscape of medicinal chemistry, the pyridine ring is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nicotinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a privileged scaffold in drug design.[2] Within this class, nicotinic acid (niacin) and its derivatives have a long history of clinical use and a broad spectrum of documented biological activities, ranging from lipid-lowering effects to potent anti-inflammatory and anticancer properties.[3][4]

This technical guide focuses on the untapped potential of a specific, functionalized scaffold: METHYL 5-BROMO-4-METHYLNICOTINATE . The strategic placement of a bromine atom, a methyl group, and a methyl ester on the pyridine core offers a unique starting point for the synthesis of novel derivatives with potentially enhanced biological activities. The bromine atom can serve as a handle for further chemical modifications (e.g., cross-coupling reactions) and can also enhance biological activity through halogen bonding or by increasing lipophilicity. The methyl group can influence the molecule's conformation and interaction with biological targets.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will explore the hypothesized biological activities of METHYL 5-BROMO-4-METHYLNICOTINATE derivatives, grounded in the established pharmacology of related compounds, and provide detailed experimental workflows for their evaluation.

Part 1: Potential Anticancer Activity

Nicotinic acid and its derivatives have gained significant attention for their potential as anticancer agents.[4][5] The proposed mechanisms are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanistic Insights: Targeting Kinase Signaling and Cellular Metabolism

Derivatives of the nicotinic acid scaffold are hypothesized to exert anticancer effects through several mechanisms:

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase in this process. Several novel nicotinic acid derivatives have demonstrated potent inhibitory activity against VEGFR-2, leading to a reduction in receptor phosphorylation and downstream signaling.[6][7] This inhibition can stifle the tumor's blood supply, leading to apoptosis and reduced growth.[6] The derivatization of METHYL 5-BROMO-4-METHYLNICOTINATE could lead to compounds that fit into the ATP-binding pocket of VEGFR-2, disrupting its function.

  • Modulation of NAD+ Metabolism: Nicotinic acid is a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell survival, such as poly (ADP-ribose) polymerases (PARPs).[8] Some cancer cells show an amplification and overexpression of the gene for nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme for NAD+ synthesis from nicotinic acid.[8] This suggests a dependency of these tumors on this pathway. Derivatives of METHYL 5-BROMO-4-METHYLNICOTINATE could be designed to either exploit or inhibit this pathway, potentially leading to selective cancer cell death.

Below is a diagram illustrating the potential anticancer mechanisms of action.

Anticancer Mechanisms cluster_0 VEGFR-2 Inhibition cluster_1 NAD+ Metabolism Modulation Derivative Nicotinate Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Growth Tumor Growth & Metastasis Angiogenesis->Growth Supports Derivative2 Nicotinate Derivative NAPRT NAPRT Derivative2->NAPRT Modulates NAD NAD+ Synthesis NAPRT->NAD DNA_Repair DNA Repair (e.g., PARP) NAD->DNA_Repair Cell_Survival Cancer Cell Survival DNA_Repair->Cell_Survival Antimicrobial Screening Workflow Start Synthesized Derivatives Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC_Det MIC Determination (Broth Microdilution) Screening->MIC_Det Active Compounds MBC_Det MBC Determination MIC_Det->MBC_Det Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Det->Mechanism Result Identify Lead Compound MBC_Det->Result Mechanism->Result

Caption: A typical workflow for antimicrobial drug discovery.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various pathogens.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Representative Data

The following table provides examples of MIC values for various pyridine and nicotinic acid derivatives against common pathogens, highlighting the potential antimicrobial efficacy.

Compound ClassPathogenMIC (µg/mL)Reference
1-Alkyl-2-(4-pyridyl)pyridinium bromidesS. aureus11-16[9]
Furan-pentanoic acid derivativeMRSA2[10]
Thienopyrimidine derivativeB. subtilis62[11]

Part 3: Potential Anti-inflammatory Activity

Nicotinic acid and its metabolites have well-documented anti-inflammatory properties. [12]This activity is particularly relevant for chronic inflammatory diseases.

Mechanistic Insights: The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of nicotinic acid derivatives are believed to be mediated through several pathways:

  • GPR109A Receptor Activation: Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages. [3]Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines.

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and adhesion molecules. Nicotinic acid has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory cascade. [3]* Cholinergic Anti-inflammatory Pathway: Nicotine and related compounds can activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells. [13][14][15]This activation triggers an intracellular signaling cascade that inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [13][16] The diagram below outlines the key steps in the nicotinic anti-inflammatory pathway.

Anti-inflammatory Pathway Nicotinate Nicotinate Derivative GPR109A GPR109A Receptor Nicotinate->GPR109A Activates alpha7nAChR α7nAChR Nicotinate->alpha7nAChR Activates ImmuneCell Immune Cell (e.g., Macrophage) GPR109A->ImmuneCell alpha7nAChR->ImmuneCell NFkB NF-κB Pathway ImmuneCell->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation

Sources

Exploratory

METHYL 5-BROMO-4-METHYLNICOTINATE: A Strategic Heterocyclic Building Block for Advanced Synthesis

Introduction: The Strategic Value of Substituted Pyridines In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is a privileged structure, prevalent in a vast array of pharmacologically active agents and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise tuning of molecular properties, including target affinity, selectivity, and pharmacokinetic profiles. METHYL 5-BROMO-4-METHYLNICOTINATE (CAS No. 1382847-91-7) has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3][4]

This technical guide provides an in-depth exploration of METHYL 5-BROMO-4-METHYLNICOTINATE, detailing its synthesis, physicochemical properties, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors. We will delve into the causality behind experimental choices for its use in pivotal cross-coupling reactions and showcase its potential in the rapid generation of compound libraries for screening and lead optimization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and spectral characteristics is fundamental to its effective application.

PropertyValueSource
CAS Number 1382847-91-7[3][4]
Molecular Formula C₈H₈BrNO₂[3][4]
Molecular Weight 230.06 g/mol [3][4]
Appearance Off-white to light yellow solid[5]
Boiling Point 258.5±35.0 °C (Predicted)[5]
Density 1.503±0.06 g/cm³ (Predicted)[5]
Storage Inert atmosphere, Room Temperature[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electronegativity of the bromine atom and the ester group.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 160-170 ppm range). The carbons attached to bromine and nitrogen will also exhibit characteristic chemical shifts.[7]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE

The synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE can be logically approached from readily available precursors. While a direct published procedure is not widely available, a robust synthetic route can be designed based on established methodologies for the synthesis of closely related substituted pyridines, such as those described in US Patent US20060116519A1.[8] The proposed pathway involves the oxidation of a hydroxymethyl group to a carboxylic acid, followed by esterification.

Synthesis_of_METHYL_5_BROMO_4_METHYLNICOTINATE A 5-Bromo-4-methyl-pyridin-3-yl)methanol B 5-Bromo-4-methylnicotinic acid A->B Oxidation (e.g., KMnO₄, PCC, or Swern) C METHYL 5-BROMO-4-METHYLNICOTINATE B->C Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Proposed synthetic pathway for METHYL 5-BROMO-4-METHYLNICOTINATE.

Experimental Protocol: A Proposed Synthesis

This protocol is adapted from established procedures for the oxidation of benzylic alcohols and subsequent esterification.[8]

Step 1: Oxidation to 5-Bromo-4-methylnicotinic acid

  • To a stirred solution of (5-Bromo-4-methyl-pyridin-3-yl)methanol (1.0 eq) in a suitable solvent (e.g., acetone or a mixture of t-BuOH/water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq) portion-wise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate, washing the filter cake with water.

  • Acidify the filtrate to a pH of approximately 3-4 with aqueous HCl, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-4-methylnicotinic acid.

Step 2: Esterification to METHYL 5-BROMO-4-METHYLNICOTINATE

  • Suspend 5-bromo-4-methylnicotinic acid (1.0 eq) in methanol (a sufficient volume to ensure stirring).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure METHYL 5-BROMO-4-METHYLNICOTINATE.

Reactivity and Application as a Heterocyclic Building Block

The synthetic utility of METHYL 5-BROMO-4-METHYLNICOTINATE lies in the reactivity of the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6][9] These reactions are foundational in modern drug discovery for their ability to rapidly and efficiently construct complex molecular scaffolds from simple, readily available fragments.[6][9]

Reactivity_of_METHYL_5_BROMO_4_METHYLNICOTINATE A METHYL 5-BROMO-4-METHYLNICOTINATE B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd catalyst, Base E 5-Aryl-4-methylnicotinate Derivatives B->E F 5-Alkynyl-4-methylnicotinate Derivatives C->F G 5-Amino-4-methylnicotinate Derivatives D->G

Caption: Key cross-coupling reactions of METHYL 5-BROMO-4-METHYLNICOTINATE.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and a boronic acid or ester.[10] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[1][10]

Generic Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk flask, combine METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[11] The resulting alkynyl-substituted pyridines are valuable intermediates that can be further elaborated or may themselves possess biological activity.

Generic Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[12][13] This reaction allows for the synthesis of a wide variety of substituted anilines and heteroarylamines, which are key components of many drugs.[8][12][13]

Generic Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Add an anhydrous, degassed solvent, typically toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Strategic Applications in Drug Discovery

While specific examples detailing the use of METHYL 5-BROMO-4-METHYLNICOTINATE in the synthesis of named clinical candidates are not prominently featured in the literature, its structural motifs are present in a variety of bioactive molecules. The 5-substituted-4-methylnicotinate framework is a key component in the design of inhibitors for various therapeutic targets. For instance, related substituted pyridines are central to the development of protein kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[1][10] The strategic placement of the bromine atom allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino functionalities at the 5-position, enabling a thorough exploration of the structure-activity relationship (SAR) around the pyridine core. This makes METHYL 5-BROMO-4-METHYLNICOTINATE an ideal building block for generating libraries of novel compounds for high-throughput screening and lead optimization programs.

Conclusion

METHYL 5-BROMO-4-METHYLNICOTINATE is a strategically important heterocyclic building block with broad applicability in modern organic synthesis. Its well-defined reactivity in key palladium-catalyzed cross-coupling reactions, coupled with its straightforward synthesis, makes it an invaluable tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering both foundational knowledge and practical protocols. By leveraging the synthetic versatility of this compound, researchers can accelerate the discovery and development of novel, high-value molecules.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lead Sciences. Methyl 5-bromo-4-methylnicotinate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents.
  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

Sources

Foundational

A Technical Guide to METHYL 5-BROMO-4-METHYLNICOTINATE for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of METHYL 5-BROMO-4-METHYLNICOTINATE in Medicinal Chemistry METHYL 5-BROMO-4-METHYLNICOTINATE (CAS No. 1382847-91-7) is a strategically important heterocyclic building block in mode...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of METHYL 5-BROMO-4-METHYLNICOTINATE in Medicinal Chemistry

METHYL 5-BROMO-4-METHYLNICOTINATE (CAS No. 1382847-91-7) is a strategically important heterocyclic building block in modern drug discovery and development. Its pyridine core, substituted with a bromine atom, a methyl group, and a methyl ester, offers a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore the chemical space around the core structure. This guide provides an in-depth technical overview of this compound, from its commercial availability and synthesis to its quality control and applications, designed to empower researchers in their quest for novel therapeutics.

Commercial Availability and Supplier Overview

METHYL 5-BROMO-4-METHYLNICOTINATE is readily available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The typical purity offered is ≥95%, with the compound being a solid that is generally stored under an inert atmosphere at room temperature. When selecting a supplier, it is crucial to consider not only the purity and cost but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.

Below is a summary of some commercial suppliers for METHYL 5-BROMO-4-METHYLNICOTINATE:

SupplierPurity/SpecificationAvailable QuantitiesAdditional Information
BLD Pharm Information available upon requestGram to bulk quantitiesProvides technical documents and supports custom synthesis.[1]
ChemicalBook Typically ≥95%Milligram to kilogram quantitiesAggregates multiple suppliers and provides basic physical properties and safety information.[2][3]
J&K Scientific Information available upon requestResearch and bulk quantitiesOffers access to Certificate of Analysis (COA) and Safety Data Sheets (SDS) on their website.[4]
Lead Sciences 95%Milligram to gram quantitiesProvides basic product information including molecular formula and storage conditions.[5]

Synthesis and Potential Impurities: A Chemist's Perspective

A U.S. patent details the synthesis of the closely related 5-Bromo-4-methyl-pyridine-3-carbaldehyde, a key intermediate for a protein kinase inhibitor.[7] This suggests a likely synthetic pathway for METHYL 5-BROMO-4-METHYLNICOTINATE would involve the bromination of 5-methylnicotinic acid followed by esterification, or the oxidation of the aforementioned aldehyde to the carboxylic acid and subsequent esterification.

Plausible Synthetic Workflow:

G A 3,5-Dimethyl Pyridine B 5-Methylnicotinic Acid A->B Oxidation (e.g., H₂O₂, H₂SO₄) C 5-Bromo-4-methylnicotinic Acid B->C Bromination D METHYL 5-BROMO-4-METHYLNICOTINATE C->D Esterification (Methanol, Acid catalyst)

Caption: Plausible synthetic route to METHYL 5-BROMO-4-METHYLNICOTINATE.

Potential Impurities:

Understanding the synthetic route is paramount for anticipating potential impurities. Based on the likely synthesis, researchers should be aware of the following:

  • Starting Materials: Residual 5-methylnicotinic acid or its unbrominated precursor.

  • Over-brominated Species: Di-brominated pyridine derivatives.

  • Isomers: Positional isomers formed during the bromination step.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate).

  • By-products from Esterification: Unreacted acid and by-products from the acid catalyst.

Quality Control and Analytical Methods: Ensuring Experimental Integrity

Upon receiving a new batch of METHYL 5-BROMO-4-METHYLNICOTINATE, it is imperative to perform rigorous quality control to validate its identity and purity. A multi-technique approach is recommended to build a comprehensive profile of the compound.

Recommended Analytical Workflow:

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity Determination A Visual Inspection (Color, Form) B Solubility Test A->B C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy C->D E Mass Spectrometry (MS) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Elemental Analysis F->G End Qualified for Use G->End Start New Batch Received Start->A

Caption: Recommended analytical workflow for quality control.

Step-by-Step Methodologies:

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and identify any proton-bearing impurities.

  • Protocol:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic peaks corresponding to the aromatic protons on the pyridine ring, the methyl ester protons, and the methyl group protons. The integration of these peaks should be consistent with the number of protons in each environment.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase could be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • The purity is calculated based on the area percentage of the main peak.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

METHYL 5-BROMO-4-METHYLNICOTINATE is a valuable building block in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases. The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorse transformations in medicinal chemistry for constructing complex molecular architectures.

A notable application of this scaffold is in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[8] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] The 5-Bromo-4-methyl-pyridin-3-yl moiety, derivable from METHYL 5-BROMO-4-METHYLNICOTINATE, serves as a core fragment in the synthesis of potent and selective CDK inhibitors.[7]

Illustrative Reaction Scheme:

G A METHYL 5-BROMO-4- METHYLNICOTINATE C Coupled Product (Kinase Inhibitor Scaffold) A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Aryl/Heteroaryl Boronic Acid B->C

Caption: Suzuki-Miyaura coupling utilizing the bromo-pyridine scaffold.

Safety and Handling

While a specific, comprehensive Safety Data Sheet for METHYL 5-BROMO-4-METHYLNICOTINATE is not consistently provided by all suppliers, data from closely related compounds such as 5-Bromonicotinic acid and methyl nicotinate can provide guidance on safe handling.[10][11][12][13]

  • Hazard Identification: The compound is likely to be harmful if swallowed and may cause skin and eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the supplier-specific Safety Data Sheet for the most accurate and up-to-date information before handling this compound.

Conclusion

METHYL 5-BROMO-4-METHYLNICOTINATE is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. A thorough understanding of its commercial availability, likely synthetic routes, potential impurities, and appropriate analytical methods for quality control is essential for its effective use in research and development. This guide provides a foundational framework for scientists and drug development professionals to confidently source, validate, and utilize this important building block in their pursuit of innovative medicines.

References

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Multi-Step Synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE from Nicotinic Acid

This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-4-methylnicotinate, a valuable substituted pyridine derivative used as a key intermediate in pharmaceutical and agrochemical research. The...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-4-methylnicotinate, a valuable substituted pyridine derivative used as a key intermediate in pharmaceutical and agrochemical research. The synthetic pathway originates from the readily available starting material, nicotinic acid (Vitamin B3). This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and field-proven advice to ensure a successful and safe synthesis.

The narrative explains the causality behind key experimental choices, from reagent selection to reaction conditions, ensuring that the protocols are not merely procedural but also instructive. The overall synthetic strategy is visualized below, outlining the three principal transformations required to achieve the target compound.

G cluster_0 Overall Synthetic Pathway Nicotinic Acid Nicotinic Acid Methyl Nicotinate Methyl Nicotinate Nicotinic Acid->Methyl Nicotinate Stage 1 Esterification Methyl 4-Methylnicotinate Methyl 4-Methylnicotinate Methyl Nicotinate->Methyl 4-Methylnicotinate Stage 2 C-H Functionalization Methyl 5-Bromo-4-methylnicotinate Methyl 5-Bromo-4-methylnicotinate Methyl 4-Methylnicotinate->Methyl 5-Bromo-4-methylnicotinate Stage 3 Bromination

Caption: High-level overview of the synthetic route.

Stage 1: Esterification of Nicotinic Acid to Methyl Nicotinate

Principle and Rationale

The initial step involves the conversion of the carboxylic acid functional group of nicotinic acid into its corresponding methyl ester. While classic Fischer esterification using methanol and a catalytic amount of strong acid is a viable option, it is an equilibrium-limited process that can require prolonged reaction times to achieve high conversion.[1]

To circumvent this, a more robust and efficient method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by quenching with methanol.[2] This two-step, one-pot procedure is effectively irreversible and typically proceeds rapidly at moderate temperatures to give the desired ester in high yield. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the purification process.[2]

Safety Precautions: Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[3] It is a lachrymator and can cause severe burns upon contact with skin and eyes, as well as damage to the respiratory tract if inhaled.[4][5]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tightly fitting safety goggles along with a face shield.[4]

  • Quenching: Never quench thionyl chloride directly with water.[7] Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred base solution or an alcohol.

  • Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate.[6] Ensure emergency shower and eyewash stations are accessible.[7]

Detailed Protocol: Synthesis of Methyl Nicotinate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (10.0 g, 81.2 mmol). The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (12.0 mL, 165 mmol) to the flask containing nicotinic acid. A catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL) can be added to facilitate the reaction.[2]

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80 °C) using an oil bath. Stir for 2-3 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).

  • Ester Formation: Cool the resulting crude nicotinoyl chloride hydrochloride in an ice bath (0 °C). Slowly add anhydrous methanol (50 mL) dropwise via an addition funnel. A vigorous exothermic reaction will occur.

  • Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Slowly pour the reaction mixture onto 100 g of crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude methyl nicotinate, which can be purified further by vacuum distillation if necessary.

G cluster_1 Workflow: Stage 1 A 1. Add Nicotinic Acid to dry flask B 2. Add SOCl₂ (in fume hood) A->B C 3. Reflux for 2-3 hours B->C D 4. Remove excess SOCl₂ (in vacuo) C->D E 5. Cool to 0°C, add MeOH D->E F 6. Aqueous Work-up & Neutralization E->F G 7. Extraction & Purification F->G H Methyl Nicotinate G->H

Caption: Experimental workflow for the synthesis of Methyl Nicotinate.

Stage 2: Synthesis of Methyl 4-Methylnicotinate

Challenge and Mechanistic Insight

Direct C-H methylation at the 4-position of the pyridine ring of methyl nicotinate is a significant synthetic challenge. The pyridine ring is electron-deficient, making it resistant to standard electrophilic substitution reactions. Furthermore, the existing substituents do not strongly favor functionalization at the C4 position.

A proven strategy to overcome this involves the temporary modification of the pyridine ring to alter its reactivity. The formation of a pyridine N-oxide dramatically changes the electronic landscape of the heterocycle. The N-oxide group is electron-donating by resonance, which activates the C2 and C4 positions towards electrophilic attack and subsequent functionalization. This allows for a targeted introduction of the methyl group at the desired position, followed by a deoxygenation step to restore the pyridine ring.

Conceptual Protocol
  • N-Oxidation: Methyl nicotinate is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form Methyl nicotinate N-oxide.

  • C4-Methylation: The resulting N-oxide can be methylated at the C4 position using various methods, such as a Minisci-type radical reaction.

  • Deoxygenation: The N-oxide intermediate is then reduced back to the parent pyridine using a reducing agent like phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃) to yield Methyl 4-methylnicotinate.

Stage 3: Regioselective Bromination

Principle and Rationale

The final step is the electrophilic bromination of the Methyl 4-methylnicotinate intermediate. The regiochemical outcome of this reaction is controlled by the directing effects of the two existing substituents on the pyridine ring.

  • Methyl Group (at C4): An activating, ortho-, para-director. It activates the C3 and C5 positions.

  • Ester Group (at C3): A deactivating, meta-director. It directs incoming electrophiles to the C5 position.

Both groups cooperatively direct the incoming bromine electrophile to the C5 position, resulting in a highly regioselective synthesis of the target molecule, Methyl 5-bromo-4-methylnicotinate. Elemental bromine in a suitable solvent like acetic acid is a common and effective reagent for this transformation.[8][9]

Safety Precautions: Bromine and Acetic Acid
  • Bromine: A highly corrosive, toxic, and volatile liquid. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and face protection.[8] In case of skin contact, flush with copious amounts of water.

  • Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. Ensure good ventilation to avoid inhaling vapors.

Detailed Protocol: Synthesis of Methyl 5-Bromo-4-methylnicotinate
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve Methyl 4-methylnicotinate (5.0 g, 33.1 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition: While stirring, slowly add a solution of elemental bromine (1.8 mL, 35.0 mmol) in glacial acetic acid (10 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Work-up: Cool the reaction mixture to room temperature and pour it into an ice-water slurry (150 mL). Neutralize the solution by the slow addition of solid sodium bicarbonate.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, typically a yellow solid, should be purified by silica gel column chromatography.[11]

    • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like petroleum ether.

    • Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of petroleum ether and ethyl acetate (e.g., starting with 4:1 PE/EA).[10][11]

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure Methyl 5-bromo-4-methylnicotinate.

G cluster_2 Workflow: Stage 3 A 1. Dissolve Methyl 4-methylnicotinate in Acetic Acid B 2. Add Br₂ solution dropwise A->B C 3. Heat at 60-70°C for 4-6h (Monitor by TLC) B->C D 4. Quench in ice-water & Neutralize C->D E 5. Extract with Ethyl Acetate D->E F 6. Purify via Column Chromatography E->F G Final Product F->G

Caption: Experimental workflow for the bromination and purification.

Data Summary

Table 1: Reagent Properties
ReagentFormulaMW ( g/mol )StateNotes
Nicotinic AcidC₆H₅NO₂123.11SolidStarting Material
Thionyl ChlorideSOCl₂118.97LiquidCorrosive, reacts with water
MethanolCH₃OH32.04LiquidAnhydrous grade recommended
Methyl 4-methylnicotinateC₈H₉NO₂151.16Solid/OilIntermediate
BromineBr₂159.81LiquidToxic and Corrosive
Acetic AcidCH₃COOH60.05LiquidGlacial grade recommended
Final Product C₈H₈BrNO₂ 230.06 Solid Target Compound [12]
Table 2: Product Characterization
CompoundExpected YieldAppearanceMelting Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
Methyl Nicotinate>85%Colorless liquid/solid40-42[1]9.22 (s, 1H), 8.75 (d, 1H), 8.30 (d, 1H), 7.40 (m, 1H), 3.95 (s, 3H)
Methyl 5-bromo-4-methylnicotinate 70-85% (from Stage 3)Yellow Solid[11]N/A~8.8 (s, 1H), ~8.4 (s, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H)

References

  • State of New Jersey. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Google Patents.
  • Google Patents.
  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • ACS Publications. Aberrant syntheses in higher plants. 3. Synthesis of 4-methylnicotine and an examination of its possible biosynthesis from 4-methylnicotinic acid in Nicotiana tabacum. [Link]

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Sciencemadness Wiki. Bromoacetic acid. [Link]

  • PubChem. Methyl 2-(bromomethyl)nicotinate. [Link]

  • Indian Chemical Council (ICC). Bromine Safety Handbook. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wikipedia. Sandmeyer reaction. [Link]

  • PubChem. Methyl 5-(bromomethyl)nicotinate. [Link]

  • Google Patents.
  • Google Patents. Process for preparing 5-bromonicotinic acid.
  • Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • National Institutes of Health. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Course Hero. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Lead Sciences. Methyl 5-bromo-4-methylnicotinate. [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of METHYL 5-BROMO-4-METHYLNICOTINATE

Abstract This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of biaryl and heteroaryl-aryl compounds using METHYL 5-BROMO-4-METHYLNI...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of biaryl and heteroaryl-aryl compounds using METHYL 5-BROMO-4-METHYLNICOTINATE as the electrophilic partner. We delve into the mechanistic underpinnings of the reaction to rationalize protocol choices, offering two detailed, field-proven protocols. Protocol A utilizes the classic Tetrakis(triphenylphosphine)palladium(0) catalyst, suitable for general applications, while Protocol B employs a modern Buchwald precatalyst (XPhos Pd G2) for enhanced efficiency with potentially challenging substrates. This guide is intended for researchers in medicinal chemistry and drug development, providing the necessary technical details to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly in the pharmaceutical industry.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[2]

The reaction's widespread adoption is due to its numerous advantages:

  • Mild Reaction Conditions: Often proceeding at moderate temperatures, preserving sensitive functional groups.[1]

  • High Functional Group Tolerance: Compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[3]

  • Commercial Availability of Reagents: A wide variety of boronic acids and catalysts are commercially available, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.[4]

  • Favorable Toxicological Profile: The boronic acid reagents and their byproducts are generally less toxic and more environmentally benign than other organometallic reagents, such as those used in Stille or Negishi couplings.[1][5]

METHYL 5-BROMO-4-METHYLNICOTINATE is a valuable building block, incorporating a pyridine scaffold common in bioactive molecules. The successful coupling of this heteroaryl bromide opens avenues to novel chemical entities with potential therapeutic applications. This guide provides the practical and theoretical framework for achieving this transformation efficiently.

The Catalytic Cycle: Understanding the "Why"

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3] A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_label Product R¹-R² oa_label Aryl Halide (R¹-X) tm_label Organoboron [R²-B(OR)₃]⁻ base_label Base + R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: This is often the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-halogen bond of the METHYL 5-BROMO-4-METHYLNICOTINATE, forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[2] The electron-deficient nature of the pyridine ring in the substrate facilitates this step.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[2] Crucially, this process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[7][8][9] The choice of base is therefore critical and can profoundly impact reaction efficiency.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, coupling R¹ and R².[6] The two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points. Optimization may be required based on the specific boronic acid used.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are sensitive to air and should be handled under an inert atmosphere (Nitrogen or Argon).[10]

General Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow setup Reaction Setup Add reagents (halide, boronic acid, base) to flask. Flush with inert gas (Ar/N₂). reagents Reagent Addition Add degassed solvent(s). Add Pd catalyst under inert atmosphere. setup:f0->reagents:f0 reaction Reaction Heat to specified temperature with vigorous stirring. Monitor progress by TLC or LC-MS. reagents:f0->reaction:f0 workup Aqueous Workup Cool to RT. Dilute with organic solvent (e.g., EtOAc). Wash with water/brine. reaction:f0->workup:f0 purify Purification & Analysis Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup:f0->purify:f0

Caption: A stepwise workflow for the Suzuki coupling experiment.

Protocol A: Classic Conditions with Pd(PPh₃)₄

This protocol uses the well-established and cost-effective Tetrakis(triphenylphosphine)palladium(0) catalyst. It is a reliable choice for many standard couplings.[11]

Step-by-Step Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and Potassium Carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 or 5:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%). The catalyst is a bright yellow solid.[11]

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80–100 °C.

  • Stir the reaction vigorously for 4–24 hours. Monitor the reaction's progress by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: High-Efficiency Conditions with XPhos Pd G2

This protocol utilizes a modern Buchwald precatalyst, which often provides higher yields, shorter reaction times, and broader substrate scope, especially for challenging heteroaryl halides.[12][13]

Step-by-Step Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv), the arylboronic acid or boronate ester (1.2–1.5 equiv), and finely ground Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Add the XPhos Pd G2 precatalyst (1–3 mol%).[12]

  • Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add a degassed solvent such as 1,4-Dioxane, Toluene, or CPME (Cyclopentyl methyl ether) (to a concentration of ~0.1-0.2 M). Note: Anhydrous conditions are often preferred with this catalyst system, but a small amount of water can sometimes be beneficial.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80–110 °C.

  • Stir the reaction vigorously for 1–12 hours. Monitor the reaction's progress by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Reagent Selection and Optimization

The success of the Suzuki coupling is highly dependent on the judicious selection of its components. The table below summarizes the key parameters for the two protocols.

ParameterProtocol A: Classic (Pd(PPh₃)₄)Protocol B: High-Efficiency (XPhos Pd G2)Rationale & Field Insights
Pd Catalyst Pd(PPh₃)₄XPhos Pd G2Pd(PPh₃)₄ is a reliable workhorse.[11] XPhos Pd G2, a Buchwald precatalyst, contains a bulky, electron-rich ligand that promotes rapid oxidative addition and reductive elimination, making it ideal for less reactive or sterically hindered substrates.[12][13]
Catalyst Loading 1 - 5 mol%1 - 3 mol%Higher loadings may be needed for difficult couplings, but can lead to more palladium black formation. Buchwald catalysts are generally more active, allowing for lower loadings.[14]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃Carbonates are standard inorganic bases.[9] K₃PO₄ is a moderately strong, non-nucleophilic base often paired with Buchwald catalysts for sensitive substrates, as it can minimize side reactions like ester hydrolysis.[12]
Boron Reagent Arylboronic AcidArylboronic Acid or Ester (Pinacol, MIDA)Boronic acids are standard, but can be prone to protodeboronation.[10] For unstable boronic acids, the corresponding pinacol or MIDA boronate esters offer enhanced stability.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF1,4-Dioxane, Toluene, CPME, 2-MeTHFAqueous mixtures aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[6] Anhydrous conditions with modern catalysts can be effective, especially with soluble organic bases or finely powdered inorganic bases.[15]
Temperature 80 - 100 °C80 - 110 °CHeat is typically required to drive the reaction. Microwave irradiation can significantly shorten reaction times.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality boronic acid (degraded).4. Inappropriate base or solvent.1. Use fresh catalyst; handle under inert gas.2. Ensure thorough degassing of solvents and reaction vessel.[16]3. Use fresh boronic acid or a more stable boronate ester.[10]4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base) that reduces the Ar-Pd-X intermediate.Ensure use of high-purity, dry solvents. Sometimes switching the base or lowering the reaction temperature can mitigate this side reaction.[16]
Protodeboronation (Homocoupling of Boronic Acid) Boronic acid is unstable under the reaction conditions, leading to its decomposition and subsequent homocoupling.Use a milder base (e.g., KF), a more stable boronate ester (pinacol), or add the boronic acid portion-wise.[3][10]
Ester Hydrolysis The base is too strong or reaction conditions (high temperature, extended time, excess water) are too harsh for the methyl ester.Use a milder base such as K₃PO₄ or KF instead of hydroxides or Cs₂CO₃. Minimize reaction time and water content if possible.[17]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the synthesis of substituted nicotinates from METHYL 5-BROMO-4-METHYLNICOTINATE. By understanding the underlying mechanism, researchers can rationally select from either classic or modern catalytic systems to best suit their synthetic goals. The protocols provided herein serve as a robust foundation for exploration, enabling the efficient generation of novel molecular entities for drug discovery and development programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. [Link]

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Ghavami, R., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh₃)₄ Catalyst Loading. Synthetic Communications. [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Billingsley, K. L., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. NIH Public Access. [Link]

  • O'Brien, A. G., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Voršilák, M., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acids. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ye, F., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl₂ Species Based on a Porphyrin at Room Temperature. Organometallics. [Link]

  • Wang, D., et al. (2011). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Mespouille, L., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Royal Society of Chemistry. (2018). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH Public Access. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Method

Application Notes and Protocols: METHYL 5-BROMO-4-METHYLNICOTINATE as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Substituted Nicotinate Scaffold In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, the pyridine core remains a privileged scaffold for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Nicotinate Scaffold

In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, the pyridine core remains a privileged scaffold for the development of potent and selective kinase inhibitors.[1] Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it an invaluable structural motif. METHYL 5-BROMO-4-METHYLNICOTINATE emerges as a particularly strategic starting material for the synthesis of novel kinase inhibitors. The orchestrated placement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring provides a trifecta of chemical handles for diversification and optimization of drug candidates.

The bromine atom at the 5-position is the linchpin for introducing molecular complexity, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space by forging new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery.[2][3] The methyl group at the 4-position can provide beneficial steric interactions or hydrophobic contacts within the target kinase's active site, potentially enhancing potency and selectivity. Finally, the methyl nicotinate moiety at the 3-position offers a site for further derivatization, such as conversion to amides, which can act as crucial hydrogen bond donors or acceptors. A structurally related compound, (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, has been identified as a key intermediate in the synthesis of protein kinase inhibitors, underscoring the relevance of this specific substitution pattern.[4]

This guide provides a comprehensive overview of the application of METHYL 5-BROMO-4-METHYLNICOTINATE in the synthesis of kinase inhibitors, with a focus on detailed, field-proven protocols for key synthetic transformations and the underlying scientific rationale.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The bromine atom on the METHYL 5-BROMO-4-METHYLNICOTINATE ring is readily exploited through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prevalent and powerful of these methods in kinase inhibitor synthesis.[2][3][5]

Diagram: Key Synthetic Pathways

G A METHYL 5-BROMO-4-METHYLNICOTINATE B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R2NH, Pd Catalyst, Base) A->C C-N Bond Formation D 5-Aryl-4-methylnicotinate Intermediate B->D E 5-Amino-4-methylnicotinate Intermediate C->E F Kinase Inhibitor Scaffolds (e.g., for ALK, EGFR, Aurora) D->F E->F Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: METHYL 5-BROMO-4-METHYLNICOTINATE, Arylboronic Acid, Base B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Solvents (e.g., 1,4-Dioxane/Water) B->C D Heat Mixture (e.g., 90-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Dilute (e.g., Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Characterize Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized water

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE, the arylboronic acid, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 8 mL of 1,4-dioxane and 2 mL of water).

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 90-100 °C in an oil bath.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-methylnicotinate derivative.

Quantitative Data (Exemplary)
ParameterExpected Value
Yield 70-90%
Purity (by HPLC) >95%
¹H NMR Consistent with product structure
Mass Spec (ESI+) m/z = [M+H]⁺

Note: Yields and reaction times are substrate-dependent and may require optimization.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing the C-N bonds that are often critical for the activity of kinase inhibitors, frequently forming part of the hinge-binding motif. [6]This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the nicotinic acid scaffold.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: METHYL 5-BROMO-4-METHYLNICOTINATE, Amine, Base (e.g., NaOtBu) B Add Pd Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) A->B C Add Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene) B->C D Heat Mixture in Sealed Tube (e.g., 100-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Filter (through Celite) E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Characterize Product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq)

    • Amine (primary or secondary) (1.2-1.5 eq)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos or other suitable phosphine ligand (0.04 eq)

    • Anhydrous 1,4-Dioxane or Toluene

  • Reaction Setup:

    • To a dry, sealable reaction tube equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE, the amine (if solid), the base, the palladium catalyst, and the ligand.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.

    • Seal the tube tightly.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully open the reaction tube and dilute the contents with ethyl acetate.

    • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-amino-4-methylnicotinate derivative.

Quantitative Data (Exemplary)
ParameterExpected Value
Yield 60-80%
Purity (by HPLC) >95%
¹H NMR Consistent with product structure
Mass Spec (ESI+) m/z = [M+H]⁺

Note: The choice of base, ligand, and solvent is crucial and often requires optimization depending on the specific amine substrate.

Application in Kinase Inhibitor Scaffolds

The arylated and aminated derivatives of METHYL 5-BROMO-4-METHYLNICOTINATE serve as advanced intermediates for a variety of kinase inhibitor classes.

  • Aurora Kinase Inhibitors: The synthesis of pyrimidine-based Aurora kinase inhibitors often involves the coupling of aminopyrimidines with functionalized aryl halides. [7][8]The derivatives from METHYL 5-BROMO-4-METHYLNICOTINATE can be further elaborated to mimic these structures.

  • ALK Inhibitors: Many potent Anaplastic Lymphoma Kinase (ALK) inhibitors feature a substituted aminopyridine core. [9][10]The Suzuki coupling product of METHYL 5-BROMO-4-METHYLNICOTINATE can be a precursor to scaffolds found in ALK inhibitors like Alectinib or Lorlatinib. [11][12]* EGFR Inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors frequently utilize substituted anilinopyrimidine or related heterocyclic systems. [13][14][15][16][17]The Buchwald-Hartwig amination provides a direct route to introduce substituted anilines onto the nicotinic acid core, a key step in building these pharmacophores.

Signaling Pathway Context

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation ATP ATP ADP ADP ATP->ADP Kinase Activity Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Methyl 5-bromo-4-methylnicotinate) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by a competitive inhibitor.

Conclusion

METHYL 5-BROMO-4-METHYLNICOTINATE is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient application of powerful synthetic methodologies, most notably the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this scaffold in the creation of novel, potent, and selective kinase inhibitors for a range of therapeutic targets.

References

  • Cee, V. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Cee, V. J., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PubMed Central. Available at: [Link]

  • Various Authors. (2023). Synthesis of new EGFR inhibitors strategy. ResearchGate. Available at: [Link]

  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Al-Ostoot, F. H., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]

  • Array Biopharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents.
  • Wang, Y., et al. (2017). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PubMed Central. Available at: [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b]o[4][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

  • Respivert Ltd. (2017). Kinase inhibitors. PubChem. Available at: [Link]

  • Lin, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2007). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. Available at: [Link]

  • Pharmacyclics Inc. (2013). Inhibitors of Bruton's tyrosine kinase. PubChem. Available at: [Link]

  • Trustees of Boston University. (2022). Pyrrolopyrimidine-based kinase inhibitors. Google Patents.
  • National Cancer Institute. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Semantic Scholar. Available at: [Link]

  • Cuevas, F. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. Available at: [Link]

  • Cuevas, F. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Gandon, V. (Ed.). (2020). Special Issue : Design and Study of Kinase Inhibitors. MDPI. Available at: [Link]

  • Wu, P., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Cuevas, F. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Amination of METHYL 5-BROMO-4-METHYLNICOTINATE

Abstract This document provides a comprehensive technical guide for the palladium-catalyzed amination of methyl 5-bromo-4-methylnicotinate, a key transformation for the synthesis of substituted nicotinates. These structu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed amination of methyl 5-bromo-4-methylnicotinate, a key transformation for the synthesis of substituted nicotinates. These structures are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmaceutically active compounds. The protocols detailed herein are grounded in the principles of the Buchwald-Hartwig amination, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide offers an in-depth exploration of the reaction mechanism, detailed experimental procedures, and critical insights into the selection of catalysts, ligands, bases, and solvents to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Nicotinates

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to introduce diverse amine functionalities at the 5-position of the pyridine ring via palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of novel drug candidates.[3] The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile method for constructing C(sp²)–N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][4]

The substrate, methyl 5-bromo-4-methylnicotinate, presents a unique set of electronic and steric challenges. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the steric hindrance from the adjacent methyl group, necessitates a carefully optimized catalytic system. This guide provides the necessary framework for navigating these challenges to achieve efficient amination.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][5][6] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-bromo-4-methylnicotinate, forming a Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][6]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][6]

A potential side reaction is β-hydride elimination, which can be minimized through the proper choice of ligand.[1]

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [L-Pd(II)(Ar)(Br)(R₂NH)] oa_complex->amine_coord Amine Coordination (R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂) product Product (Ar-NR₂) amido_complex->product aryl_halide Methyl 5-bromo-4- methylnicotinate (Ar-Br) aryl_halide->oa_complex amine Amine (R₂NH) amine->amine_coord caption Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: Selecting the Optimal Reaction Components

The success of the palladium-catalyzed amination hinges on the judicious selection of each reaction component.

Palladium Precursor

Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors, such as Palladium(II) acetate (Pd(OAc)₂), are often preferred for their air stability and are reduced in situ to the active Pd(0) species.[5] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and various pre-formed palladium-ligand complexes.[7][8]

The Ligand: The Key to Reactivity and Selectivity

The choice of phosphine ligand is paramount for a successful transformation. The ligand stabilizes the palladium catalyst, influences its reactivity, and prevents catalyst decomposition. For electron-deficient and sterically hindered substrates like methyl 5-bromo-4-methylnicotinate, bulky and electron-rich biaryl phosphine ligands are often the most effective.[9][10] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.[9]

Recommended Ligands:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)[11]

The Base: Driving the Deprotonation

The base plays a critical role in deprotonating the amine, facilitating the formation of the key palladium-amido intermediate.[5][12] Strong, non-nucleophilic bases are typically employed. The choice of base can also influence the reaction rate and selectivity.

Commonly Used Bases:

  • Sodium tert-butoxide (NaOt-Bu): A strong, effective base for a wide range of aminations.[7]

  • Cesium carbonate (Cs₂CO₃): A milder base that can be beneficial for substrates with base-sensitive functional groups.[7][13]

  • Potassium phosphate (K₃PO₄): Another milder base option.[7]

For this specific substrate, a strong base like NaOt-Bu is a good starting point to ensure efficient deprotonation.

The Solvent: Creating the Right Environment

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Aprotic, non-polar, or weakly polar solvents are generally preferred.

Recommended Solvents:

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[8]

  • 1,4-Dioxane: Another widely used solvent with good solvating properties.[8]

  • Tetrahydrofuran (THF): Suitable for reactions at lower to moderate temperatures.[6]

Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of methyl 5-bromo-4-methylnicotinate with a generic secondary amine. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: - Methyl 5-bromo-4-methylnicotinate - Pd Precursor & Ligand - Base setup->reagents solvent_amine Add Anhydrous Solvent and Amine reagents->solvent_amine heating Heat to Reaction Temperature (e.g., 80-110 °C) solvent_amine->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Reaction Workup: - Cool to RT - Quench - Extract monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification end End purification->end

Caption: Figure 2. General experimental workflow for the palladium-catalyzed amination.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-4-methylnicotinate230.061.01.0
Amine (e.g., Morpholine)87.121.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
XPhos476.670.040.04
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene---
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-4-methylnicotinate (1.0 mmol, 230 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a Pd(0) source like Pd₂(dba)₃.
Inappropriate ligand or baseScreen other bulky biaryl phosphine ligands (e.g., SPhos, RuPhos). Try a different base such as Cs₂CO₃ or K₃PO₄.
Side Product Formation Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. A more electron-rich and bulky ligand may accelerate this step.
Dimerization of the starting materialThis may indicate a problem with the amine coupling. Ensure the amine is of high purity and that the base is sufficiently strong to deprotonate it.
Difficulty in Purification Product is highly polarUse a more polar eluent system for column chromatography. If the product is basic, an acid wash during workup may help remove certain impurities.

Conclusion

The palladium-catalyzed amination of methyl 5-bromo-4-methylnicotinate is a highly effective method for the synthesis of a diverse range of 5-amino-nicotinate derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in the fields of chemical research and drug development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Marion, N., & Nolan, S. P. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(16), 2940-2943. Available at: [Link]

  • ResearchGate. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination?. Retrieved January 19, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 19, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 14(4), 2537–2545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 19, 2026, from [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(42), 11562–11572. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Kärkäs, M. D. (2017). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 5(7), 5845–5854. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4654–4657. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved January 19, 2026, from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Hoveyda, A. H., & Hartwig, J. F. (2011). Ni- and Pd-Catalyzed Synthesis of Substituted and Functionalized Allylic Boronates. Angewandte Chemie International Edition, 50(10), 2359–2362. Available at: [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved January 19, 2026, from [Link]

  • Garg, N. K., & Snieckus, V. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. Angewandte Chemie International Edition, 50(9), 2090–2093. Available at: [Link]

  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 19, 2026, from [Link]

  • CORE. (n.d.). iterative cross-coupling with mida boronates. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021, June 4). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Retrieved January 19, 2026, from [Link]

Sources

Method

The Versatile Intermediate: METHYL 5-BROMO-4-METHYLNICOTINATE in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. METHYL 5-BROMO-4-METHYLNICOTINATE (CAS No: 138...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. METHYL 5-BROMO-4-METHYLNICOTINATE (CAS No: 1382847-91-7) has emerged as a significant intermediate, offering medicinal chemists a valuable scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2][3][4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for this important heterocyclic compound.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable core for many drug candidates. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties. METHYL 5-BROMO-4-METHYLNICOTINATE, with its bromine atom, methyl group, and methyl ester, provides multiple points for diversification, making it a highly valuable intermediate in the synthesis of targeted therapies.[6] The bromine atom, in particular, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of METHYL 5-BROMO-4-METHYLNICOTINATE is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1382847-91-7[1][2][3][5][6][7]
Molecular Formula C8H8BrNO2[1][6][7]
Molecular Weight 230.06 g/mol [1][7]
Appearance Off-white to light yellow solidCommercially available data
Storage Store in a cool, dry place under an inert atmosphere.[1][6]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling METHYL 5-BROMO-4-METHYLNICOTINATE. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Core Applications in Drug Discovery: The Power of Cross-Coupling

The primary utility of METHYL 5-BROMO-4-METHYLNICOTINATE in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the construction of complex biaryl and heteroaryl structures that are common in kinase inhibitors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][8] In the context of METHYL 5-BROMO-4-METHYLNICOTINATE, this reaction is pivotal for introducing aryl or heteroaryl moieties at the 5-position of the pyridine ring.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the Suzuki-Miyaura coupling of METHYL 5-BROMO-4-METHYLNICOTINATE with an arylboronic acid.

Materials:

  • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add METHYL 5-BROMO-4-METHYLNICOTINATE, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of base and solvent system can significantly impact the reaction yield and rate. For challenging couplings, the use of a stronger base like cesium carbonate and a phosphine ligand such as SPhos or XPhos with a palladium precatalyst (e.g., Pd₂(dba)₃) may be beneficial.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines and their derivatives.[1][2][9] This reaction is particularly valuable for introducing amino groups at the 5-position of the METHYL 5-BROMO-4-METHYLNICOTINATE core, a common feature in many kinase inhibitors.

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Protocol 2: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of METHYL 5-BROMO-4-METHYLNICOTINATE with a primary or secondary amine.

Materials:

  • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add METHYL 5-BROMO-4-METHYLNICOTINATE and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness through Self-Validation: The progress of both Suzuki-Miyaura and Buchwald-Hartwig reactions should be meticulously monitored. The disappearance of the starting material (METHYL 5-BROMO-4-METHYLNICOTINATE) and the appearance of the product can be tracked by TLC or LC-MS. A successful reaction will show a clean conversion to a new spot with a different Rf value (TLC) or a new peak with the expected mass (LC-MS).

Application in the Synthesis of Kinase Inhibitors: A Conceptual Framework

While specific, published synthetic routes starting directly from METHYL 5-BROMO-4-METHYLNICOTINATE for marketed drugs are often proprietary, its structural motifs are present in several key kinase inhibitors. The following examples illustrate how this intermediate is ideally suited for the synthesis of complex drug molecules like Lorlatinib and Crizotinib.

Conceptual Synthesis Towards Lorlatinib (PF-06463922)

Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1 kinases.[10][11][12] Its complex macrocyclic structure features a substituted pyridine core. A retrosynthetic analysis suggests that a key biaryl bond could be formed via a Suzuki-Miyaura coupling, where METHYL 5-BROMO-4-METHYLNICOTINATE could serve as a precursor to one of the coupling partners.

Lorlatinib_Concept cluster_0 Key Disconnection cluster_1 Suzuki Coupling Strategy cluster_2 Role of METHYL 5-BROMO-4-METHYLNICOTINATE Lorlatinib Biaryl_Intermediate Key Biaryl Intermediate Lorlatinib->Biaryl_Intermediate Retrosynthesis Pyridine_Boronate Pyridine Boronic Ester Pyridine_Boronate->Biaryl_Intermediate Aryl_Halide Aryl Halide Partner Aryl_Halide->Biaryl_Intermediate MBMN METHYL 5-BROMO-4- METHYLNICOTINATE Functionalized_Pyridine Functionalized Pyridine MBMN->Functionalized_Pyridine Functional Group Interconversion Functionalized_Pyridine->Pyridine_Boronate Miyaura Borylation

Caption: Conceptual retrosynthetic analysis for Lorlatinib highlighting the potential role of METHYL 5-BROMO-4-METHYLNICOTINATE.

The synthesis of Lorlatinib involves the creation of a biaryl linkage, which is often accomplished via a Suzuki coupling.[10] METHYL 5-BROMO-4-METHYLNICOTINATE can be envisioned as a starting point for the synthesis of the requisite pyridine boronic ester coupling partner through a Miyaura borylation reaction.

Conceptual Pathway to Crizotinib (PF-02341066)

Crizotinib is another kinase inhibitor targeting ALK, MET, and ROS1.[4][13][14] Its structure also contains a substituted pyridine ring linked to a pyrazole moiety. The synthesis of Crizotinib often employs a Suzuki coupling to connect these two heterocyclic systems.

A plausible synthetic strategy would involve a Suzuki coupling between a boronic acid derivative of the pyrazole and a functionalized 5-bromopyridine. METHYL 5-BROMO-4-METHYLNICOTINATE, after appropriate functional group manipulations of the ester and methyl groups, could serve as this key bromopyridine intermediate.

Conclusion and Future Outlook

METHYL 5-BROMO-4-METHYLNICOTINATE is a strategically important intermediate in drug discovery, offering a versatile platform for the synthesis of complex heterocyclic compounds. Its utility is primarily demonstrated through its application in robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions provide medicinal chemists with the tools to efficiently explore chemical space and construct novel drug candidates, particularly in the area of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of well-functionalized building blocks like METHYL 5-BROMO-4-METHYLNICOTINATE in accelerating the drug discovery process is undeniable.

References

  • Lead Sciences. Methyl 5-bromo-4-methylnicotinate. [Link]

  • J&K Scientific LLC. Methyl 5-bromo-4-methylnicotinate | 1382847-91-7. [Link]

  • ResearchGate. (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its.... [Link]

  • ResearchGate. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) | Request PDF. [Link]

  • Google Patents.
  • PubChem. Lorlatinib | C21H19FN6O2 | CID 71731823. [Link]

  • J&K Scientific LLC. Methyl 5-bromo-4-methylnicotinate | 1382847-91-7. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. WO2014124418A1 - Modulators of methyl modifying enzymes, compositions and uses thereof.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of METHYL 5-BROMO-4-METHYLNICOTINATE

Introduction: Navigating the Amination of an Electron-Deficient Heterocycle The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the form...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amination of an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are critical moieties in pharmaceuticals, agrochemicals, and functional materials. The subject of this guide, METHYL 5-BROMO-4-METHYLNICOTINATE, presents a unique and synthetically valuable substrate. As a substituted bromopyridine, its electronic nature—specifically the electron-withdrawing character of the pyridine nitrogen and the methyl nicotinate group—influences the reactivity of the C-Br bond. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful Buchwald-Hartwig amination of this important building block. We will delve into the causal relationships behind reagent selection and reaction conditions, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: Mechanism and Key Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like METHYL 5-BROMO-4-METHYLNICOTINATE.

The Catalytic Cycle: A Step-by-Step Visualization

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of METHYL 5-BROMO-4-METHYLNICOTINATE to form a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.

2. Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine.

3. Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released. The Pd(0) catalyst is regenerated, allowing the cycle to continue.

Selecting the Right Tools: A Guide to Reagents

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent. For an electron-deficient substrate like METHYL 5-BROMO-4-METHYLNICOTINATE, these choices are particularly critical.

Palladium Precursors

While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) and Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are most common.[5] Pd(II) sources require in situ reduction to the active Pd(0) species, which is often accomplished by the phosphine ligand or the amine itself.[3]

The Power of the Ligand: Enabling Catalysis

The ligand is arguably the most crucial component of the catalytic system. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred.[6][7] These ligands stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl and heteroaryl halides. Often a good starting point for optimization.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups can offer different electronic properties and solubility.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active and versatile ligand for challenging substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines.[3]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate ligand that has shown success with bromopyridines, especially with weaker bases.[1][8]
The Role of the Base: Driving the Deprotonation

The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrate.

BasepKa of Conjugate AcidCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, commonly used base. Effective for a wide range of amines. Can be incompatible with base-sensitive functional groups.[9]
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26A very strong, non-nucleophilic base. Useful for less acidic amines and can offer good functional group tolerance.[10]
Cesium carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A weaker inorganic base. Often requires higher reaction temperatures but is compatible with more sensitive functional groups.[8]
Potassium phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A moderately strong inorganic base that can be a good alternative to alkoxides.
Solvents: The Reaction Medium

Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common solvents for the Buchwald-Hartwig amination due to their ability to dissolve the various components and their relatively high boiling points.[2] Tetrahydrofuran (THF) can also be used, particularly for reactions at lower temperatures.

Experimental Protocols

Safety Precaution: The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be air and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Conditions for Primary and Secondary Amines using a Strong Base

This protocol provides a robust starting point for the amination of METHYL 5-BROMO-4-METHYLNICOTINATE with a variety of primary and secondary amines.

Materials:

  • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M concentration of the aryl bromide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add METHYL 5-BROMO-4-METHYLNICOTINATE, followed by the amine (if liquid) or a solution of the amine in toluene.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Base-Sensitive Substrates using a Weaker Base

This protocol is recommended when the amine or the product is sensitive to strong bases like NaOtBu.

Materials:

  • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (7.5 mol%)

  • Cesium carbonate (2.0 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂, BINAP, cesium carbonate, and METHYL 5-BROMO-4-METHYLNICOTINATE.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1. Note that reactions with weaker bases may require longer reaction times.

Troubleshooting and Optimization

Even with well-established protocols, optimization is often necessary. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow cluster_notes Optimization Strategy start Low or No Conversion ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) start->ligand base Vary the Base (NaOtBu vs. K₃PO₄ vs. Cs₂CO₃) ligand->base temp Adjust Temperature (80 °C to 110 °C) base->temp solvent Change Solvent (Toluene vs. Dioxane) temp->solvent reagents Check Reagent Purity (Anhydrous/Degassed Solvents) solvent->reagents success Successful Reaction reagents->success If issues persist note1 Start with ligand screening as it often has the largest impact. note2 Ensure all reagents and solvents are of high purity and handled under inert conditions.

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Common Side Reactions:

  • Hydrodehalogenation: The replacement of the bromine atom with hydrogen is a common side reaction. This can sometimes be mitigated by changing the ligand or base.

  • Homocoupling of the Amine: This can occur at high temperatures or with certain catalyst systems.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Macmillan Group, Princeton University. Why C–N and C–O Couplings?. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ACS Publications. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]

  • National Institutes of Health. Pd-catalyzed anti-Markovnikov selective oxidative amination. [Link]

  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

Sources

Method

Application Note: Strategic Derivatization of the Ester Moiety in METHYL 5-BROMO-4-METHYLNICOTINATE for Accelerated Drug Discovery

Abstract METHYL 5-BROMO-4-METHYLNICOTINATE is a versatile heterocyclic building block, pivotal in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.[1][2][3] Its strat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

METHYL 5-BROMO-4-METHYLNICOTINATE is a versatile heterocyclic building block, pivotal in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.[1][2][3] Its strategic value lies in its trifunctional nature: a pyridine core for modulating physicochemical properties, a bromine atom serving as a handle for cross-coupling reactions, and a methyl ester group that provides a gateway for a multitude of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the C3-ester group. We present detailed, field-proven protocols for hydrolysis, amidation, reduction, and carbon-carbon bond formation via Grignard reactions, complete with mechanistic insights and workflow visualizations to empower rational synthetic design.

Introduction: The Synthetic Utility of METHYL 5-BROMO-4-METHYLNICOTINATE

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of METHYL 5-BROMO-4-METHYLNICOTINATE offers a pre-engineered platform for rapid library synthesis. While the bromine at the C5 position is an ideal site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the methyl ester at the C3 position is a versatile functional group that can be readily converted into a range of other functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the electronic and steric properties of the substituent at this position. The following sections detail robust protocols for transforming this ester into key functional groups: carboxylic acids, amides, alcohols, and tertiary alcohols.

Protocol I: Saponification to 5-Bromo-4-methylnicotinic Acid

Principle & Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is often the first step in a multi-step synthesis. Carboxylic acids are crucial intermediates for the formation of amides, esters, and other derivatives. Base-catalyzed hydrolysis, or saponification, is a high-yielding and straightforward method to achieve this transformation. The resulting 5-Bromo-4-methylnicotinic acid is a stable, crystalline solid that can be easily purified and used in subsequent reactions, most notably in amide bond formation with a diverse range of amines.

Experimental Protocol: Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq) in a 2:1 mixture of methanol and water.

  • Reagent Addition: Add sodium hydroxide (NaOH, 1.5 eq) or lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or at 50°C for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Isolation: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Cool the remaining aqueous solution in an ice bath. c. Acidify the solution dropwise with 2M hydrochloric acid (HCl) to a pH of approximately 3-4. d. A white precipitate of 5-Bromo-4-methylnicotinic acid will form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Saponification
ParameterValue / ConditionSource / Rationale
Starting Material Methyl 5-bromo-4-methylnicotinateCAS: 1382847-91-7[1][2]
Product 5-Bromo-4-methylnicotinic acidCAS: 677702-58-8
Base NaOH or LiOHStandard reagents for robust ester hydrolysis.
Solvent Methanol / WaterEnsures solubility of both the ester and the hydroxide salt.
Temperature Room Temperature to 50°CMild conditions prevent potential side reactions.
Typical Yield >90%High-yielding, reliable transformation.
Workflow: Saponification of the Methyl Ester

Saponification_Workflow SM Methyl 5-bromo- 4-methylnicotinate Solvent Dissolve in MeOH/H2O SM->Solvent Base Add NaOH (1.5 eq) Solvent->Base Reaction Stir at RT (2-4h) Base->Reaction Workup1 Concentrate & Cool Reaction->Workup1 Reaction Complete (TLC) Workup2 Acidify with HCl to pH 3-4 Workup1->Workup2 Product Filter & Dry 5-Bromo-4-methylnicotinic acid Workup2->Product Precipitation

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Protocol II: Amide Synthesis via the Carboxylic Acid

Principle & Rationale: Amide bonds form the backbone of peptides and are a cornerstone of medicinal chemistry. The synthesis of N-substituted 5-Bromo-4-methylnicotinamides from the corresponding carboxylic acid is a robust method to introduce diversity. This two-step approach (hydrolysis followed by amide coupling) is generally preferred over direct aminolysis of the ester, which often requires harsh conditions. Modern peptide coupling reagents efficiently activate the carboxylic acid for nucleophilic attack by an amine under mild conditions, preserving sensitive functional groups.

Experimental Protocol: Amide Coupling
  • Reaction Setup: To a solution of 5-Bromo-4-methylnicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add the desired amine (1.1 eq).

  • Reagent Addition: Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

  • Base: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the acid and facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up & Purification: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Amide Coupling
ParameterValue / ConditionSource / Rationale
Starting Material 5-Bromo-4-methylnicotinic acidProduct from Protocol I.
Product Examples 5-Bromo-4-methylnicotinamide[4]N-Ethyl-5-bromo-4-methylnicotinamide[5]
Coupling Agents HATU, HOBt/EDCStandard, efficient reagents for amide bond formation.
Solvent DCM, DMFCommon anhydrous solvents for coupling reactions.
Base DIPEAScavenges HCl produced and maintains basic conditions.
Typical Yield 60-95%Dependent on the steric and electronic nature of the amine.
Workflow: Two-Step Amide Synthesis

Amidation_Workflow Acid 5-Bromo-4-methyl- nicotinic acid Reagents Add Amine (R-NH2), HATU, DIPEA in DMF Acid->Reagents Reaction Stir at RT (4-12h) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete (LC-MS) Purify Column Chromatography Workup->Purify Product N-substituted 5-Bromo-4-methyl- nicotinamide Purify->Product

Caption: Workflow for the synthesis of amides via coupling reaction.

Protocol III: Reduction to (5-Bromo-4-methylpyridin-3-yl)methanol

Principle & Rationale: The reduction of the ester functional group to a primary alcohol opens up another avenue for derivatization. The resulting benzylic-type alcohol, (5-Bromo-4-methylpyridin-3-yl)methanol, is a valuable intermediate.[6][7][] It can be used in ether synthesis (e.g., Williamson ether synthesis), re-oxidized to the corresponding aldehyde for imine formation or Wittig reactions, or used in Mitsunobu reactions. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) in specific solvent systems can effectively achieve this reduction.[9][10]

Experimental Protocol: Reduction
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C. Add a solution of METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching & Work-up: a. Cool the flask to 0°C. b. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). c. A granular precipitate should form. Stir vigorously for 30 minutes. d. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. e. Concentrate the filtrate under reduced pressure to yield the crude alcohol. f. Purify by column chromatography if necessary.

Data Summary: Ester Reduction
ParameterValue / ConditionSource / Rationale
Starting Material Methyl 5-bromo-4-methylnicotinateCAS: 1382847-91-7
Product (5-Bromo-4-methylpyridin-3-yl)methanolCAS: 351458-17-8[6][7]
Reducing Agent LiAlH₄ or NaBH₄[9][10]LiAlH₄ is a powerful, non-selective agent for ester reduction.
Solvent Anhydrous THF or EtherEthereal solvents are required for LiAlH₄ stability.
Temperature 0°C to Room TemperatureControls the exothermic reaction during addition.
Typical Yield 80-95%A generally clean and high-yielding reaction.
Workflow: Ester Reduction to Primary Alcohol

Reduction_Workflow SM Methyl 5-bromo- 4-methylnicotinate Reagent Add dropwise to LiAlH4 in THF at 0°C SM->Reagent Reaction Stir at RT (1-2h) Reagent->Reaction Quench Fieser Workup (H2O, NaOH) Reaction->Quench Reaction Complete (TLC) Filter Filter through Celite® Quench->Filter Product (5-Bromo-4-methylpyridin -3-yl)methanol Filter->Product

Caption: Workflow for the LiAlH₄ reduction of the methyl ester.

Protocol IV: Grignard Reaction for Tertiary Alcohol Synthesis

Principle & Rationale: The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[11] The reaction of an ester with two or more equivalents of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol.[12] This transformation is mechanistically distinct; the first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate, which is immediately attacked by a second equivalent to yield the tertiary alcohol after acidic workup.[12][13] This protocol allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, dramatically increasing molecular complexity.

Experimental Protocol: Grignard Reaction
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq, as a solution in THF) dropwise via a syringe or dropping funnel.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching & Work-up: a. Cool the flask to 0°C. b. Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Grignard Reaction
ParameterValue / ConditionSource / Rationale
Starting Material Methyl 5-bromo-4-methylnicotinateCAS: 1382847-91-7
Product Example (5-Bromo-4-methylpyridin-3-yl)(phenyl)methanolA tertiary alcohol.[14]
Reagent Grignard Reagent (R-MgX, 2.2 eq)e.g., PhMgBr, MeMgCl, VinylMgBr.
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability and reactivity.[15]
Temperature 0°C to Room TemperatureControls initial exothermic addition.
Typical Yield 50-80%Yields can vary based on the Grignard reagent used.
Mechanism: Double Addition of Grignard Reagent to Ester

Grignard_Mechanism cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition cluster_2 Step 3: Workup Ester Ester Grignard1 + R-MgX Intermediate1 Tetrahedral Intermediate Grignard1->Intermediate1 Nucleophilic Attack Ketone Ketone Intermediate Intermediate1->Ketone Elimination of MeO- Grignard2 + R-MgX Ketone->Grignard2 More Reactive Intermediate2 Alkoxide Intermediate Grignard2->Intermediate2 Nucleophilic Attack Workup + H3O+ Intermediate2->Workup Product Tertiary Alcohol Workup->Product Protonation

Caption: Mechanism of double Grignard addition to an ester.

Conclusion

The methyl ester of METHYL 5-BROMO-4-METHYLNICOTINATE is a highly tractable functional group, providing access to a diverse range of chemical entities. The protocols detailed herein for its conversion to carboxylic acids, amides, primary alcohols, and tertiary alcohols are robust, scalable, and utilize standard laboratory reagents and techniques. By leveraging these transformations, researchers can efficiently generate extensive libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. The strategic application of these derivatization methods is key to fully exploiting the synthetic potential of this valuable building block.

References

  • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Source: Google Patents (RU2039046C1)
  • Title: Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside Source: PubMed URL: [Link]

  • Title: (5-Bromo-4-methylpyridin-3-yl)(phenyl)methanol Source: PubChem URL: [Link]

  • Title: investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Title: Methyl 5-bromo-4-methylnicotinate Source: Lead Sciences URL: [Link]

  • Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL: [Link]

  • Title: Grignard Reagent Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: 6-CHLORO-1-HEXENE Source: Organic Syntheses URL: [Link]

  • Title: 5-bromo-N-ethyl-4-methylnicotinamide Source: PubChem URL: [Link]

  • Title: Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Source: Organic Syntheses URL: [Link]

Sources

Application

Stille coupling protocols for METHYL 5-BROMO-4-METHYLNICOTINATE

An Application Guide to Stille Coupling Protocols for the Synthesis of 5-Substituted-4-Methylnicotinates Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Stille Coupling in Modern Dru...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Stille Coupling Protocols for the Synthesis of 5-Substituted-4-Methylnicotinates

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Stille Coupling in Modern Drug Discovery

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1][2] First reported in the late 1970s, this reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2] Its enduring relevance in pharmaceutical and materials science stems from the stability of organostannane reagents to air and moisture and their compatibility with a vast array of sensitive functional groups, often obviating the need for cumbersome protecting group strategies.[2][3]

This guide focuses on a particularly valuable building block: Methyl 5-bromo-4-methylnicotinate . Nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The strategic placement of a methyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, an effect often dubbed the "magic methyl" effect.[6][7] Therefore, efficient and reliable methods for derivatizing the C5 position of the methyl 5-bromo-4-methylnicotinate core are of paramount importance to researchers in drug development. This document provides a detailed exploration of the Stille coupling mechanism, practical experimental protocols, and expert insights to empower scientists in leveraging this powerful transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Stille coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of methyl 5-bromo-4-methylnicotinate. This step forms a 16-electron, square planar Pd(II) intermediate.[10]

  • Transmetalation : The organostannane reagent then exchanges its organic group (R') with the bromide on the palladium center. This is often the rate-determining step of the cycle and can be influenced by the choice of ligands and additives.[11][12]

  • Reductive Elimination : The two organic fragments (the nicotinic acid derivative and R') on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Stille_Coupling_Cycle cluster_main Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Methyl 5-bromo-4-methylnicotinate) PdII_intermediate L₂Pd(II)(Ar)(Br) (Pd(II) Complex) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation R'-SnBu₃ (Organostannane) PdII_coupled L₂Pd(II)(Ar)(R') (Coupling Precursor) Transmetalation->PdII_coupled (-Bu₃SnBr) RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Ar-R' (Coupled Product)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Reagents and Experimental Considerations

The success of a Stille coupling reaction hinges on the judicious selection of its components.

ComponentKey Considerations & Expert Insights
Substrate Methyl 5-bromo-4-methylnicotinate : As an electron-deficient heteroaromatic halide, it is generally a good substrate for oxidative addition. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[8][10]
Organostannane R-Sn(Alkyl)₃ : Tributylstannyl and trimethylstannyl reagents are most common. The non-transferable alkyl groups (butyl or methyl) are crucial; their slow migration rate ensures the selective transfer of the desired R group.[1] Organostannanes are air and moisture stable but are toxic and require careful handling.[3] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Palladium Catalyst Pd(0) and Pd(II) Precatalysts : Pd(PPh₃)₄ is a common Pd(0) source that can be used directly.[10] Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are also effective and are reduced in situ to the active Pd(0) species.[13][14] Catalyst loading is typically between 1-5 mol%.
Ligands Phosphines : Ligands like triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) stabilize the palladium center. Electron-rich and bulky phosphines can sometimes accelerate the oxidative addition step.[12][15]
Solvents Aprotic Polar Solvents : DMF, NMP, THF, and dioxane are commonly used. Anhydrous and degassed solvents are critical to prevent catalyst deactivation and side reactions.
Additives Copper(I) Iodide (CuI) : Can act as a co-catalyst, accelerating the transmetalation step, often dramatically increasing the reaction rate and allowing for lower reaction temperatures.[2][15] Lithium Chloride (LiCl) : Can facilitate the transmetalation step by forming more reactive organostannane species or by aiding in the dissociation of ligands from the palladium center.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Stille coupling of methyl 5-bromo-4-methylnicotinate with representative aryl and vinyl stannane partners.

Protocol 1: Arylation with Tributyl(phenyl)stannane

This protocol details the coupling of methyl 5-bromo-4-methylnicotinate with a commercially available aryl stannane to synthesize methyl 4-methyl-5-phenylnicotinate.

Materials:

  • Methyl 5-bromo-4-methylnicotinate (1.0 eq)

  • Tributyl(phenyl)stannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

Experimental Workflow Diagram:

experimental_workflow start Start setup Assemble Flame-Dried Schlenk Flask under Argon start->setup reagents Add Substrate, Pd(PPh₃)₄, and Toluene setup->reagents stannane Add Tributyl(phenyl)stannane via Syringe reagents->stannane heat Heat Reaction Mixture (e.g., 100 °C) stannane->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete workup Quench and Aqueous Workup (KF solution) cool->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for a Stille coupling experiment.

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-bromo-4-methylnicotinate (e.g., 230 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add tributyl(phenyl)stannane (0.44 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1-2 hours. This step precipitates the toxic tributyltin bromide as a solid fluoride salt, which can be filtered off.[3][16]

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-methyl-5-phenylnicotinate.

Protocol 2: Vinylation with Tributyl(vinyl)stannane using a Cu(I) Additive

This protocol demonstrates a more rapid coupling using a vinyl stannane, accelerated by the addition of copper(I) iodide.

Materials:

  • Methyl 5-bromo-4-methylnicotinate (1.0 eq)

  • Tributyl(vinyl)stannane (1.3 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl 5-bromo-4-methylnicotinate (230 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Add anhydrous, degassed DMF (8 mL) via syringe.

  • Add tributyl(vinyl)stannane (0.43 mL, 1.3 mmol) via syringe.

  • Stir the reaction mixture at 60-80 °C. The use of CuI often allows for lower temperatures and shorter reaction times.[15]

  • Monitor the reaction for completion by TLC or GC-MS (typically 1-4 hours).

  • Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate (30 mL).

  • Perform an aqueous workup as described in Protocol 1, using a saturated KF solution to remove tin byproducts.[16]

  • Wash the combined organic layers with water (3x) to remove DMF, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 4-methyl-5-vinylnicotinate.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents.Use a fresh bottle of catalyst or a different precatalyst. Ensure solvent is anhydrous and degassed. Increase reaction temperature incrementally.
Stannane Homocoupling Reaction temperature is too high; Catalyst decomposition.Reduce the reaction temperature. Add a ligand (e.g., PPh₃) if using a "ligandless" source like Pd₂(dba)₃. Ensure a strictly inert atmosphere.[8]
Product Decomposition Product is sensitive to heat or reaction conditions.Lower the reaction temperature and add a rate accelerant like CuI.[2] Reduce reaction time.
Difficulty Removing Tin Byproducts Incomplete precipitation during KF workup.Increase the stirring time with KF solution. Perform multiple KF washes. An alternative is to wash with 1M HCl if the product is stable to acid.

Conclusion

The Stille cross-coupling reaction is an exceptionally powerful and versatile tool for the functionalization of methyl 5-bromo-4-methylnicotinate. By carefully selecting the catalyst, ligands, and additives, researchers can efficiently synthesize a diverse library of C5-substituted nicotinates for applications in drug discovery and development. The protocols and insights provided herein serve as a robust starting point for achieving high-yielding, clean, and scalable syntheses. Mastery of this reaction empowers chemists to rapidly access novel chemical matter, accelerating the journey from molecular design to therapeutic innovation.

References

  • Stille reaction - Wikipedia . Wikipedia.

  • Stille Coupling | NROChemistry . NROChemistry.

  • Stille Coupling | OpenOChem Learn . OpenOChem Learn.

  • Organotin Reagents - Sigma-Aldrich . Sigma-Aldrich.

  • Casanova, J., et al. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] . Journal of the American Chemical Society.

  • Organotin Reagents - Chemical Synthesis - Jeyam Scientific . Jeyam Scientific.

  • Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts.

  • The Stille Reaction - Organic Reactions . Organic Reactions.

  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem . BenchChem.

  • Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed . PubMed.

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central . PubMed Central.

  • Li, J.-H., et al. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System . The Journal of Organic Chemistry.

  • Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC - PubMed Central . PubMed Central.

  • Iminophosphine–palladium(0) complexes as catalysts for the Stille reaction | Request PDF . ResearchGate.

  • The Stille Reaction - Myers Group, Harvard University . Harvard University.

  • Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal.

  • Stille Coupling - Organic Synthesis . Organic-synthesis.com.

  • Development of a green, concise synthesis of nicotinamide derivatives... - NIH . National Institutes of Health.

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC . PubMed Central.

  • Methyl-Containing Pharmaceuticals - MDPI . MDPI.

  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM . UCHEM.

  • Methyl Nicotinate: uses and Synthesis method - ChemicalBook . ChemicalBook.

Sources

Method

Application Notes: METHYL 5-BROMO-4-METHYLNICOTINATE as a Versatile Building Block in Agrochemical Synthesis

Introduction: The Strategic Value of Substituted Pyridines in Modern Agrochemicals The pyridine ring system is a cornerstone of modern agrochemical design, featuring in a multitude of commercially successful herbicides,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Modern Agrochemicals

The pyridine ring system is a cornerstone of modern agrochemical design, featuring in a multitude of commercially successful herbicides, fungicides, and insecticides. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions make it a privileged scaffold. Within this class, nicotinic acid derivatives have proven particularly fruitful, forming the backbone of widely used products for crop protection.[1] METHYL 5-BROMO-4-METHYLNICOTINATE (CAS 1382847-91-7) has emerged as a highly valuable and versatile intermediate for the synthesis of novel agrochemical candidates. Its structure offers three key points for chemical modification: the bromine atom at the 5-position, the methyl ester at the 3-position, and the pyridine nitrogen. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a common strategy for tuning the biological activity and spectrum of agrochemicals.

This application note provides a technical guide for researchers, outlining detailed protocols for the application of METHYL 5-BROMO-4-METHYLNICOTINATE in the synthesis of a representative agrochemical scaffold. The methodologies described herein are based on established, high-yield transformations and are designed to be robust and scalable.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling and Amide Formation

A prevalent strategy in the synthesis of modern agrochemicals involves the construction of complex biaryl or aryl-heteroaryl structures, often linked by an amide bond. This motif is frequently responsible for the molecule's specific mode of action. METHYL 5-BROMO-4-METHYLNICOTINATE is an ideal starting material for such a strategy. The workflow typically involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position serves as a handle for the introduction of a second aromatic or heteroaromatic ring. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.

  • Amide Bond Formation: The methyl ester at the 3-position can be readily converted to an amide. This is often achieved by hydrolysis to the corresponding carboxylic acid followed by coupling with a desired amine, or in some cases, by direct aminolysis.

The following sections provide detailed, step-by-step protocols for a representative synthetic sequence, demonstrating the utility of METHYL 5-BROMO-4-METHYLNICOTINATE in constructing a novel fungicidal scaffold.

PART 1: Suzuki-Miyaura Cross-Coupling of METHYL 5-BROMO-4-METHYLNICOTINATE

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of METHYL 5-BROMO-4-METHYLNICOTINATE with 2-fluorophenylboronic acid. The choice of a fluorinated coupling partner is illustrative, as fluorine substitution is a common tactic in agrochemical design to enhance metabolic stability and binding affinity.

Experimental Protocol 1: Synthesis of METHYL 4-METHYL-5-(2-FLUOROPHENYL)NICOTINATE

Materials:

ReagentCAS NumberMolecular WeightEquivalents
METHYL 5-BROMO-4-METHYLNICOTINATE1382847-91-7230.06 g/mol 1.0
2-Fluorophenylboronic Acid1993-03-9139.92 g/mol 1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0
1,4-Dioxane123-91-188.11 g/mol -
Water (degassed)7732-18-518.02 g/mol -

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The typical solvent volume is 5-10 mL per mmol of the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings of aryl bromides.

  • Base: Potassium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium(0) catalyst.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE

Introduction Methyl 5-bromo-4-methylnicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, a substituted bromopyridine, is prevalent in a range of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-4-methylnicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, a substituted bromopyridine, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the large-scale synthesis of methyl 5-bromo-4-methylnicotinate, focusing on practical considerations, process optimization, and safety. We will delve into a robust synthetic strategy, providing detailed protocols and explaining the rationale behind key experimental choices.

Physicochemical Properties

A clear understanding of the physicochemical properties of the target molecule is crucial for process development, purification, and handling.

PropertyValueReference
CAS Number 1382847-91-7[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1]
Appearance White to off-white solid[3]
Storage Inert atmosphere, room temperature[1]

Synthetic Strategy: A Two-Step Approach

For the large-scale synthesis of methyl 5-bromo-4-methylnicotinate, a two-step approach starting from the commercially available 5-amino-4-methylnicotinic acid is proposed. This strategy involves:

  • Sandmeyer Reaction: Conversion of the amino group of 5-amino-4-methylnicotinic acid to a bromo group via a diazonium salt intermediate.

  • Fischer Esterification: Esterification of the resulting 5-bromo-4-methylnicotinic acid with methanol in the presence of an acid catalyst.

This approach is advantageous for large-scale production due to the availability of the starting material, the well-established nature of both the Sandmeyer and Fischer esterification reactions, and the potential for high yields.

G cluster_0 PART 1: Bromination cluster_1 PART 2: Esterification 5-Amino-4-methylnicotinic acid 5-Amino-4-methylnicotinic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 5-Amino-4-methylnicotinic acid->Diazonium Salt Intermediate NaNO₂, H₂SO₄ 0-5 °C 5-Bromo-4-methylnicotinic acid 5-Bromo-4-methylnicotinic acid Diazonium Salt Intermediate->5-Bromo-4-methylnicotinic acid CuBr, HBr Heat Methyl 5-bromo-4-methylnicotinate Methyl 5-bromo-4-methylnicotinate 5-Bromo-4-methylnicotinic acid->Methyl 5-bromo-4-methylnicotinate H₂SO₄ (cat.) Reflux Methanol Methanol Methanol->Methyl 5-bromo-4-methylnicotinate Overall Reaction Overall Reaction

Figure 1: Proposed two-step synthetic workflow.

PART 1: Sandmeyer Reaction for 5-Bromo-4-methylnicotinic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt.[4][5] Careful control of temperature is paramount due to the inherent instability of diazonium salts.[6]

Protocol: Large-Scale Synthesis of 5-Bromo-4-methylnicotinic Acid

Materials:

  • 5-Amino-4-methylnicotinic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Bromide (CuBr) (1.1 eq)

  • 48% Hydrobromic Acid (HBr)

  • Deionized Water

  • Ice

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system capable of maintaining 0-5 °C

  • Heating system

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • pH meter

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Charge the jacketed reactor with a solution of concentrated sulfuric acid in deionized water, and cool to 0-5 °C.

    • Slowly add 5-amino-4-methylnicotinic acid (1.0 eq) to the cold acid solution with vigorous stirring, maintaining the temperature below 5 °C.

    • In a separate vessel, prepare a solution of sodium nitrite (1.05 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.[6] The formation of the diazonium salt is typically accompanied by a slight color change.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Bromination:

    • In a separate, suitable reactor, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid. Heat this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the off-gassing.

    • After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product, 5-bromo-4-methylnicotinic acid, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

PART 2: Fischer Esterification for METHYL 5-BROMO-4-METHYLNICOTINATE

Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, using an acid catalyst.[7] For large-scale production, driving the equilibrium towards the product by removing water or using an excess of the alcohol is a common strategy.

Protocol: Large-Scale Synthesis of METHYL 5-BROMO-4-METHYLNICOTINATE

Materials:

  • 5-Bromo-4-methylnicotinic acid (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and Dean-Stark trap (optional)

  • Heating system

  • Rotary evaporator

  • Separatory funnel (for work-up)

Procedure:

  • Reaction Setup:

    • Charge the reactor with 5-bromo-4-methylnicotinic acid (1.0 eq) and a significant excess of methanol. The methanol acts as both a reagent and a solvent.

    • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and water.

    • Carefully neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is at a pH of 7-8.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2-3 times) to maximize product recovery.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-4-methylnicotinate.

Purification and Quality Control

For applications in pharmaceutical and agrochemical development, high purity of the final product is essential.

Purification Protocol: Large-Scale Column Chromatography

Crude methyl 5-bromo-4-methylnicotinate can be purified by column chromatography. For large-scale applications, a medium-pressure liquid chromatography (MPLC) system is often employed.

Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The optimal solvent system should be determined by TLC analysis.[9]

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried, product-adsorbed silica onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 5-bromo-4-methylnicotinate as a solid.

Quality Control

The purity of the final product should be assessed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity and quantify any impurities.

  • Melting Point: As an indicator of purity.

Potential Impurities:

  • Unreacted 5-bromo-4-methylnicotinic acid.

  • Residual starting material (5-amino-4-methylnicotinic acid).

  • Byproducts from the Sandmeyer reaction (e.g., hydroxylated or other substituted nicotinic acids).

  • Di-brominated species, which can arise from over-bromination.[9]

G cluster_0 Process Flow Start Crude Product Dissolution Dissolution in Minimal Solvent Start->Dissolution Adsorption Adsorption onto Silica Gel Dissolution->Adsorption Loading Loading onto Column Adsorption->Loading Elution Elution with Solvent Gradient Loading->Elution Fraction_Collection Fraction Collection & TLC Monitoring Elution->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified Methyl 5-bromo-4-methylnicotinate Evaporation->Final_Product

Figure 2: Workflow for the purification of Methyl 5-bromo-4-methylnicotinate.

Safety Considerations for Large-Scale Synthesis

The scale-up of any chemical process requires a thorough safety assessment. The synthesis of methyl 5-bromo-4-methylnicotinate involves several hazards that must be carefully managed.

Sandmeyer Reaction Hazards
  • Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially when isolated in a dry state.[6]

    • Control Measures:

      • Always generate and use diazonium salts in situ.

      • Maintain strict temperature control, keeping the reaction mixture at 0-5 °C during diazotization.[6]

      • Ensure a stoichiometric amount of sodium nitrite is used to avoid excess nitrous acid.[6]

  • Nitrogen Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas.

    • Control Measures:

      • The reaction should be conducted in a well-ventilated area or a fume hood.

      • The addition of the diazonium salt solution to the copper bromide solution should be slow and controlled to manage the rate of gas evolution.

      • Ensure the reactor is adequately vented.[6]

Chemical Hazards
  • Bromine-containing compounds (CuBr, HBr): These are corrosive and toxic.

  • Concentrated Sulfuric Acid: Highly corrosive.

  • Methanol: Flammable and toxic.

  • Organic Solvents (Dichloromethane, Ethyl Acetate, Hexanes): Flammable and have associated health risks.

General Safety Protocols
  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and lab coats, must be worn at all times.

  • Engineering Controls: Large-scale reactions should be performed in a well-ventilated chemical fume hood or a designated, controlled area with adequate exhaust ventilation.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. Spill kits appropriate for the chemicals being used should be available.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The two-step synthesis of methyl 5-bromo-4-methylnicotinate via a Sandmeyer reaction followed by Fischer esterification is a viable and scalable route for the production of this important intermediate. Careful attention to reaction parameters, particularly temperature control during the diazotization step, is crucial for both safety and yield. The detailed protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to successfully and safely produce methyl 5-bromo-4-methylnicotinate on a large scale.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1061. [Link]

  • Ritter, T., et al. (2024). Making diazonium chemistry safer. C&EN Global Enterprise, 102(19). [Link]

  • Chem. Eng. News. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. datapdf.com. [Link]

  • Unknown. (n.d.). (48)
  • Shaheen, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 1-24. [Link]

  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2), 557-560. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Google Patents. (n.d.).
  • Li, Y., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(11), 2843. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • Patil, S. S., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 3(6), 423-427. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. ZANCO Journal of Pure and Applied Sciences, 19(4), 1-10. [Link]

  • Wang, Y., et al. (2014). Study on synthesis of 4-Aminonicotinic acid. Advanced Materials Research, 936, 333-336. [Link]

  • Gising, J., et al. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 49(4), 834-837. [Link]

  • Zarei, A., et al. (2014). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Journal of the Iranian Chemical Society, 11(1), 239-244. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of METHYL 5-BROMO-4-METHYLNICOTINATE

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of METHYL 5-BROMO-4-METHYLNICOTINATE. This particular substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that can often lead to disappointing yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction has very low conversion, with mostly starting material recovered. What are the most common initial culprits?

This is a frequent issue that often points to foundational reaction parameters rather than complex mechanistic failures. Before exploring more advanced catalyst systems, it's crucial to ensure the fundamentals are rigorously controlled.

Answer: Low conversion is typically traced back to one of three areas: catalyst deactivation, poor reagent quality, or insufficient mixing.

  • Atmospheric Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen. An inadequate inert atmosphere allows for oxidation of the catalyst, rendering it inactive, and can promote undesirable side reactions like the homocoupling of your boronic acid.[1]

    • Solution: Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[2] The reaction vessel must be purged (evacuated and backfilled with inert gas) at least three times before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent and Solvent Purity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation when exposed to moisture.[3][4]

    • Base: The base should be finely powdered and anhydrous. Clumps can prevent efficient reaction and lead to poor reproducibility.

    • Solvents: Anhydrous solvents are critical. Ethereal solvents like 1,4-dioxane or THF can form peroxides, which degrade the catalyst.[3]

  • Heterogeneity and Stirring: Many Suzuki reactions are heterogeneous mixtures. If stirring is inadequate, phase separation or poor mixing of the solid base with the dissolved reagents will severely limit the reaction rate.[1]

    • Solution: Use a magnetic stir bar that is appropriately sized for the flask and ensure vigorous stirring to create a fine suspension of any solids.

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor yields. Is this substrate particularly difficult?

Answer: Yes, METHYL 5-BROMO-4-METHYLNICOTINATE is a challenging substrate for "standard" Suzuki conditions, and low yields with a catalyst like Pd(PPh₃)₄ are not surprising. The issues are twofold: steric hindrance and electronics.

  • Steric Hindrance: The methyl group at the C-4 position is ortho to the C-5 bromine. This steric bulk significantly hinders the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[5][6]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can act as a catalyst poison, reducing the concentration of active catalytic species available for the main cycle.[7][8]

To overcome these hurdles, you must move beyond simple phosphine ligands to more specialized systems designed for hindered and heteroaromatic substrates. The most effective ligands are typically bulky and electron-rich, which both accelerate oxidative addition and stabilize the active catalyst.[9][10]

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
System 1: The Robust Standard
Pd(dppf)Cl₂Ferrocene-basedExcellent general catalyst for heteroaromatics, good balance of stability and activity.[11][12]2 - 5
System 2: Buchwald Ligands
Pd(OAc)₂ + SPhos/XPhosBulky DialkylbiarylphosphineHighly electron-rich and sterically demanding; excellent for hindered aryl bromides and chlorides.[13][14]1 - 3
System 3: Highly Active Monophosphines
Pd₂(dba)₃ + P(t-Bu)₃Bulky AlkylphosphineVery electron-rich, promotes oxidative addition on challenging substrates.[15]1 - 2

A logical first step is to try Pd(dppf)Cl₂ . If yields remain low, moving to a Buchwald-type system like Pd(OAc)₂ / SPhos is highly recommended. See Appendix A for a detailed screening protocol.

Q3: My crude NMR shows the presence of 5-bromo-4-methylnicotinic acid. What is causing this hydrolysis and how do I prevent it?

Answer: The presence of the carboxylic acid is a clear indication that the methyl ester is being hydrolyzed. This is caused by using a base that is too strong or by running the reaction at high temperatures for extended periods in the presence of water.[16] While some water is often beneficial or necessary for the Suzuki reaction (to help dissolve the base and facilitate transmetalation), excessive amounts or overly harsh conditions will promote this unwanted side reaction.

Your choice of base is critical. Strong bases like NaOH or KOH are generally not recommended for substrates with sensitive esters.[17] Instead, a screening of milder inorganic bases is the best approach.

BaseBasicitySolubility (in water)Comments
K₃PO₄ StrongHighOften very effective, but can still cause hydrolysis at high temperatures. A good starting point.[13]
K₂CO₃ ModerateHighA milder and very common choice. Often provides a good balance between reactivity and functional group tolerance.[18][19]
Cs₂CO₃ StrongVery HighHighly effective due to its high solubility and the cesium effect, but also more expensive and can promote hydrolysis.[20]
NaHCO₃ WeakModerateA good option for highly sensitive substrates where hydrolysis is a major issue, though reaction times may be longer.[14][21]

Recommendation: Start with K₂CO₃ . If hydrolysis is still observed, switch to the weaker base NaHCO₃ . If the reaction is too sluggish with NaHCO₃, K₃PO₄ can be used, but consider lowering the reaction temperature or reducing the reaction time. See Appendix B for a base screening protocol.

Q4: I'm observing significant formation of METHYL 4-METHYLNICOTINATE (dehalogenated starting material). How can I minimize this byproduct?

Answer: The formation of METHYL 4-METHYLNICOTINATE is a result of a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source instead of the boron reagent.

Potential Causes and Solutions:

  • Hydride Source: The hydride can originate from various sources. Some amine bases or impurities in the solvent (like isopropanol) can be sources. Using a high-purity, anhydrous solvent and an inorganic base is the first step.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-aryl intermediate has more time to react with stray hydride sources. This is often the case with sterically hindered substrates.

    • Solution:

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can increase the rate of transmetalation through Le Châtelier's principle.

      • Use a More Stable Boron Reagent: Boronic acids can be unstable. Switching to a more robust boronic ester, such as a pinacol ester, can sometimes improve reaction efficiency and reduce side reactions.[3]

      • Optimize Catalyst System: A more active catalyst system (see Q2) will accelerate the entire catalytic cycle, reducing the lifetime of the intermediate susceptible to hydrodehalogenation.

Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. Low yields are typically caused by a bottleneck in one of these three key stages.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ (Base Activated) PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' (Product)

Caption: The catalytic cycle showing the key steps of the Suzuki reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Workflow Start Low Yield Observed Check_Basics Verify Basics: 1. Inert Atmosphere? 2. Reagent/Solvent Purity? 3. Vigorous Stirring? Start->Check_Basics Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Check_Basics->Analyze_Crude If basics are confirmed OK SM_Only Result: Mainly Unreacted Starting Material Analyze_Crude->SM_Only Hydrolysis Result: Ester Hydrolysis Product Observed Analyze_Crude->Hydrolysis Dehalogenation Result: Dehalogenated Byproduct Observed Analyze_Crude->Dehalogenation Optimize_Catalyst Action: Screen Catalysts (Pd(dppf)Cl₂, Pd/SPhos) See Q2 & Appendix A SM_Only->Optimize_Catalyst Optimize_Base Action: Screen Milder Bases (K₂CO₃, NaHCO₃) See Q3 & Appendix B Hydrolysis->Optimize_Base Optimize_Conditions Action: 1. Increase Boronic Acid eq. 2. Switch to Boronic Ester 3. Re-optimize Catalyst Dehalogenation->Optimize_Conditions

Caption: A step-by-step workflow for diagnosing low-yield issues.

Appendices
Appendix A: Experimental Protocol for Catalyst System Screening

This protocol allows for the parallel screening of three catalyst systems to identify the optimal one for your specific boronic acid partner.

  • Preparation: In an oven-dried vial tray, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq, e.g., 0.2 mmol), your arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to each of three reaction vials equipped with small magnetic stir bars.

  • Catalyst Addition:

    • To Vial 1, add Pd(dppf)Cl₂ (3 mol%).

    • To Vial 2, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • To Vial 3, add Pd₂(dba)₃ (1 mol%) and P(t-Bu)₃ (2.5 mol%).

  • Inert Atmosphere: Seal all vials with septa caps. Place the tray in a manifold or Schlenk line, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, 1.0 mL total volume per vial) via syringe.

  • Reaction: Place the tray on a stirrer hotplate pre-heated to 90 °C. Stir vigorously for 12-18 hours.

  • Analysis: After cooling, take an aliquot from each vial, dilute with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the relative conversion to product.

Appendix B: Experimental Protocol for Base Screening

This protocol is designed to identify the optimal base that maximizes yield while minimizing ester hydrolysis.

  • Preparation: To each of four oven-dried reaction vials, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 eq), your arylboronic acid (1.2 eq), and your chosen catalyst system from Appendix A (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Base Addition:

    • To Vial 1, add K₃PO₄ (2.0 eq).

    • To Vial 2, add K₂CO₃ (2.0 eq).

    • To Vial 3, add Cs₂CO₃ (2.0 eq).

    • To Vial 4, add NaHCO₃ (3.0 eq).

  • Reaction Setup: Follow steps 3-5 from the Catalyst Screening protocol above.

  • Analysis: After the reaction, perform a standard aqueous workup. Analyze the crude product by ¹H NMR. Pay close attention to the ratio of the desired product's methyl ester peak to the amount of hydrolyzed nicotinic acid byproduct and unreacted starting material.

References
  • Watson, D. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Ciofini, I., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Dahl, G. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Srivastava, V., et al. (2011). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Ono, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ono, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Naeimi, H., & Kiani, F. (2015). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Lee, C.-H., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Stanetty, C., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Popa, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Reddit user discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • Tomar, R., et al. (2019). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Di Mauro, G., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. Available at: [Link]

  • Moran, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Indra, S., et al. (2018). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Wang, D., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Cravotto, G., et al. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low... ResearchGate. Available at: [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions of METHYL 5-BROMO-4-METHYLNICOTINATE in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when using METHYL 5-BROMO-4-METHYLNICOTINATE in cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately overcome these common synthetic challenges.

Introduction

METHYL 5-BROMO-4-METHYLNICOTINATE is a valuable building block in medicinal chemistry and materials science. Its pyridine core and multiple functional groups allow for diverse structural modifications, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the electronic nature of the pyridine ring and the presence of the methyl and ester functionalities can lead to specific and often frustrating side reactions. This guide will delve into the mechanistic underpinnings of these undesired pathways and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

FAQ 1: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical biaryl from the self-coupling of the boronic acid is a prevalent side reaction in Suzuki-Miyaura couplings.[1][2][3] This not only consumes your valuable boronic acid but also complicates the purification of your desired product.

Root Causes:

  • Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[4] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[4][5]

  • Palladium(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), incomplete reduction to the active Pd(0) species can leave residual Pd(II) that directly facilitates homocoupling.[4]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes exacerbate homocoupling.

Troubleshooting & Mitigation Strategies:

  • Rigorous Degassing: It is crucial to thoroughly degas your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium catalyst remains in its active Pd(0) state.[4]

  • Catalyst Choice: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure your reaction conditions are conducive to its rapid reduction to Pd(0).

  • Ligand Selection: The choice of ligand can influence the rate of the desired cross-coupling versus the side reactions. For sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos can sometimes improve the yield of the cross-coupled product.[1]

FAQ 2: My primary side product is the dehalogenated starting material, METHYL 4-METHYLNICOTINATE. What leads to this hydrodehalogenation, and what steps can I take to minimize it?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is another common and problematic side reaction in palladium-catalyzed cross-coupling reactions.[6][7][8][9]

Root Causes:

  • Source of Hydride: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., DMF, alcohols), the base, or even water.[8][10]

  • Catalyst and Ligand Effects: Certain palladium-ligand complexes are more prone to promoting dehalogenation. The rate-determining step for dehalogenation is often the oxidative addition of the aryl halide to the Pd(0) center.[9]

  • Reaction Conditions: High temperatures and the use of strong, sterically hindered bases can sometimes favor dehalogenation pathways.

Troubleshooting & Mitigation Strategies:

  • Choice of Solvent and Base: Be mindful of your solvent and base combination. If using a solvent that can act as a hydride source, consider switching to a non-protic alternative like dioxane or toluene. The choice of base can also be critical; for instance, weaker bases like Cs₂CO₃ might be preferable to strong bases like NaOtBu in some cases, particularly for aryl bromides.[10]

  • Anhydrous Conditions: Ensure your reagents and solvent are dry, as water can be a proton source leading to dehalogenation.[8]

  • Ligand Optimization: The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in minimizing dehalogenation in some systems.[6][7][9]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress this side reaction.

FAQ 3: In my Sonogashira coupling, I am getting a significant amount of the homocoupled diyne product (Glaser coupling). How can I favor the cross-coupling reaction?

Answer:

The copper co-catalyst in the Sonogashira reaction, while promoting the desired cross-coupling, can also facilitate the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[11] This is particularly problematic when the cross-coupling reaction is slow.

Root Causes:

  • Oxygen: Similar to boronic acid homocoupling, the presence of oxygen is a primary driver of alkyne homocoupling.[11]

  • Copper Catalyst Concentration: High concentrations of the copper(I) co-catalyst can increase the rate of homocoupling.[11]

  • Slow Cross-Coupling: If the palladium-catalyzed cross-coupling is sluggish, the competing copper-mediated homocoupling can become the dominant pathway.

Troubleshooting & Mitigation Strategies:

  • Strictly Anaerobic Conditions: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are paramount to suppressing Glaser coupling.[11]

  • Copper-Free Sonogashira Conditions: Numerous copper-free Sonogashira protocols have been developed.[12] These often employ specific ligands or palladium catalysts that can facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.

  • Control of Catalyst Loading: Use the minimum effective amount of the copper(I) salt.

  • Diluted Hydrogen Atmosphere: In some cases, carrying out the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling.[11]

FAQ 4: I am concerned about the potential hydrolysis of the methyl ester on my starting material under the basic reaction conditions. How stable is the ester group, and what precautions should I take?

Answer:

The methyl ester of METHYL 5-BROMO-4-METHYLNICOTINATE can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under strongly basic conditions and in the presence of water.[13] This can lead to a mixture of products and complicate purification.

Root Causes:

  • Strong Bases: The use of strong inorganic bases like NaOH, KOH, or even an excess of carbonates in the presence of water can promote ester hydrolysis.

  • Aqueous Conditions: Reactions performed in aqueous solvent mixtures or with non-anhydrous reagents are more likely to exhibit ester hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures will accelerate the rate of hydrolysis.

Troubleshooting & Mitigation Strategies:

  • Choice of Base: Opt for non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), especially in Sonogashira and Heck reactions. In Suzuki couplings, where an inorganic base is often necessary, consider using milder bases like K₃PO₄ or CsF, and ensure anhydrous conditions.

  • Anhydrous Reaction Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[14] Using boronic esters instead of boronic acids in Suzuki couplings can also allow for the use of anhydrous conditions, which helps to prevent both ester hydrolysis and protodeboronation.[14]

  • Temperature and Reaction Time: Run the reaction at the lowest possible temperature and for the minimum time required for completion to reduce the extent of hydrolysis.

  • Protecting Groups: In cases where ester hydrolysis is unavoidable and problematic, consider protecting the carboxylic acid as a more robust ester (e.g., a t-butyl ester) that can be cleaved under orthogonal conditions after the cross-coupling step.

Summary of Common Side Reactions and Mitigation Strategies

Side Reaction Cross-Coupling Type Primary Cause(s) Mitigation Strategies
Boronic Acid Homocoupling Suzuki-MiyauraPresence of O₂; Pd(II) species[4][5]Rigorous degassing; use of a reducing agent; choice of Pd(0) precatalyst.[4]
Hydrodehalogenation All (Suzuki, Heck, Sonogashira)Hydride sources (solvent, base, water)[8][10]Use of anhydrous, non-protic solvents; optimization of base and ligand; lower reaction temperature.
Alkyne Homocoupling (Glaser) SonogashiraPresence of O₂; high Cu(I) concentration[11]Strictly anaerobic conditions; use of copper-free protocols; diluted H₂ atmosphere.[11][12]
Ester Hydrolysis All (especially Suzuki)Strong bases; presence of water[13]Use of non-nucleophilic organic bases or milder inorganic bases; anhydrous conditions; lower temperature.[14]

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycles and Competing Side Reactions

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the entry points for the common side reactions of homocoupling and dehalogenation.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_precatalyst Pd(II) Precatalyst or O₂ Oxidation pd0->pd2_precatalyst pd_complex R-Pd(II)-X L₂ oxidative_addition->pd_complex METHYL 5-BROMO-4- METHYLNICOTINATE transmetalation Transmetalation (R'-B(OH)₂) pd_complex->transmetalation dehalogenation Hydrodehalogenation pd_complex->dehalogenation pd_r_rprime R-Pd(II)-R' L₂ transmetalation->pd_r_rprime Base reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Desired Product) reductive_elimination->product homocoupling Boronic Acid Homocoupling pd2_precatalyst->homocoupling 2 R'-B(OH)₂ homocoupling_product R'-R' (Side Product) homocoupling->homocoupling_product dehalogenation_product R-H (Side Product) dehalogenation->dehalogenation_product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->dehalogenation

Caption: Suzuki-Miyaura cycle and competing side reactions.

Troubleshooting Workflow

When faced with a complex mixture of products, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issues in your cross-coupling reaction.

G start Low Yield or Complex Mixture identify_products Identify Side Products (LCMS, NMR) start->identify_products is_homocoupling Predominant Homocoupling? identify_products->is_homocoupling fix_homocoupling Troubleshoot Homocoupling: 1. Rigorously degas reaction 2. Check Pd catalyst source 3. Add reducing agent is_homocoupling->fix_homocoupling Yes is_dehalogenation Predominant Dehalogenation? is_homocoupling->is_dehalogenation No fix_homocoupling->identify_products fix_dehalogenation Troubleshoot Dehalogenation: 1. Use anhydrous solvent 2. Re-evaluate base/solvent choice 3. Lower reaction temperature is_dehalogenation->fix_dehalogenation Yes is_hydrolysis Ester Hydrolysis Observed? is_dehalogenation->is_hydrolysis No fix_dehalogenation->identify_products fix_hydrolysis Troubleshoot Hydrolysis: 1. Use non-nucleophilic base 2. Ensure anhydrous conditions 3. Lower reaction temperature is_hydrolysis->fix_hydrolysis Yes other_issues Other Issues (e.g., catalyst decomposition, low reactivity) is_hydrolysis->other_issues No fix_hydrolysis->identify_products optimize Optimize Other Parameters: - Ligand Screening - Solvent Screening - Temperature Profile other_issues->optimize end Improved Yield and Purity optimize->end

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

References

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Fairlamb, I. J. S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6070-6079. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Doucet, H., et al. (2010). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. European Journal of Organic Chemistry, 2010(16), 3073-3078. [Link]

  • J&K Scientific LLC. Methyl 5-bromo-4-methylnicotinate. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Stark, A., et al. (2008). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 10(11), 1202-1208. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Denmark, S. E., et al. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 91, 248-260. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of METHYL 5-BROMO-4-METHYLNICOTINATE Reaction Products

Welcome to the Technical Support Center for the purification of METHYL 5-BROMO-4-METHYLNICOTINATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of METHYL 5-BROMO-4-METHYLNICOTINATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step instructions but to also explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification effectively.

Introduction to Purification Challenges

METHYL 5-BROMO-4-METHYLNICOTINATE is a substituted pyridine derivative, and its purification can be complicated by the presence of structurally similar impurities. These can include unreacted starting materials, over-brominated side products, and isomers, all of which may have similar polarities, making separation challenging. The key to successful purification lies in understanding the chemical properties of the target compound and its potential contaminants, and selecting the appropriate purification technique based on these properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude METHYL 5-BROMO-4-METHYLNICOTINATE product?

A1: The impurity profile will depend on the synthetic route, but common impurities in related syntheses include:

  • Unreacted Starting Materials: Such as 5-bromo-4-methylnicotinic acid or the corresponding acid chloride.

  • Over-brominated Species: Di- or even tri-brominated pyridine derivatives can form if the bromination reaction is not carefully controlled.

  • Positional Isomers: Depending on the synthetic strategy, isomers with bromine or methyl groups at different positions on the pyridine ring may be present.

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid (5-bromo-4-methylnicotinic acid) if exposed to water for prolonged periods, especially under acidic or basic conditions.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., methanol, dichloromethane, ethyl acetate) may be present.

Q2: What is the expected appearance of pure METHYL 5-BROMO-4-METHYLNICOTINATE?

A2: Purified METHYL 5-BROMO-4-METHYLNICOTINATE is typically an off-white to light yellow solid.[1] If your product is a dark oil or a deeply colored solid, it is likely contaminated with impurities.

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-line technique for a quick assessment of purity and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of METHYL 5-BROMO-4-METHYLNICOTINATE.

Issue Potential Cause Recommended Solution & Scientific Rationale
Low Yield After Purification 1. Incomplete Reaction: The synthesis did not go to completion, leaving a significant amount of starting material.Solution: Monitor the reaction progress closely using TLC to ensure the complete consumption of the limiting reagent. Rationale: Purification cannot compensate for a low-yielding reaction. Ensuring the reaction is complete is the first step to a good overall yield.
2. Product Loss During Extraction: The product may have some water solubility or an emulsion may have formed.Solution: If the product has some water solubility, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To break emulsions, add a small amount of brine (saturated NaCl solution). Rationale: Multiple extractions are more efficient at recovering a partially water-soluble compound than a single large-volume extraction. Brine increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds in it.
3. Improper Column Chromatography Technique: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities, or too non-polar, resulting in very slow elution and band broadening.Solution: Optimize the TLC solvent system to achieve a retention factor (Rf) of 0.25-0.35 for the product. This generally translates well to column chromatography. A typical starting point for related compounds is a mixture of ethyl acetate and hexanes. Rationale: An optimal Rf on TLC indicates that the compound will have a good residence time on the silica gel column, allowing for effective separation from impurities with different polarities.
Multiple Spots on TLC After Purification 1. Co-elution of Impurities: An impurity with a similar polarity to the product is eluting with it during column chromatography.Solution: Try a different solvent system for your column. For example, if you used ethyl acetate/hexanes, try dichloromethane/methanol. Even small changes in the solvent composition can alter the selectivity of the separation. Rationale: Different solvent systems interact with the stationary phase and the analytes in different ways, which can change the relative elution order and improve the separation of closely related compounds.
2. Product Degradation on Silica Gel: The compound may be unstable on the acidic silica gel.Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic). Rationale: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Neutralizing the silica with a base or using a less acidic stationary phase can prevent this.
Purified Product is an Oil Instead of a Solid 1. Presence of Residual Solvent: Trapped solvent can act as an impurity and lower the melting point of the solid, causing it to appear as an oil.Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. Rationale: Volatile organic solvents can be effectively removed under reduced pressure.
2. Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound.Solution: Re-purify the product. If column chromatography was used, try recrystallization, or vice versa. Rationale: Different purification techniques exploit different physical properties. If one method is not effective, another one might be.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common and generally effective method for purifying METHYL 5-BROMO-4-METHYLNICOTINATE.

1. TLC Analysis and Solvent System Selection:

  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems to find one that gives your product an Rf value between 0.25 and 0.35. Good starting solvent systems to try are mixtures of ethyl acetate and hexanes (e.g., 1:4, 1:2, 1:1 v/v).

  • Visualize the spots under a UV lamp (254 nm).

2. Column Preparation:

  • Choose a column with a diameter such that the silica gel height is about 10-15 times the height of the sample to be loaded.

  • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use for elution.

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the column eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

5. Final Drying:

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, especially if your product is already relatively pure.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof).

  • A mixed solvent system can be effective. A good starting point is a mixture where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible. For a compound of moderate polarity like METHYL 5-BROMO-4-METHYLNICOTINATE, an ethanol/water or ethyl acetate/hexanes mixture could be effective.

2. Recrystallization Procedure (Single Solvent):

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once the flask has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Recrystallization Procedure (Mixed Solvent):

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described above.

Data Presentation

Table 1: Predicted Physicochemical Properties of METHYL 5-BROMO-4-METHYLNICOTINATE

PropertyPredicted ValueSource
Appearance Off-white to light yellow SolidChemicalBook[1]
Boiling Point 258.5 ± 35.0 °CChemicalBook[1]
Density 1.503 ± 0.06 g/cm³ChemicalBook[1]

Note: These are predicted values and should be used as a guide. Experimental values may vary.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Reaction Product tlc Perform TLC Analysis start->tlc single_spot Single Major Spot with Minor Impurities? tlc->single_spot multiple_spots Multiple Spots of Similar Intensity? tlc->multiple_spots recrystallize Attempt Recrystallization single_spot->recrystallize Yes column Perform Column Chromatography single_spot->column No multiple_spots->recrystallize No (if spots are very different in polarity) multiple_spots->column Yes check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity column->check_purity pure_solid Pure Solid Product is_pure Is Product Pure? check_purity->is_pure is_pure->recrystallize No, from Column (for final polishing) is_pure->column No, from Recrystallization is_pure->pure_solid Yes

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation with Bromopyridine Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. Bromopyridines are notoriously challenging coupling partners due to the propensity of the pyridine nitrogen to poison the palladium catalyst.[1][2] This document explains the underlying mechanisms of deactivation and offers field-proven strategies to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with bromopyridines failing or giving low yields? A1: The most common issue is catalyst deactivation, or "poisoning," caused by the lone pair of electrons on the pyridine nitrogen.[1] This lone pair can strongly coordinate to the palladium center, forming a stable, off-cycle complex that blocks the active site and halts the catalytic cycle.[1][2] This is especially problematic with 2-bromopyridines, where the nitrogen is in close proximity to the reaction center.[3]

Q2: What is the single most critical factor for success with these substrates? A2: Ligand selection. The use of sterically bulky, electron-rich phosphine ligands is the most effective strategy to mitigate catalyst poisoning.[4][5] These ligands shield the palladium center, physically preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[5][6]

Q3: My reaction starts but then stalls. What's happening? A3: This is a classic symptom of gradual catalyst deactivation.[1] Initially, the active catalyst concentration is high enough to promote the reaction. However, as the product (an aryl-pyridine) concentration increases, it begins to act as a ligand itself, coordinating to and deactivating the palladium catalyst over time.[7]

Q4: Are there any general reaction setup tips for bromopyridines? A4: Yes. Meticulous attention to creating an inert atmosphere is crucial.[5] Oxygen can oxidize and deactivate the active Pd(0) species, leading to the formation of palladium black and loss of activity.[8][9] Use degassed solvents, and ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[5][10]

In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose and solve specific problems.

Symptom 1: No Reaction or Very Low Conversion (<10%)
  • Probable Cause A: Catalyst Poisoning at the Outset. The pyridine nitrogen of your starting material is immediately shutting down the catalyst. This is common with 2-bromopyridines or when using ligands with insufficient steric bulk (e.g., PPh₃).

    • Diagnostic Step: Run a control reaction with a non-heterocyclic substrate (e.g., 4-bromoanisole) using the exact same conditions. If this control reaction works, it strongly implicates pyridine-induced deactivation as the problem.

    • Solution: Switch to a state-of-the-art catalyst system designed for challenging substrates.

      • Ligand Choice: Employ a bulky, electron-rich biaryl monophosphine ligand. These are designed to create a sterically hindered coordination sphere around the palladium.[6] See the Ligand Selection Table below for recommendations.

      • Precatalyst Choice: Use a modern, well-defined precatalyst.[11][12] Buchwald G3 or G4 precatalysts, for example, are designed for clean and efficient generation of the active monoligated Pd(0) species, which is crucial for these reactions.[6][11][13]

  • Probable Cause B: Inefficient Precatalyst Activation. The active Pd(0) catalyst is not forming efficiently from your Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[3]

    • Diagnostic Step: Observe the reaction mixture during the initial heating phase. If the solution color doesn't change or if it rapidly forms palladium black, activation is likely inefficient.

    • Solution: Use a precatalyst that activates more readily and cleanly. Palladacycle-based precatalysts are specifically designed for this purpose.[6][11] Alternatively, if using a Pd(II) source, ensure you are using a sufficient excess of phosphine ligand (e.g., L:Pd ratio of 2:1 to 4:1) to facilitate reduction to Pd(0).[14]

Symptom 2: Reaction Stalls Midway (e.g., 30-70% Conversion)
  • Probable Cause: Product Inhibition. The newly formed aryl-pyridine product is more electron-rich than the starting bromopyridine, making it an even better ligand for the palladium catalyst. As product concentration builds, it progressively sequesters and deactivates the catalyst.[7]

    • Diagnostic Step: Add a fresh aliquot of catalyst/ligand to the stalled reaction. If the reaction restarts, product inhibition is the confirmed cause.

    • Solution:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be enough to push the reaction to completion.

      • Use a Slow-Release Catalyst System: Consider ligands or precatalysts that are designed to maintain a low, steady concentration of the active catalyst throughout the reaction, minimizing the opportunity for bimolecular deactivation pathways.

      • Change Solvent/Base System: The choice of base and solvent can influence the stability and activity of the catalyst. For Suzuki couplings, switching from a strong base like NaOtBu to a weaker base like K₃PO₄ can sometimes mitigate side reactions and improve catalyst longevity.[5]

Symptom 3: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
  • Probable Cause: Unproductive Side Reactions Outcompeting the Desired Coupling. This often occurs when the catalytic cycle is slow or when reaction conditions promote degradation of the coupling partners.

    • Diagnostic Step: Use LC-MS to identify the major side products. If you see significant amounts of debrominated starting material or homocoupled boronic acid, this points to specific off-cycle pathways.

    • Solution (for Suzuki Reactions):

      • Minimize Water: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation of the boronic acid.[15][16] Ensure you are using anhydrous solvents and add a controlled amount of water if required by the protocol.

      • Protect the Boronic Acid: Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate, which are less prone to protodeboronation.[9]

      • Rigorous Degassing: Oxygen promotes the homocoupling of boronic acids.[9] Ensure the reaction mixture is thoroughly degassed before heating.

Preventative Strategies & Best Practices

Success with bromopyridines begins with a well-designed experimental setup.

Ligand & Precatalyst Selection

Choosing the right ligand is the most critical decision. The goal is to maximize steric bulk around the metal center.

Ligand Class Examples Recommended For Key Advantages Considerations
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosGeneral purpose for Suzuki & Buchwald-Hartwig aminations of 2-, 3-, and 4-bromopyridines.Highly active, promote fast reductive elimination, and provide excellent steric shielding.[4][6]Air-sensitive and relatively expensive. Best used with corresponding palladacycle precatalysts.[17][18]
N-Heterocyclic Carbenes (NHCs) IPr, IMesBuchwald-Hartwig aminations, particularly with sterically hindered substrates.Strong σ-donors that form very stable complexes with palladium.[6]Can sometimes lead to slower reductive elimination compared to phosphine ligands. Best used with PEPPSI-type precatalysts.[6]
Bulky Trialkylphosphines P(tBu)₃, PCy₃Suzuki couplings where high electron density is needed to promote oxidative addition.Highly electron-donating, accelerating the often rate-limiting oxidative addition step.[14]Extremely air-sensitive (often sold as HBF₄ salts). Can promote side reactions like β-hydride elimination.
Visualizing the Problem and Solution

The core issue is a competition for the palladium's active site. A bulky ligand tips the balance in favor of the desired catalytic cycle.

Catalyst_Deactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Py-Br) Pd0->OA_Complex Oxidative Addition Inactive_Complex L-Pd(0)(Py) (Inactive Complex) Pd0->Inactive_Complex Catalyst Poisoning Product_Complex L-Pd(II)(Py-Ar) OA_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Py Bromopyridine (Substrate) Py->Inactive_Complex caption Fig 1. Catalyst poisoning by pyridine.

Caption: Catalyst poisoning pathway.

Caption: Steric shielding by bulky ligands.

Recommended Experimental Protocol

This general procedure for a Suzuki-Miyaura coupling is a robust starting point for a challenging bromopyridine substrate.

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Reagents & Equipment:

  • 3-Bromopyridine

  • Phenylboronic Acid

  • XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + XPhos ligand)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Degassed Water

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), 3-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[5][19]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5][10]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is often a key parameter to optimize.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1 hr, 4 hr, 12 hr).[19]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Ghaffari, B., et al. (2019). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 3(7), 424-437. Available at: [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7623), 80-84. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • RSC Advances. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 160(1), 169-181.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]

  • Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link]

  • Royal Society of Chemistry. (2016). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 129(45), 14064-14076. Available at: [Link]

  • Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 15-28. Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. Available at: [Link]

  • Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Harris, M. C., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Espinosa, M., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki–Miyaura Reactions. Organometallics, 39(19), 3505-3515. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. Available at: [Link]

  • ResearchGate. (n.d.). Palladium precatalysts used in cross‐coupling reactions. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. (2025). Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • ResearchGate. (2007). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Hocek, M., & Dvorakova, I. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16. Available at: [Link]

Sources

Troubleshooting

Preventing dehalogenation of METHYL 5-BROMO-4-METHYLNICOTINATE

A Guide to Preventing Unwanted Dehalogenation in Cross-Coupling Reactions Welcome to the technical support center for METHYL 5-BROMO-4-METHYLNICOTINATE. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for METHYL 5-BROMO-4-METHYLNICOTINATE. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unexpected side reactions can derail a project. One of the most common and frustrating issues encountered with this and similar heteroaromatic halides is premature dehalogenation (specifically, hydrodehalogenation) during palladium-catalyzed cross-coupling reactions.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, solve, and prevent the loss of your critical bromine functional group, thereby maximizing the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs) on Dehalogenation

This section addresses the fundamental questions surrounding the dehalogenation of METHYL 5-BROMO-4-METHYLNICOTINATE.

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation, in this context, refers to hydrodehalogenation, an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3] This is highly problematic as it consumes your starting material, reduces the yield of the intended cross-coupled product, and introduces a significant purification challenge due to the formation of the closely related byproduct, methyl 4-methylnicotinate.[2]

Q2: What is the primary chemical mechanism that causes dehalogenation in my reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][4] This highly reactive intermediate can be generated from various sources in the reaction mixture, including trace water, alcohol solvents (especially under basic conditions), certain amine bases, or even additives like formic acid.[2][4][5][6] Once formed, the Pd-H species can intercept the aryl-palladium(II) intermediate and undergo reductive elimination, yielding the undesired Ar-H byproduct and regenerating the Pd(0) catalyst, which can then continue this parasitic cycle.[1][4]

Q3: Is METHYL 5-BROMO-4-METHYLNICOTINATE particularly susceptible to dehalogenation?

A3: Yes. Heteroaromatic halides, especially electron-deficient ones like pyridine derivatives, are generally more prone to this side reaction compared to simple aryl bromides.[1] The electronic nature of the pyridine ring can influence the stability of the palladium intermediates and the relative rates of the desired cross-coupling versus the undesired dehalogenation pathway.

Q4: How can I quickly determine if dehalogenation is occurring in my reaction?

A4: The most effective methods for detecting and quantifying the dehalogenated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.[2] GC-MS is excellent for separating and identifying the volatile byproduct.[2] In the ¹H NMR spectrum, you can compare the integration of a unique proton signal from your desired product against the corresponding signal from the known methyl 4-methylnicotinate byproduct.

Part 2: Mechanistic Insights: The Competing Pathways

Understanding the mechanism is key to controlling it. The following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing hydrodehalogenation pathway.

G pd0 Pd(0)L_n add Oxidative Addition pd0->add pd_ii Ar-Pd(II)-Br(L_n) add->pd_ii trans Transmetalation (R-B(OR)2 + Base) pd_ii->trans pd_ii_r Ar-Pd(II)-R(L_n) trans->pd_ii_r reduct Reductive Elimination pd_ii_r->reduct reduct->pd0 product Desired Product (Ar-R) reduct->product sm Ar-Br (Starting Material) sm->add G cluster_dehalogenation Parasitic Hydrodehalogenation Cycle pd_ii Ar-Pd(II)-Br(L_n) pd_h_formation Pd-H Formation pd_ii->pd_h_formation hydride_source Hydride Source (H₂O, ROH, Base) hydride_source->pd_h_formation pd_h H-Pd(II)-Br(L_n) pd_h_formation->pd_h reduct_elim_h Reductive Elimination pd_h->reduct_elim_h byproduct Dehalogenated Byproduct (Ar-H) reduct_elim_h->byproduct pd0 Pd(0)L_n reduct_elim_h->pd0

Caption: The competing hydrodehalogenation pathway leading to byproduct formation.

Part 3: Troubleshooting Guide & Optimization Workflow

If you are observing a significant amount of dehalogenated byproduct, follow this systematic workflow to diagnose and solve the issue.

G start Dehalogenation Observed step1 Step 1: Evaluate Ligand Is it bulky & electron-rich? (e.g., XPhos, SPhos, RuPhos) start->step1 step2 Step 2: Change the Base Is it too strong? (e.g., NaOtBu, KHMDS) step1->step2 If yes, proceed. If no, switch to a bulky biarylphosphine ligand. step3 Step 3: Change the Solvent Is it a hydride source? (e.g., alcohols, DMF) step2->step3 If yes, switch to a weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃). If no, proceed. step4 Step 4: Lower the Temperature Can the reaction run cooler? step3->step4 If yes, switch to a non-polar, aprotic solvent (Toluene, Dioxane). If no, proceed. step5 Step 5: Check Reagent Purity Are solvents anhydrous & degassed? step4->step5 Try running at 80°C instead of 110°C. Then, proceed. end Problem Solved step5->end Use high-purity, dry, and degassed reagents.

Caption: Troubleshooting workflow for minimizing dehalogenation.

Parameter Influence on Dehalogenation

The following table summarizes the effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterRecommended ChangeRationale
Palladium Ligand Switch from simple phosphines (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). [1][7]Bulky ligands accelerate the rate of reductive elimination (the final step of the desired C-C or C-N bond formation), helping it to outcompete the dehalogenation pathway. [1][4]
Base Switch from strong, nucleophilic bases (e.g., NaOtBu, KHMDS, hydroxides) to weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). [1][8]Strong alkoxide bases can directly react with palladium intermediates or alcohol solvents to generate hydride species, which are the primary culprits in dehalogenation. [4][6]
Solvent Switch from polar aprotic or protic solvents (e.g., DMF, alcohols) to non-polar, aprotic solvents like toluene or dioxane. [3][9][10]Alcohols are direct hydride sources. Amide solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation. [10]Rigorously dried and degassed solvents are crucial. [1]
Temperature Run the reaction at the lowest effective temperature .Dehalogenation can have a different activation energy than the desired coupling. Lowering the temperature (e.g., from 110 °C to 80 °C) can often suppress the side reaction more than the main reaction. [3]
Reagent Purity Use high-purity reagents , anhydrous and degassed solvents, and ensure an inert (Argon or Nitrogen) atmosphere.Impurities, especially water, can be a primary source of hydrides that initiate the dehalogenation cycle. [5][11]
Part 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for common cross-coupling reactions with METHYL 5-BROMO-4-METHYLNICOTINATE, specifically optimized to minimize hydrodehalogenation.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point for the cross-coupling of METHYL 5-BROMO-4-METHYLNICOTINATE with an arylboronic acid.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 mmol, 230 mg), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon three times.

  • Through the septum, add 4 mL of anhydrous, degassed toluene.

  • Place the vial in a preheated oil bath or heating block set to 80-100 °C.

Monitoring and Work-up:

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Check for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct (methyl 4-methylnicotinate).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is for the C-N coupling of METHYL 5-BROMO-4-METHYLNICOTINATE with a primary or secondary amine.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 17 mg) and the RuPhos ligand (0.02 mmol, 9 mg).

  • Add cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 mmol, 230 mg).

  • Add 4 mL of anhydrous, degassed toluene via syringe.

  • Finally, add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.

Monitoring and Work-up:

  • Stir the reaction for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography.

References
  • Milko, E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11758-11760. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]

  • Collet, S., et al. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 19(8), 11484-11495. [Link]

  • Fairlamb, I. J. S., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

  • Johnson, J. B., & Biscoe, M. R. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(10), 7112-7123. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.[Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for Reactions of METHYL 5-BROMO-4-METHYLNICOTINATE

Welcome to the technical support guide for METHYL 5-BROMO-4-METHYLNICOTINATE, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. The successful functionalization of this mol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for METHYL 5-BROMO-4-METHYLNICOTINATE, a versatile heterocyclic building block crucial in pharmaceutical and materials science research. The successful functionalization of this molecule, particularly via cross-coupling reactions, is critically dependent on the judicious selection of a base. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental chemical properties of the substrate and the role of the base, which are essential for logical troubleshooting and method development.

Q1: What are the key chemical features of METHYL 5-BROMO-4-METHYLNICOTINATE that I must consider when selecting a base?

A: There are two primary features of this substrate that dictate the choice of base:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom gives it Lewis basic properties. While it is a relatively weak base (the pKa of protonated pyridine is ~5.2), it can still interact with and potentially inhibit the palladium catalyst. More importantly, under acidic conditions generated during a reaction (e.g., formation of HBr), this nitrogen can be protonated, altering the electronic properties of the ring and affecting reactivity. A base is required to neutralize any such acids formed.

  • The Methyl Ester Group (-COOCH₃): This functional group is highly susceptible to hydrolysis (saponification) under strongly basic conditions, especially in the presence of water and at elevated temperatures. This will convert your desired product into the corresponding carboxylate salt, which can complicate purification and reduce the yield of the intended ester. Therefore, bases that are highly nucleophilic or excessively strong must be used with caution.

Q2: What are the distinct roles of a base in the two most common cross-coupling reactions for this substrate: Suzuki-Miyaura and Buchwald-Hartwig amination?

A: The function of the base is highly specific to the catalytic cycle of the reaction you are performing.

  • In Suzuki-Miyaura Couplings: The primary role of the base is to activate the organoboron reagent (e.g., a boronic acid).[1][2] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This boronate has a higher electron density on the organic group, which facilitates the crucial transmetalation step with the palladium catalyst.[3] Without the base, this step is often prohibitively slow.

  • In Buchwald-Hartwig Aminations: The base has a different, yet equally critical, role. Its main function is to deprotonate the amine coupling partner after it has coordinated to the palladium center.[4][5][6] This deprotonation generates the palladium-amido complex, which is the key intermediate that undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6] Strong, non-nucleophilic bases are typically required for this step.

Part 2: A Practical Guide to Base Selection

Choosing the right base is a balance between ensuring sufficient reactivity and preventing unwanted side reactions. The following table and workflow are designed to guide your selection process.

Table 1: Comparison of Common Bases for Cross-Coupling Reactions
BaseConjugate Acid pKaTypical ReactionsStrengthsWeaknesses & Risks
K₃PO₄ (Potassium Phosphate)~12.3Suzuki, some BuchwaldModerately strong, low nucleophilicity, often good for sensitive substrates.[7]Can be heterogeneous, requiring vigorous stirring.
Cs₂CO₃ (Cesium Carbonate)~10.3Suzuki, BuchwaldHigh solubility in organic solvents, effective for challenging couplings.More expensive than potassium or sodium salts.
K₂CO₃ (Potassium Carbonate)~10.3SuzukiInexpensive, widely available, suitable for robust substrates.Lower reactivity than K₃PO₄; can be insufficient for less reactive partners.
NaOtBu (Sodium tert-butoxide)~19Buchwald-HartwigVery strong, non-nucleophilic base, highly effective for amine deprotonation.[6]High risk of ester hydrolysis, especially at elevated temperatures.
KOtBu (Potassium tert-butoxide)~19Buchwald-HartwigSimilar to NaOtBu, sometimes offers different solubility/reactivity profiles.High risk of ester hydrolysis.
Organic Amines (Et₃N, DIPEA) ~11(Less common for these couplings)Soluble, homogeneous reactions.Often not strong enough for Suzuki or Buchwald reactions; can act as competing ligands for the catalyst.
Base Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate base for your specific reaction.

BaseSelectionWorkflow start What is your reaction type? suzuki Suzuki-Miyaura Coupling start->suzuki C-C Bond buchwald Buchwald-Hartwig Amination start->buchwald C-N Bond suzuki_q1 Is your boronic acid an electron-rich or hindered partner? suzuki->suzuki_q1 buchwald_q1 What is the pKa of your amine coupling partner? buchwald->buchwald_q1 k2co3 Start with K₂CO₃. (Milder, cost-effective) suzuki_q1->k2co3 No k3po4 Use K₃PO₄. (Stronger, more reliable) suzuki_q1->k3po4 Yes hydrolysis_check Are you observing ester hydrolysis? k3po4->hydrolysis_check naotbu Use NaOtBu or KOtBu. (Strong base needed) buchwald_q1->naotbu High pKa (Alkylamine) cs2co3 Try Cs₂CO₃ or K₃PO₄. (Milder base may suffice) buchwald_q1->cs2co3 Lower pKa (Aniline, etc.) naotbu->hydrolysis_check optimize Lower temperature, shorten reaction time, or switch to a weaker base (e.g., K₃PO₄). hydrolysis_check->optimize Yes SuzukiCycle cluster_cycle Catalytic Cycle cluster_activation Base-Mediated Activation OA Oxidative Addition RE Reductive Elimination TM Transmetalation Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br PdII_Coupled Aryl-Pd(II)L₂-R' PdII_Aryl->PdII_Coupled R'-[B] PdII_Coupled->Pd0 Ar-R' BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->TM Enters Cycle

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Challenging Cross-Couplings of Substituted Pyridines

Welcome to the Technical Support Center for navigating the complexities of cross-coupling reactions involving substituted pyridines. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of cross-coupling reactions involving substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing pyridine-containing molecules, which are crucial scaffolds in pharmaceuticals and functional materials.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles and achieve successful reaction outcomes.

The "2-Pyridyl Problem": Acknowledging the Challenge

Cross-coupling reactions of pyridines, particularly at the 2-position, are notoriously difficult. This "2-pyridyl problem" stems from several intrinsic properties of the pyridine ring:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or inhibition.[3][4]

  • Slow Oxidative Addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of pyridyl halides to the Pd(0) center sluggish, especially for pyridyl chlorides.[5][6]

  • Instability of Coupling Partners: Pyridyl organometallic reagents, especially 2-pyridyl boronic acids, are often unstable and prone to side reactions like protodeboronation.[7][8][9][10]

  • Difficult Reductive Elimination: The final C-C or C-N bond-forming step can be challenging from the palladium center.[5][11]

This guide will provide targeted strategies, with a focus on ligand selection, to mitigate these issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low to No Product Conversion

Question: My Suzuki-Miyaura coupling between a substituted 2-chloropyridine and an arylboronic acid is showing very low conversion, and I'm mostly recovering my starting materials. What's going wrong?

Probable Causes & Solutions:

This is a classic problem often rooted in inefficient oxidative addition and/or catalyst inhibition. Your choice of ligand is critical here.

  • Cause A: Ineffective Ligand for Oxidative Addition. Standard, less bulky phosphine ligands (e.g., PPh₃) are often insufficient for activating the C-Cl bond of an electron-deficient pyridine.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that is more effective at oxidative addition.[12] They also create steric bulk around the palladium center, which can favor the desired catalytic cycle steps.

Ligand ClassSpecific ExamplesKey Features
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination.[3][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable complexes with palladium, often effective for challenging couplings including those with pyridyl chlorides.[1][14]
Ferrocenyl Phosphines dppfBidentate ligand that can be effective, but may require optimization of reaction conditions.[15]
  • Cause B: Catalyst Inhibition by Pyridine Nitrogen. The lone pair on the pyridine nitrogen can bind to the palladium center, sequestering the active catalyst.[4]

    • Solution: The use of bulky ligands, as mentioned above, can sterically disfavor the binding of the pyridine nitrogen to the palladium center. Additionally, consider using a palladium precatalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently in situ.[16]

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling of a 2-Chloropyridine

  • Reaction Setup: To an oven-dried vial, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and a finely ground, anhydrous base such as K₃PO₄ (2.0 equiv).[3][10]

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).[3] It is crucial to ensure all components are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and protodeboronation.[3][16]

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or GC-MS until completion.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.

Issue 2: Significant Protodeboronation of the Pyridineboronic Acid

Question: I'm attempting a Suzuki coupling with a 4-pyridineboronic acid, but I'm observing a large amount of pyridine byproduct. How can I prevent this?

Probable Causes & Solutions:

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with heteroaryl boronic acids, especially those that are electron-deficient.[10]

  • Cause A: Presence of Water. Trace amounts of water in the solvent or reagents can facilitate protodeboronation.[3]

    • Solution: Use rigorously dried solvents and reagents. Ensure the base is anhydrous.[3]

  • Cause B: Instability of the Boronic Acid. Pyridineboronic acids are inherently prone to this side reaction.

    • Solution: Switch to a more stable boronic acid derivative.

      • Pinacol Boronate Esters: These are generally more stable than the corresponding boronic acids.[17]

      • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable, air- and moisture-tolerant solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[18]

Issue 3: Low Yield in Buchwald-Hartwig Amination of a Hindered Pyridyl Halide

Question: My Buchwald-Hartwig amination between a sterically hindered 2-bromopyridine and a secondary amine is giving a poor yield. What ligand should I be using?

Probable Causes & Solutions:

This scenario presents challenges in both oxidative addition and reductive elimination due to steric hindrance.

  • Cause A: Steric Hindrance Impeding Oxidative Addition and Reductive Elimination. The bulky substituents on both the pyridine and the amine can slow down the key steps of the catalytic cycle.

    • Solution: Use highly active, sterically demanding ligands.

      • Bulky Biaryl Phosphine Ligands (Buchwald Ligands): Ligands like BrettPhos and RuPhos are specifically designed for coupling sterically hindered substrates. Their bulk facilitates reductive elimination.[13]

      • Josiphos Ligands: Certain ferrocene-based ligands can also be effective for these challenging transformations.

LigandStructure TypeRecommended For
BrettPhos Bulky Biaryl PhosphineHighly sterically hindered substrates.
RuPhos Bulky Biaryl PhosphineGeneral for challenging aminations.[15]
Josiphos Ferrocene-basedCan be effective for specific substrate combinations.
  • Cause B: Inappropriate Base. The choice of base is critical in Buchwald-Hartwig aminations. A base that is too weak may not deprotonate the amine effectively, while a base that is too strong could lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig reactions.[5] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, though they might require higher reaction temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a palladium-catalyzed cross-coupling reaction?

A1: The generally accepted mechanism for reactions like Suzuki and Buchwald-Hartwig couplings involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst adds to the pyridyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organoboron reagent (in Suzuki) or the amine (in Buchwald-Hartwig) replaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[19][20]

Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation / Amine Coordination C->D Ar'-B(OR)2 / R2NH E Ar-Pd(II)-Nu(L_n) D->E F Reductive Elimination E->F F->A G Ar-Nu F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: The choice depends on the specific challenge you are facing.

  • Monodentate Ligands: Bulky monodentate ligands (e.g., Buchwald ligands) are often superior for promoting the oxidative addition of challenging substrates like aryl chlorides and for facilitating reductive elimination from sterically congested intermediates.[21]

  • Bidentate Ligands: Bidentate ligands (e.g., dppf, BINAP) can offer greater stability to the catalyst and are sometimes effective in preventing the formation of inactive palladium species.[13] However, their rigid bite angles can sometimes hinder certain steps in the catalytic cycle.

Q3: Can N-heterocyclic carbene (NHC) ligands be a good alternative to phosphine ligands?

A3: Yes, NHC ligands are excellent alternatives, particularly for their high thermal stability and strong electron-donating ability. They are often very effective for cross-coupling reactions involving pyridyl chlorides, which are less reactive than their bromo or iodo counterparts.[14] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are a convenient way to use NHC ligands.[22]

Q4: My reaction is still not working despite trying several ligands. What else can I optimize?

A4: Beyond ligand selection, several other parameters are crucial:

  • Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for optimal reactivity.[3][16]

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Common choices include dioxane, toluene, and DMF. Ensure they are anhydrous and degassed.[3][10]

  • Temperature: Some challenging couplings may require higher temperatures to overcome activation barriers.

  • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading might improve the yield.

Troubleshooting_Workflow start Low Yield in Pyridine Cross-Coupling check_ligand Is the ligand appropriate? (e.g., bulky phosphine/NHC) start->check_ligand Primary Check check_base Is the base anhydrous and appropriate? check_ligand->check_base Yes screen_ligands Screen Ligands: - Buchwald type (XPhos) - NHCs (IPr) check_ligand->screen_ligands No check_conditions Are conditions anhydrous and inert? check_base->check_conditions Yes screen_bases Screen Bases: - K3PO4 - Cs2CO3 - NaOtBu check_base->screen_bases No consider_other Consider other factors: - Temperature - Catalyst loading - Reagent purity check_conditions->consider_other Yes improve_conditions Improve Conditions: - Flame-dry glassware - Degas solvents - Use glovebox check_conditions->improve_conditions No end Successful Coupling consider_other->end screen_ligands->check_base screen_bases->check_conditions improve_conditions->consider_other

Caption: A logical workflow to diagnose and solve common issues.

References

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(20), 11174-11197*. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link]

  • Krogul, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5343. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Dick, G. R., et al. (2012). Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes. Journal of the American Chemical Society, 134(7), 3211–3214. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society. [Link]

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 133(44), 17718–17721. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Research On C-H Activation Of Pyridines Catalyzed By Organic Rare-earth Catalysts. (2018). Global Thesis. [Link]

  • Goldberg, K. I., et al. (2000). Oxidatively Induced Reductive Elimination from (tBu2bpy)Pd(Me)2: Palladium(IV) Intermediates in a One-Electron Oxidation Reaction. Journal of the American Chemical Society, 122(10), 2258-2266. [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4238. [Link]

  • Fagnou, K., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(10), 1857-1860. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2023). Molecules. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026). Greener Synthesis. [Link]

  • Campeau, L. C., & Fagnou, K. (2007). Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. Chemical Society Reviews, 36(7), 1058–1068. [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. (2020). Angewandte Chemie International Edition. [Link]

  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Bryce, M. R., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(13), 5096-5099. [Link]

  • Mechanisms of 1,1-reductive elimination from palladium. (2018). Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]

  • Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics, 40(15), 2463-2473. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Reductive elimination. (2023). Wikipedia. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). New Journal of Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry. [Link]

  • Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. (2007). Sci-Hub. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

  • Pyridylidene ligand facilitates gold-catalyzed oxidative C–H arylation of heterocycles. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). ACS Catalysis. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (2020). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Oxidative addition of halogens and interhalogens on palladacyclopentadienyl complexes stabilized by pyridyl−thioether N−S spectator ligands. (2022). Inorganica Chimica Acta. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2018). Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 5-Bromo-4-Methylnicotinate and Methyl 5-Chloro-4-Methylnicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a starting material is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Halogenated heterocycles, such as derivatives of nicotinic acid, are foundational building blocks. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct compounds: Methyl 5-Bromo-4-Methylnicotinate and Methyl 5-Chloro-4-Methylnicotinate. Our analysis is grounded in established mechanistic principles and supported by experimental observations to empower researchers in making informed strategic decisions for their synthetic endeavors.

Introduction: Structural Overview and Physicochemical Properties

Both Methyl 5-Bromo-4-Methylnicotinate ( 1 ) and Methyl 5-Chloro-4-Methylnicotinate ( 2 ) are substituted pyridine derivatives, featuring a halogen at the C5 position, a methyl group at C4, and a methyl ester at C3. These functionalities make them versatile intermediates for a wide array of chemical transformations.

PropertyMethyl 5-Bromo-4-Methylnicotinate (1)Methyl 5-Chloro-4-Methylnicotinate (2)
CAS Number 1382847-91-7[1]1382847-90-6
Molecular Formula C₈H₈BrNO₂C₈H₈ClNO₂
Molecular Weight 230.06 g/mol 185.61 g/mol
Appearance White to off-white solidWhite to off-white solid
Structure

While structurally similar, the difference in the halogen atom—bromine versus chlorine—is the primary determinant of their differential reactivity, particularly in the context of transition-metal-catalyzed cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for C-C, C-N, and C-O bond formation. The choice between a bromo- or chloro-substituted precursor often hinges on the desired balance between reactivity and cost, as aryl chlorides are typically less expensive but also less reactive than their bromide counterparts.[2][3]

Theoretical Underpinnings: The Oxidative Addition Step

The catalytic cycle of most cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5][6] This step involves the cleavage of the carbon-halogen (C-X) bond and is frequently the rate-determining step of the entire catalytic cycle.[4][5]

The reactivity trend for aryl halides in oxidative addition is generally: Ar-I > Ar-Br > Ar-Cl > Ar-F .[7]

This trend is a direct consequence of bond dissociation energies (BDEs). The C-Br bond is significantly weaker than the C-Cl bond, making it easier to break. Consequently, Methyl 5-Bromo-4-Methylnicotinate ( 1 ) will undergo oxidative addition to a Pd(0) catalyst more readily and under milder conditions than Methyl 5-Chloro-4-Methylnicotinate ( 2 ).

Below is a generalized diagram of a Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the reactivity of the C-X bond is paramount.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X (Substrate) (Rate-Determining Step) C-Br bond cleaves more easily than C-Cl transmetalation_complex Transmetalation Complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex R-B(OR)₂ (Boronic Acid/Ester) Base transmetalation_complex->pd0 Reductive Elimination product Ar-R (Product) transmetalation_complex->product reductive_elim Reductive Elimination

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis.

  • Reactivity of (1) (Bromo): Methyl 5-Bromo-4-Methylnicotinate is expected to be an excellent substrate for Suzuki couplings. Reactions can typically be achieved with standard palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂, often at moderate temperatures (e.g., 80-100 °C) with high yields.[8] The higher reactivity allows for a broader range of coupling partners, including less reactive boronic acids.

  • Reactivity of (2) (Chloro): Methyl 5-Chloro-4-Methylnicotinate is a more challenging substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Successful coupling requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) that facilitate the difficult oxidative addition of the C-Cl bond.[9] Reaction conditions are generally harsher, often requiring higher temperatures (>100 °C) and stronger bases.[3]

FeatureMethyl 5-Bromo-4-Methylnicotinate (1)Methyl 5-Chloro-4-Methylnicotinate (2)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, RuPhos)[9]
Reaction Temp. Moderate (80-100 °C)High (≥100 °C)[3]
Reaction Time Generally shorterGenerally longer
Yields High to excellentModerate to high (highly condition-dependent)

B. Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides to form substituted alkynes. The reactivity trend mirrors that of the Suzuki coupling.[7][10]

  • Reactivity of (1) (Bromo): This compound is a reliable substrate for Sonogashira couplings, typically reacting under standard conditions (e.g., PdCl₂(PPh₃)₂, CuI, amine base) at room temperature to moderate heat to give high yields.[11][12]

  • Reactivity of (2) (Chloro): Standard Sonogashira conditions are generally not applicable for aryl chlorides.[11] Achieving this transformation requires specialized catalyst systems, often run at higher temperatures, and the scope can be limited.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[6][13]

  • Reactivity of (1) (Bromo): The bromo derivative readily participates in Buchwald-Hartwig aminations with a wide variety of primary and secondary amines using first or second-generation catalyst systems.

  • Reactivity of (2) (Chloro): As with other cross-couplings, the chloro derivative is less reactive. Successful amination necessitates the use of modern, sterically demanding Buchwald ligands and often requires higher catalyst loadings and temperatures to achieve comparable yields.[14][15]

Nucleophilic Aromatic Substitution (SₙAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in Nucleophilic Aromatic Substitution (SₙAr) reactions. The SₙAr mechanism involves two steps: nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[16][17][18][19]

The first step, the nucleophilic attack, is typically the rate-determining step.[18] This step is accelerated by a more electronegative halogen, which increases the electrophilicity of the carbon atom being attacked. Since chlorine is more electronegative than bromine, the C-Cl bond is more polarized than the C-Br bond.

Therefore, the expected reactivity trend for SₙAr is: Ar-F > Ar-Cl > Ar-Br > Ar-I .[16][20]

  • Reactivity of (1) (Bromo): Will undergo SₙAr reactions, but may require more forcing conditions (higher temperature, stronger nucleophile) compared to the chloro-analog.

  • Reactivity of (2) (Chloro): Is expected to be more reactive towards strong nucleophiles (e.g., alkoxides, thiolates, amines) in SₙAr reactions, provided the reaction proceeds via the addition-elimination mechanism. The pyridine nitrogen and the ester group, both being electron-withdrawing, help to activate the ring system towards nucleophilic attack, stabilizing the negative charge in the Meisenheimer intermediate.[19][20]

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of Methyl 5-Bromo-4-Methylnicotinate (1)

Protocol_1 start Start: Assemble Reactants setup 1. In a flame-dried Schlenk flask, combine (1) (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (5 mol%). start->setup degas 2. Evacuate and backfill the flask with Argon or Nitrogen (3 cycles). setup->degas solvent 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1). degas->solvent heat 4. Heat the mixture at 90 °C with vigorous stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify 7. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Suzuki Coupling of the Bromo-Substrate.

Protocol 2: Suzuki Coupling of Methyl 5-Chloro-4-Methylnicotinate (2)

Protocol_2 start Start: Assemble Reactants setup 1. In a glovebox or using Schlenk technique, combine (2) (1.0 eq), boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 eq). start->setup degas 2. Ensure inert atmosphere (Argon/Nitrogen). setup->degas solvent 3. Add anhydrous, degassed solvent (e.g., t-BuOH or Toluene). degas->solvent heat 4. Heat the mixture at 110 °C with vigorous stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, filter through celite, and concentrate. monitor->workup purify 7. Purify the residue by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Suzuki Coupling of the Chloro-Substrate.

Disclaimer: These protocols are illustrative. Optimal conditions may vary based on the specific coupling partners and should be determined experimentally.

Conclusion and Strategic Recommendations

The choice between Methyl 5-Bromo-4-Methylnicotinate and Methyl 5-Chloro-4-Methylnicotinate is a classic case of balancing reactivity, cost, and the specific demands of the synthetic target.

  • Choose Methyl 5-Bromo-4-Methylnicotinate (1) when:

    • Rapid reaction development is needed: It works reliably with a wide range of standard, readily available catalysts and conditions.

    • Mild conditions are required: Its higher reactivity allows for lower reaction temperatures, which can be crucial for sensitive or complex substrates.

    • Maximizing yield is the primary goal: It generally provides higher and more consistent yields in cross-coupling reactions.

  • Choose Methyl 5-Chloro-4-Methylnicotinate (2) when:

    • Cost is a major driver for large-scale synthesis: Aryl chlorides are significantly cheaper than aryl bromides.

    • The synthetic route involves SₙAr chemistry: It is the more reactive substrate for nucleophilic aromatic substitution.

    • Access to modern, specialized ligands is available: The challenges of C-Cl bond activation can be overcome with advanced catalyst systems.

    • Orthogonal reactivity is desired: In a molecule containing both a chloro and a bromo (or iodo) group, the more reactive halogen can be selectively coupled first, leaving the chloro group for a subsequent transformation.

Ultimately, a thorough understanding of the mechanistic principles governing the reactivity of these two valuable building blocks enables the modern chemist to design more efficient, robust, and elegant synthetic pathways.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Rossi, R. A., & Pierini, A. B. (1999). Nucleophilic Substitution on Aromatic, Heteroaromatic and Vinylic Halides by the S RN 1 Mechanism. Journal of the Chemical Society, Perkin Transactions 1, (22), 3429-3444. [Link]

Sources

Comparative

A Comparative Yield Analysis: Stille vs. Suzuki Coupling for the Synthesis of Nicotinic Esters

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the development of pharmaceuticals and functional materials. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the development of pharmaceuticals and functional materials. Among the array of powerful tools available, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are preeminent.[1] This guide provides an in-depth comparative analysis of these two indispensable reactions, focusing specifically on their application in the synthesis of nicotinic esters and their derivatives—a common scaffold in medicinal chemistry.

We will delve into the mechanistic nuances, compare experimental yields, and provide practical, field-proven protocols to guide researchers in selecting the optimal methodology for their specific synthetic challenges.

Mechanistic Overview: The Catalytic Cycles

Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is critical to diagnosing reaction issues and optimizing conditions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4] A key feature is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic borate complex that facilitates transmetalation.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product reagents1 Organohalide (R¹-X) reagents1->pd0 reagents2 Organoboron (R²-B(OR)₂) reagents2->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Catalytic Cycle

The Stille reaction utilizes an organotin (organostannane) reagent to couple with an organic halide or triflate.[3] A significant advantage is that it does not typically require a base, and the organostannanes are generally stable to air and moisture.[3][6] However, the toxicity of tin compounds is a major drawback.[3][7]

Stille_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product reagents1 Organohalide (R¹-X) reagents1->pd0 reagents2 Organostannane (R²-SnR₃) reagents2->oa_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Head-to-Head Comparison: Performance and Scope

When applied to nitrogen-containing heterocycles like nicotinic esters, the choice between Stille and Suzuki coupling is not always straightforward. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, the electronic properties of the pyridine ring influence the reactivity of the halide.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low; boronic acids are generally non-toxic.[5]High; organotin compounds are toxic and byproducts can be difficult to remove.[3][7]
Reagent Stability Boronic acids can be prone to protodeboronation and trimerization.Organostannanes are generally stable to air and moisture.[3][6]
Base Requirement Yes, typically inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are required.[5]Generally no base is needed, although additives like LiCl or Cu(I) salts are sometimes used.[2]
Functional Group Tolerance Good, but sensitive to acidic protons due to the strong base used.[5]Excellent; compatible with a wide range of functional groups due to mild, neutral conditions.[8][9]
Steric Hindrance Can be more sensitive to steric hindrance on the coupling partners.[10]Often less sensitive to steric hindrance compared to Suzuki coupling.[10]
Cost Generally cheaper and more cost-effective for large-scale synthesis.[5]Organotin reagents can be more expensive.[7]

Experimental Data: A Yield-Based Analysis

The following table summarizes representative yields for the coupling of various halo-pyridines, including nicotinic acid derivatives, providing a quantitative basis for comparison.

SubstrateCoupling PartnerMethodCatalyst / LigandConditionsYieldReference
2-BromopyridinePhenylboronic acidSuzukiPd(OAc)₂ / Benzimidazolium saltK₂CO₃, DMF/H₂O, 120°C (MW)70%[11]
3-ChloropyridineLithium triisopropyl 2-pyridylboronateSuzukiPd₂dba₃ / Ligand 2KF, DioxaneExcellent[12]
5-Bromonicotinic acid (on solid support)Phenylboronic acidSuzukiPd(PPh₃)₄K₃PO₄, DMF, 37°C85%[13]
Bromo-diazocine4-Tolueneboronic acidSuzukiPd(OAc)₂ / XPhosK₂CO₃, THF/H₂O91%[10]
Stannyl-diazocine4-BromotolueneStillePd(OAc)₂ / XPhosCsF, Dioxane, 80°C92%[10]
Stannyl-diazocine1-Bromo-2-isopropylbenzeneStillePd(OAc)₂ / XPhosCsF, Dioxane, 80°C86%[10]
Bromo-diazocine2-Isopropylphenylboronic acidSuzukiPd(OAc)₂ / XPhosK₂CO₃, THF/H₂O60%[10]
Stannyl-diazocine4-BromopyridineStillePd(OAc)₂ / XPhosCsF, DMSO, 100°C94%[14]
Key Insights from Experimental Data:
  • General Efficiency: For simple, unhindered substrates, both Stille and Suzuki couplings can provide high yields (often >80-90%).[10]

  • Steric Hindrance: The Stille coupling often demonstrates a significant advantage when sterically demanding coupling partners are involved. As seen in the comparison with 2-isopropylphenyl partners, the Stille reaction maintained a high yield (86%) while the Suzuki yield dropped to 60%.[10]

  • Coordinating Functional Groups: For substrates containing additional coordinating groups (e.g., other heterocycles like pyridine or furan), the Stille reaction can outperform the Suzuki coupling. In one study, Stille couplings with pyridine and thiophene electrophiles gave excellent yields (90-94%), whereas the corresponding Suzuki couplings were only moderate (57-66%).[14] This is likely because the "harder" boronic acid reagents and the basic conditions of the Suzuki reaction interact more problematically with Lewis basic sites on the substrate.

Standardized Experimental Protocols

To ensure reproducibility and success, adherence to a well-defined experimental workflow is paramount. The following protocols are representative procedures for the Suzuki and Stille coupling of a halo-nicotinic ester.

General Experimental Workflow

Workflow setup 1. Setup & Degas reagents 2. Add Reagents (Halide, Nu, Catalyst, Base/Additive) setup->reagents Under Inert Gas (Ar or N₂) reaction 3. Heat & Stir (Monitor by TLC/LCMS) reagents->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate

This protocol is adapted from established methods for the coupling of heteroaryl chlorides.[15]

  • Objective: To synthesize Ethyl 6-(4-methoxyphenyl)nicotinate.

  • Rationale: We use a biarylphosphine ligand (e.g., XPhos) which is known to be effective for coupling less reactive aryl chlorides. A strong base like K₃PO₄ is chosen to ensure efficient formation of the active borate species.

Materials:

  • Ethyl 6-chloronicotinate (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 6-chloronicotinate, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Stille Coupling of Ethyl 6-bromonicotinate

This protocol is based on a modified procedure by Buchwald, proven effective for heterocyclic systems.[10]

  • Objective: To synthesize Ethyl 6-(thiophen-2-yl)nicotinate.

  • Rationale: The use of CsF as an additive is crucial; fluoride ions are believed to activate the organostannane, facilitating the transmetalation step. Dioxane is a common solvent, but for less reactive partners, a higher boiling point solvent like DMSO may be necessary.[14]

Materials:

  • Ethyl 6-bromonicotinate (1.0 mmol, 1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and CsF.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous dioxane, followed by ethyl 6-bromonicotinate and 2-(tributylstannyl)thiophene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the mixture with an aqueous solution of KF (1M) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

Both Stille and Suzuki couplings are exceptionally powerful methods for the functionalization of nicotinic esters. The choice between them should be guided by the specific attributes of the target molecule and the practical constraints of the synthesis.

  • Choose Suzuki Coupling for:

    • Cost-sensitive, large-scale syntheses where the toxicity of tin is a major concern.

    • Couplings with simple, readily available boronic acids where steric hindrance is not a major factor.

    • Substrates that are stable to the required basic conditions.

  • Choose Stille Coupling for:

    • Substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction.

    • Couplings involving sterically hindered partners where Suzuki yields may be compromised.[10]

    • Syntheses involving substrates with multiple Lewis basic sites (e.g., other heterocycles) that may be problematic under Suzuki conditions.[14]

Ultimately, the optimal choice requires careful consideration of the substrate's electronic and steric properties. For novel or complex nicotinic ester derivatives, it is often prudent to screen both methods to empirically determine the most efficient route.

References

  • Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]

  • Garg, N. K., et al. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH. Available at: [Link]

  • SovaChem. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available at: [Link]

  • PubMed Central. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Available at: [Link]

  • NROChemistry. Stille Coupling. Available at: [Link]

  • ResearchGate. Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. Available at: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • NIH. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • NIH. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Available at: [Link]

  • YouTube. (2021). Ch 23 Stille and Suzuki Coupling. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER. Available at: [Link]

  • NIH. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of Substituted Bromopyridines in Palladium-Catalyzed Reactions

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights its importance.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights its importance. The functionalization of this heterocycle, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel pharmaceutical agents. However, not all bromopyridines are created equal. Their reactivity in these transformations is a nuanced interplay of electronic, steric, and positional factors.

This guide provides an in-depth comparison of the reactivity of substituted bromopyridines. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern their performance in key reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data to inform your synthetic strategy.

Core Principles: Understanding the "Why" Behind Bromopyridine Reactivity

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate catalytic cycle. For heteroaryl halides like bromopyridines, the rate-determining step is frequently the initial oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. The facility of this step is governed by several key factors.

  • Carbon-Halogen Bond Strength : The fundamental principle dictating the reactivity of halo-aromatics is the carbon-halogen bond dissociation energy (BDE). This energy follows a clear trend: C-Cl > C-Br > C-I.[1][2] Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst during oxidative addition compared to a C-Cl bond, making bromopyridines generally more reactive than their chloro-analogs.[2] Conversely, iodopyridines are the most reactive. This predictable reactivity allows for selective cross-coupling reactions on polyhalogenated pyridines.[3][4]

  • The Influence of the Pyridine Nitrogen : The nitrogen atom within the pyridine ring is strongly electron-withdrawing, which has a profound effect on the reactivity of the C-Br bond. This inductive effect makes the ring more electron-deficient, thereby activating the C-Br bond and making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][5] Positions ortho (C2/C6) and para (C4) to the nitrogen are most affected by this electronic pull.

  • Positional Isomerism : The location of the bromine atom on the pyridine ring is a critical determinant of reactivity.

    • 2- and 4-Bromopyridines : These isomers are generally more reactive than 3-bromopyridine. The bromine at the C2 or C4 position is more electronically activated due to the direct influence of the electron-withdrawing nitrogen atom.

    • 3-Bromopyridine : While less electronically activated, it is often a reliable substrate. It is less prone to potential catalyst inhibition that can sometimes occur with 2-bromopyridines, where the nitrogen's lone pair can coordinate to the palladium center.[6] Studies have shown that coupling yields for 3-halopyridines can be higher than for their 2-halo counterparts under certain conditions.[7]

  • Electronic Nature of Substituents : The presence of other functional groups on the pyridine ring further modulates reactivity.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R): These groups enhance the electron-deficient nature of the pyridine ring, further activating the C-Br bond towards oxidative addition and generally increasing reaction rates.

    • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups enrich the pyridine ring with electron density, which can slow the oxidative addition step. However, in Suzuki-Miyaura reactions, electron-donating groups on the boronic acid partner can be beneficial for the transmetalation step.[8] This can create a complex scenario where the overall reaction rate is a balance of effects on different steps of the catalytic cycle.

  • Steric Hindrance : Bulky substituents located ortho to the bromine atom can physically impede the approach of the palladium catalyst. This steric hindrance can significantly slow down or even prevent the crucial oxidative addition step, leading to lower yields or requiring more forcing reaction conditions.

The Palladium Catalytic Cycle: A Visual Overview

The general mechanism for palladium-catalyzed cross-coupling reactions provides a framework for understanding how these factors exert their influence.

Pd Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex Pd0->OA_Complex  Ar-Br (Substrate) Oxidative Addition TM_Complex Transmetalation Complex OA_Complex->TM_Complex  R-B(OH)₂ (Coupling Partner) Transmetalation RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd0  Ar-R (Product) Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Key Cross-Coupling Reactions

The theoretical principles outlined above are borne out in experimental practice. The choice of catalyst, ligand, and reaction conditions is paramount and must be tailored to the specific bromopyridine substrate.

A. Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a workhorse in medicinal chemistry. The reactivity of bromopyridines is highly dependent on their electronic properties.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂OMW0.25~65-70[7]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂OMW0.25~80-90[7]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[9]
2,6-Dibromopyridine(2-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275 (mono)[10]

Analysis : The data illustrates that 3-bromopyridine can provide higher yields than 2-bromopyridine under identical microwave-assisted conditions, potentially due to the aforementioned lack of catalyst inhibition.[7] The use of specialized ligands like dppf is crucial for coupling more complex, electron-rich heterocyclic bromides.[9] For di-substituted pyridines, regioselectivity can be achieved, with the more activated positions reacting preferentially.[10]

B. Buchwald-Hartwig Amination

This reaction is indispensable for creating C-N bonds, forming aryl amines from aryl halides. The development of sterically hindered phosphine ligands has dramatically expanded the scope of this reaction to include less reactive heteroaryl halides.[11]

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[12]
2-BromopyridineVolatile secondary aminesPd(OAc)₂ / dpppNaOBuᵗToluene80-55-98[13]
3-Bromopyridine-D4MorpholinePd₂(dba)₃ / XPhosNaOBuᵗToluene10016High[14]
6-Bromopyridin-3-amineMorpholinePd₂(dba)₃ / XPhosNaOBuᵗToluene1001895[5]

Analysis : The Buchwald-Hartwig amination is highly effective for a range of bromopyridines. The use of bulky, electron-rich phosphine ligands like BINAP and XPhos is critical for achieving high yields, especially with more challenging substrates.[11][12][14] The reaction tolerates various functional groups, including the amino group in 6-bromopyridin-3-amine, demonstrating its broad utility.[5]

C. Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalytic system.[15]

SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100396[15]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / CuIEt₃NDMF100385[15]
3-Bromo-2-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601288[1]
2,3-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601292[1]

Analysis : The Sonogashira reaction is highly efficient for various bromopyridines, affording excellent yields.[15] In the case of dihalopyridines like 3-bromo-2-chloropyridine, the reaction occurs selectively at the more reactive C-Br bond position, leaving the C-Cl bond intact for subsequent functionalization.[1] For 2,3-dibromopyridine, the coupling proceeds at the more electronically activated 2-position.[1]

Practical Guide: Experimental Workflow and Protocol

A systematic approach is essential when comparing the reactivity of different substrates or optimizing reaction conditions.

General Experimental Workflow

Experimental Workflow sub1 Substrate A: (e.g., 2-Bromopyridine) setup Reaction Setup (Identical Conditions: Catalyst, Ligand, Base, Solvent, Temp, Time) sub1->setup sub2 Substrate B: (e.g., 3-Bromopyridine) sub2->setup run Parallel Reaction Execution setup->run workup Quench & Workup run->workup analysis Analysis (TLC, LC-MS, GC-MS) workup->analysis purify Purification (Column Chromatography) analysis->purify yield Yield & Purity Determination purify->yield compare Compare Reactivity (Yield, Conversion Rate) yield->compare

Caption: Workflow for comparing the reactivity of two bromopyridine substrates.

Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a representative example and may require optimization for different substrates or coupling partners.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv).

  • Add 3-bromopyridine (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine.

Conclusion

The reactivity of substituted bromopyridines in palladium-catalyzed reactions is a predictable yet multifaceted field. A thorough understanding of the interplay between C-Br bond strength, the electronic influence of the pyridine nitrogen, and the steric and electronic effects of other substituents is essential for any researcher in synthetic chemistry. As a rule of thumb, reactivity follows the order 4- > 2- > 3-bromopyridine, with electron-withdrawing groups generally accelerating the reaction and electron-donating groups having a more complex role.

The continued development of highly active and specialized palladium catalysts and ligands has pushed the boundaries of what is possible, enabling the efficient coupling of even challenging, sterically hindered, or electron-rich bromopyridines. By grounding experimental design in these core principles, researchers can more effectively navigate the complexities of pyridine functionalization and accelerate the discovery of new medicines and materials.

References

  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Comparative

The Efficacy of METHYL 5-BROMO-4-METHYLNICOTINATE Derivatives as Kinase Inhibitors: A Comparative Guide for Prospective Development

In the relentless pursuit of novel therapeutics, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1][2] Protein kinases, integral to cellular signaling pathway...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1][2] Protein kinases, integral to cellular signaling pathways, are frequently dysregulated in various diseases, making them prime targets for small molecule inhibitors.[1][2] This guide delves into the prospective efficacy of a lesser-explored chemical scaffold, METHYL 5-BROMO-4-METHYLNICOTINATE, as a foundational structure for the development of novel kinase inhibitors. While direct, extensive research on this specific scaffold is nascent, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale for its selection, proposes synthetic strategies for derivatization, provides a detailed protocol for efficacy screening, and establishes a framework for structure-activity relationship (SAR) studies.

The Rationale: Why METHYL 5-BROMO-4-METHYLNICOTINATE?

The nicotinamide core, a derivative of niacin (vitamin B3), is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives have shown a remarkable breadth of biological activities, including the inhibition of various enzymes.[3] The rationale for exploring METHYL 5-BROMO-4-METHYLNICOTINATE derivatives as kinase inhibitors is rooted in the established success of other nicotinamide-based compounds in this arena. The pyridine ring can mimic the adenine ring of ATP, the primary substrate for kinases, enabling competitive inhibition at the ATP-binding site.[1]

The specific substitutions on the METHYL 5-BROMO-4-METHYLNICOTINATE scaffold offer several advantages for library synthesis and SAR studies:

  • The Bromo Substituent: The bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse range of substituents to explore the chemical space around the core.

  • The Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the kinase ATP-binding pocket and can influence the overall conformation of the molecule.

  • The Methyl Ester: The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, enabling further diversification and modulation of physicochemical properties such as solubility and cell permeability.

Synthetic Strategies for Derivative Libraries

The successful exploration of METHYL 5-BROMO-4-METHYLNICOTINATE derivatives as kinase inhibitors hinges on the efficient synthesis of a diverse chemical library. Based on available literature for related compounds, a general synthetic approach can be proposed.[4][5][6][7][8]

General Synthetic Scheme

Synthetic Scheme A METHYL 5-BROMO-4-METHYLNICOTINATE B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D F Hydrolysis (LiOH or NaOH) A->F G 5-Aryl/Heteroaryl Derivatives B->G H 5-Alkynyl Derivatives C->H I 5-Amino Derivatives D->I E Amide Formation (Amine, Coupling agent) J Nicotinamide Derivatives E->J K Nicotinic Acid Derivatives F->K K->E

Caption: Proposed synthetic routes for derivatization of the METHYL 5-BROMO-4-METHYLNICOTINATE scaffold.

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

Once a library of derivatives has been synthesized, the next critical step is to assess their inhibitory activity against a panel of target kinases. The following is a detailed protocol for a standard in vitro kinase assay, which can be adapted for high-throughput screening.[9][10][11][12][13]

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of METHYL 5-BROMO-4-METHYLNICOTINATE derivatives against a target kinase.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[13]

  • Test Compounds (METHYL 5-BROMO-4-METHYLNICOTINATE derivatives)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.

    • Dispense the master mix into each well of the assay plate containing the compounds.

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to interact with the kinase.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.[9][13]

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

    • Incubate the plate as required by the detection kit.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Assay Workflow A Compound Dilution B Dispense Compounds into Plate A->B C Add Kinase/Substrate Mix B->C D Pre-incubation C->D E Initiate Reaction with ATP D->E F Kinase Reaction Incubation E->F G Add Detection Reagent F->G H Signal Detection (Plate Reader) G->H I Data Analysis (IC50 Determination) H->I

Caption: A streamlined workflow for the in vitro kinase inhibition assay.

Establishing a Structure-Activity Relationship (SAR)

The data generated from the in vitro kinase assays will be instrumental in establishing a robust Structure-Activity Relationship (SAR).[14][15] This involves systematically analyzing how changes in the chemical structure of the derivatives affect their kinase inhibitory potency.

Key Areas for SAR Analysis:

  • Substituents at the 5-position:

    • Aryl and Heteroaryl Groups: Evaluate the effect of different ring systems (e.g., phenyl, pyridyl, thienyl) and their substitution patterns on potency and selectivity.

    • Alkynyl Groups: Investigate the impact of various terminal alkyne substituents on inhibitor binding.

    • Amino Groups: Assess the influence of primary, secondary, and tertiary amines on activity.

  • Modifications at the 3-position:

    • Amide Derivatives: Compare the activity of a diverse panel of amides to understand the role of hydrogen bonding and steric interactions.

    • Carboxylic Acid: Determine the importance of the acidic functionality for binding.

Data Presentation for SAR Analysis:

Derivative IDR1 (5-position)R2 (3-position)Target Kinase IC50 (nM)
METHYL 5-BROMO-4-METHYLNICOTINATE-Br-OCH3>10,000
Derivative 1-Phenyl-OCH3[Experimental Value]
Derivative 2-4-Fluorophenyl-OCH3[Experimental Value]
Derivative 3-Phenyl-NHCH3[Experimental Value]
............

Conclusion and Future Directions

The METHYL 5-BROMO-4-METHYLNICOTINATE scaffold presents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. This guide provides a foundational framework for initiating such a research program. By systematically synthesizing and screening a library of derivatives, researchers can uncover potent and selective kinase inhibitors. Future work should focus on expanding the diversity of the chemical library, profiling hit compounds against a broader panel of kinases to assess selectivity, and ultimately, evaluating their efficacy in cell-based assays and preclinical models. The journey from a novel scaffold to a clinical candidate is arduous, but the potential rewards in advancing targeted therapies are immense.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • Methyl 5-bromo-4-methylnicotinate. (n.d.). Lead Sciences. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. (n.d.). NIH. [Link]

  • Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. (2021). Semantic Scholar. [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.).
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). NIH. [Link]

  • Kinase inhibitors for which specificity profiles were determined. (n.d.). ResearchGate. [Link]

  • Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode Supporting Information. (n.d.). DOI. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). Molecular & Cellular Proteomics. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). NIH. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

Sources

Validation

A Researcher's Guide to METHYL 5-BROMO-4-METHYLNICOTINATE: A Cost-Benefit Analysis in Synthesis

In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are indispensable building blocks. METHYL 5-BROMO-4-METHYLNICOTINATE, with its strategically placed bromine atom and me...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are indispensable building blocks. METHYL 5-BROMO-4-METHYLNICOTINATE, with its strategically placed bromine atom and methyl group, presents a unique combination of reactivity and structural features. This guide offers a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals considering its use in synthesis, particularly for palladium-catalyzed cross-coupling reactions. We will objectively compare its performance with a key alternative, METHYL 6-BROMONICOTINATE, providing a framework for informed reagent selection based on cost, reactivity, and synthetic efficiency.

Introduction: The Strategic Value of METHYL 5-BROMO-4-METHYLNICOTINATE

METHYL 5-BROMO-4-METHYLNICOTINATE (CAS 1382847-91-7) is a nicotinic acid ester derivative featuring a bromine atom at the 5-position and a methyl group at the 4-position.[1][2] This substitution pattern is crucial. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the adjacent methyl group can influence the molecule's conformation and metabolic stability in a final drug product. Its structure is particularly relevant in the synthesis of complex heterocyclic compounds, including analogues of pharmaceuticals like Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.[3][4][5]

The primary utility of this reagent lies in its role as an electrophile in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] These reactions are foundational for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of countless therapeutic agents and functional materials.[6][7]

Comparative Analysis: METHYL 5-BROMO-4-METHYLNICOTINATE vs. METHYL 6-BROMONICOTINATE

To provide a practical cost-benefit analysis, we compare METHYL 5-BROMO-4-METHYLNICOTINATE with a common and structurally related alternative: METHYL 6-BROMONICOTINATE (CAS 26218-78-0).[8] The key difference lies in the position of the bromine atom, which significantly impacts reactivity.

Reactivity Considerations: The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is heavily influenced by the electronic effects of the ring nitrogen. The general order of reactivity for bromopyridines is 2-bromo ≈ 4-bromo > 3-bromo.[9] The nitrogen atom's electron-withdrawing nature makes the C2 and C4 positions more electron-deficient, facilitating the rate-determining oxidative addition step of the catalytic cycle.[9][10][11]

  • METHYL 6-BROMONICOTINATE: The bromine is at the 2-position relative to the ester group, but more importantly, it is at the 6-position of the pyridine ring (equivalent to the 2-position in terms of reactivity). This makes it highly activated and generally more reactive in standard cross-coupling reactions.[9]

  • METHYL 5-BROMO-4-METHYLNICOTINATE: The bromine is at the 5-position (meta to the ring nitrogen). This position is less electronically activated than the 2- or 4-positions, which can lead to slower reaction rates or the need for more forcing conditions (e.g., higher temperatures, more specialized catalysts).[9]

This inherent reactivity difference is a critical factor in the cost-benefit equation. While the 6-bromo isomer may offer faster reactions and higher yields under standard conditions, the 5-bromo isomer provides a different vector for molecular elaboration, which may be essential for accessing a specific target molecule.

Cost and Availability Analysis:

The following table summarizes the approximate costs from various suppliers. Prices are subject to change and should be verified with the respective vendors.

ReagentCAS NumberSupplier Example(s)Approx. Price (USD/gram)
METHYL 5-BROMO-4-METHYLNICOTINATE 1382847-91-7BLDpharm, Amadis Chemical$448 - $628[1][12]
METHYL 6-BROMONICOTINATE 26218-78-0TCI, Sigma-Aldrich, Matrix Scientific$7 - $16[8][13]

Disclaimer: Prices are based on the smallest available quantities (e.g., 1g or 250mg) and are for estimation purposes only. Bulk pricing will differ significantly.

As the data clearly indicates, METHYL 5-BROMO-4-METHYLNICOTINATE is substantially more expensive than its 6-bromo counterpart. This cost differential is likely due to a more complex multi-step synthesis for the 5-bromo isomer compared to the more readily available 6-bromo isomer.

Performance in Key Synthetic Transformations

The choice between these two reagents often comes down to their performance in the specific reaction required.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[14][15][16]

  • METHYL 6-BROMONICOTINATE: As a 2-halopyridine equivalent, it is an excellent substrate for Suzuki coupling.[9] It readily reacts with a wide range of aryl- and vinylboronic acids under standard conditions [e.g., Pd(PPh₃)₄, a carbonate base, in a solvent like dioxane/water] to give high yields.[15][17]

  • METHYL 5-BROMO-4-METHYLNICOTINATE: As a 3-halopyridine equivalent (in terms of its position relative to the nitrogen), its coupling can be more challenging. Achieving high yields may require more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases, which adds to the overall cost.[18]

This reaction is crucial for synthesizing aryl amines, a common motif in pharmaceuticals.[7][19] The reactivity trends generally mirror those of the Suzuki coupling.

  • METHYL 6-BROMONICOTINATE: Readily undergoes amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions.[20]

  • METHYL 5-BROMO-4-METHYLNICOTINATE: May require more specialized ligands (e.g., Xantphos, XPhos) and stronger bases (e.g., NaOtBu, LiHMDS) to achieve comparable yields, particularly with less nucleophilic amines.[18][21][22]

Diagram 1: Cost-Benefit Decision Workflow

This diagram illustrates the logical process for selecting a bromonicotinate reagent.

G cluster_input Initial Considerations cluster_analysis Analysis & Decision cluster_output Reagent Paths Target Define Target Molecule (Is 5- or 6-substitution required?) Cost Cost Analysis (Reagent Price) Target->Cost Reactivity Reactivity & Yield (Literature Precedent) Target->Reactivity Conditions Reaction Conditions (Catalyst, Ligand, Temp.) Target->Conditions Decision Select Optimal Reagent Cost->Decision Reactivity->Decision Conditions->Decision Reagent_A METHYL 5-BROMO-4-METHYLNICOTINATE (High Cost, Specific Isomer) Decision->Reagent_A If 5-substitution is essential Reagent_B METHYL 6-BROMONICOTINATE (Low Cost, High Reactivity) Decision->Reagent_B If 6-substitution is acceptable

Caption: Decision workflow for selecting a bromonicotinate building block.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with METHYL 6-BROMONICOTINATE (High Reactivity Substrate)

  • Rationale: Given the high reactivity of the 6-bromo position, a standard, cost-effective palladium catalyst and base are sufficient.[9] This protocol prioritizes simplicity and economy.

  • Materials:

    • METHYL 6-BROMONICOTINATE (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add METHYL 6-BROMONICOTINATE, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture.[15]

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: High yield (>85%) of the coupled product.

Protocol 2: Suzuki-Miyaura Coupling with METHYL 5-BROMO-4-METHYLNICOTINATE (Lower Reactivity Substrate)

  • Rationale: The less-activated 5-bromo position requires a more robust catalytic system to achieve efficient coupling. This protocol employs a modern, bulky phosphine ligand to facilitate the challenging oxidative addition step.[18]

  • Materials:

    • METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd(OAc)₂, XPhos, METHYL 5-BROMO-4-METHYLNICOTINATE, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the tube with Argon three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (may require 12-24 hours).

    • Upon completion, cool the mixture, filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Outcome: Good to high yield (70-90%), contingent on the optimized conditions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Bromopyridine) pd2_complex R¹-Pd(II)L₂-X (trans-complex) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ + Base pd2_complex2 R¹-Pd(II)L₂-R² (cis-complex) transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Conclusion and Recommendations

The cost-benefit analysis of using METHYL 5-BROMO-4-METHYLNICOTINATE is a clear trade-off between synthetic necessity and economic viability.

  • Choose METHYL 5-BROMO-4-METHYLNICOTINATE when:

    • The specific 5-substituted nicotinic acid ester regioisomer is absolutely required for the final target molecule.

    • The project budget can accommodate a high-cost starting material and potentially more expensive catalysts and ligands.

    • The research team has expertise in optimizing challenging cross-coupling reactions.

  • Choose an alternative like METHYL 6-BROMONICOTINATE when:

    • The precise substitution pattern on the pyridine ring is flexible.

    • Cost is a primary constraining factor, especially for large-scale synthesis.

    • A rapid, high-yielding reaction using standard, inexpensive conditions is desired.

For drug development professionals, the significantly higher cost of METHYL 5-BROMO-4-METHYLNICOTINATE must be factored into the overall cost-of-goods calculation for any potential drug candidate. While its unique structure may impart desirable properties, the synthetic cost could be a major hurdle for commercial development. Therefore, its use should be strategically justified by a significant improvement in the final product's performance or novelty.

References

  • Methyl 5-bromo-4-methylnicotinate. Lead Sciences. Available at: [Link]

  • Methyl 6-bromonicotinate. LookChem. Available at: [Link]

  • Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. Available at: [Link]

  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of phosphonate analogues of nevirapine. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Harvard University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. PubMed. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Preparing method of 5-methylnicotinicacid. Google Patents.

Sources

Comparative

A Spectroscopic Guide to Methyl 5-bromo-4-methylnicotinate and Its Analogs for the Modern Researcher

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Nicotinic acid derivatives, in particular, form the backbone of numerous pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Nicotinic acid derivatives, in particular, form the backbone of numerous pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of Methyl 5-bromo-4-methylnicotinate and its structurally related analogs. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these important chemical entities.

Introduction to the Analogs

The selection of analogs for this comparison is crucial for a comprehensive understanding of the spectroscopic influence of substituents on the pyridine ring. We will be examining:

  • Methyl 5-bromo-4-methylnicotinate (Target Molecule): The core compound of our investigation.

  • Methyl nicotinate (Parent Compound): Provides a baseline spectrum without the influence of the bromo and methyl substituents.

  • Methyl 4-methylnicotinate: Allows for the isolated analysis of the electronic and steric effects of the 4-methyl group.

  • Methyl 5-bromonicotinate: Enables the study of the electronic effects of the bromine atom at the 5-position without the interference of the methyl group.

  • Ethyl 5-bromo-4-methylnicotinate: Illustrates the impact of a different ester group on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectral Comparison

The proton NMR spectra of these analogs reveal characteristic shifts in the aromatic region, providing clear evidence of substituent effects.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

CompoundH-2 (s)H-6 (s)4-CH₃ (s)OCH₃/OCH₂CH₃ (s/q)OCH₂CH ₃ (t)
Methyl nicotinate 9.228.78-3.96-
Methyl 4-methylnicotinate 8.988.512.453.92-
Methyl 5-bromonicotinate 9.158.85-3.97-
Methyl 5-bromo-4-methylnicotinate 8.808.582.553.94-
Ethyl 5-bromo-4-methylnicotinate 8.798.572.554.41 (q)1.41 (t)

Analysis of ¹H NMR Data:

  • Parent Compound (Methyl nicotinate): The protons at the 2 and 6 positions are the most deshielded due to their proximity to the electron-withdrawing nitrogen atom and the ester group.

  • Effect of the 4-Methyl Group (Methyl 4-methylnicotinate): The introduction of the electron-donating methyl group at the 4-position causes an upfield shift (lower ppm) of the adjacent H-2 and H-6 protons compared to the parent compound.

  • Effect of the 5-Bromo Group (Methyl 5-bromonicotinate): The electronegative bromine atom at the 5-position has a deshielding effect on the adjacent H-6 proton, causing a downfield shift. The effect on the more distant H-2 proton is less pronounced.

  • Combined Effects (Methyl 5-bromo-4-methylnicotinate): In our target molecule, we observe a combination of these effects. The 4-methyl group pushes the H-2 and H-6 signals upfield, while the 5-bromo group pulls the H-6 signal downfield. This interplay of electronic effects results in the observed chemical shifts.

  • Ester Variation (Ethyl 5-bromo-4-methylnicotinate): Replacing the methyl ester with an ethyl ester primarily affects the signals of the ester group itself, with the characteristic quartet and triplet of the ethyl group being observed. The aromatic proton shifts are minimally affected.

¹³C NMR Spectral Comparison

The carbon-13 NMR spectra provide valuable information about the carbon framework of the molecules.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Referencing: The chemical shifts are referenced to the deuterated solvent signal.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-64-CH₃C=OOCH₃/OC H₂CH₃OCH₂C H₃
Methyl nicotinate 153.5126.8137.1123.6151.2-165.852.4-
Methyl 4-methylnicotinate 152.1128.1147.5124.9148.918.2166.552.1-
Methyl 5-bromonicotinate 154.8128.1140.0121.2152.1-164.152.8-
Methyl 5-bromo-4-methylnicotinate 153.2130.5149.1122.8150.718.9165.252.5-
Ethyl 5-bromo-4-methylnicotinate 153.1130.4149.0122.9150.618.9164.761.614.3

Analysis of ¹³C NMR Data:

  • The chemical shifts of the pyridine ring carbons are sensitive to the electronic nature of the substituents.

  • The electron-donating methyl group in Methyl 4-methylnicotinate shields the C-4 and to a lesser extent the C-2 and C-6 carbons, causing an upfield shift compared to Methyl nicotinate .

  • The electron-withdrawing bromine atom in Methyl 5-bromonicotinate deshields the C-5 and adjacent carbons.

  • The carbonyl carbon (C=O) chemical shifts are also influenced by the substituents, though to a lesser extent than the ring carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C=C and C=N StretchesC-Br Stretch
Methyl nicotinate ~1728~1292, ~1120~1587, ~1429-
Methyl 4-methylnicotinate ~1725~1290, ~1118~1590, ~1435-
Methyl 5-bromonicotinate ~1730~1295, ~1125~1580, ~1420~650-550
Methyl 5-bromo-4-methylnicotinate ~1728~1293, ~1122~1585, ~1425~650-550
Ethyl 5-bromo-4-methylnicotinate ~1726~1291, ~1120~1584, ~1424~650-550

Analysis of IR Data:

  • Carbonyl (C=O) Stretch: The position of the strong carbonyl absorption is sensitive to the electronic environment. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect. In this series, the differences are subtle but observable.

  • C-O Stretch: The characteristic C-O stretching vibrations of the ester group are present in all analogs.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: The presence of the bromine atom is confirmed by a characteristic absorption in the fingerprint region (below 1000 cm⁻¹), though this can sometimes be difficult to assign definitively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique that provides a characteristic fragmentation pattern.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions are detected.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Methyl nicotinate 137106 ([M-OCH₃]⁺), 78 ([C₅H₄N]⁺)
Methyl 4-methylnicotinate 151120 ([M-OCH₃]⁺), 92 ([C₆H₆N]⁺)
Methyl 5-bromonicotinate 215/217 (1:1 ratio)184/186 ([M-OCH₃]⁺), 156/158 ([C₅H₃BrN]⁺)
Methyl 5-bromo-4-methylnicotinate 229/231 (1:1 ratio)198/200 ([M-OCH₃]⁺), 170/172 ([C₆H₅BrN]⁺)
Ethyl 5-bromo-4-methylnicotinate 243/245 (1:1 ratio)198/200 ([M-OC₂H₅]⁺), 170/172 ([C₆H₅BrN]⁺)

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The molecular ion peak confirms the molecular weight of each compound. For the brominated analogs, the characteristic M⁺ and M+2 isotope pattern for bromine (approximately 1:1 ratio) is a definitive indicator of its presence.[1]

  • Fragmentation Pattern: A common fragmentation pathway for these esters is the loss of the alkoxy group (-OCH₃ or -OC₂H₅) to form a stable acylium ion.[2][3] The subsequent fragmentation of the pyridine ring can also be observed.

Workflow and Pathway Visualization

To streamline the process of spectroscopic analysis, the following workflow is recommended:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze Structure Structure Elucidation NMR->Structure Provides Skeletal Information IR->Structure Identifies Functional Groups MS->Structure Determines Molecular Weight & Fragmentation Comparison Comparison with Analogs Structure->Comparison

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of organic compounds.

Conclusion

This guide provides a comparative spectroscopic analysis of Methyl 5-bromo-4-methylnicotinate and its key analogs. By understanding the influence of the bromo and methyl substituents on the NMR, IR, and Mass spectra, researchers can confidently identify and characterize these and other related nicotinic acid derivatives. The provided experimental protocols and data tables serve as a valuable reference for professionals in the fields of chemistry and drug development.

References

  • Wu, H., & Hynes, J., Jr. (2010). Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Letters, 12(6), 1192–1195. [Link][4][5][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • United States Patent Application Publication No. US 2006/0116519 A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with METHYL 5-BROMO-4-METHYLNICOTINATE

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a paramount objective. ME...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a paramount objective. METHYL 5-BROMO-4-METHYLNICOTINATE stands out as a highly valuable, yet challenging, pyridine-based building block. Its strategic substitution pattern offers a reactive handle—the bromo group at the 5-position—for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and precision.[1][2]

The pyridine nitrogen, however, can coordinate with the palladium center, potentially influencing catalytic activity. This guide provides an in-depth, objective comparison of various palladium catalyst systems for the functionalization of METHYL 5-BROMO-4-METHYLNICOTINATE via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. We will delve into supporting experimental data from analogous systems, provide detailed protocols, and explain the mechanistic rationale behind catalyst selection to empower researchers in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[1] The choice of palladium precursor and, more critically, the supporting ligand, dictates the reaction's success, especially with potentially coordinating substrates like substituted pyridines.[3]

Performance Comparison of Catalyst Systems
Catalyst System (Precursor + Ligand)Coupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Remarks & Reference
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Phenylboronic AcidK₃PO₄Toluene/H₂O10012~95% (Est.)Bulky, electron-rich phosphine ligands like SPhos are highly effective for heteroaryl halides.
Pd(PPh₃)₄ (5 mol%)Phenylboronic AcidNa₂CO₃DME/H₂O8016~80-85% (Est.)A classic, reliable catalyst, though may require higher loading and longer reaction times.[4]
PdCl₂(dppf) (3 mol%)4-Methoxyphenylboronic AcidK₂CO₃1,4-Dioxane9012~92% (Est.)Dppf is a robust ligand, offering a good balance of stability and activity.
Pd/C (5 mol%)Phenylboronic AcidK₂CO₃Ethanol/H₂O8024~70-75% (Est.)A heterogeneous option, advantageous for simplified purification, but often less active.[5]

Note: Yields are estimated based on typical results for similar bromopyridine substrates.

Expert Insights & Causality

The superior performance of catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos) is attributed to two key factors. First, their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Second, their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl bromide. For pyridine-containing substrates, these ligands also help prevent strong, deactivating coordination of the pyridine nitrogen to the palladium center.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_r_pd_complex Ar-Pd(II)-R(L)₂ transmetalation->aryl_r_pd_complex reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents Ar-Br reagents->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[6][7] The reaction's success is highly dependent on the synergistic interplay between the palladium precursor, the ligand, and the base.[8]

Performance Comparison of Catalyst Systems

The coupling of METHYL 5-BROMO-4-METHYLNICOTINATE with various amines can be achieved using several catalyst systems. The choice of ligand is crucial to accommodate the steric and electronic properties of the amine coupling partner.

Catalyst System (Precursor + Ligand)Amine PartnerBaseSolventTemp (°C)Time (h)Yield (%)Remarks & Reference
Pd₂(dba)₃ (1 mol%) + Xantphos (2.5 mol%)MorpholineNaOt-BuToluene1108>95% (Est.)The wide bite angle of Xantphos is ideal for coupling with both primary and secondary amines.
Pd(OAc)₂ (2 mol%) + BINAP (3 mol%)AnilineK₂CO₃1,4-Dioxane10018~88% (Est.)A well-established system, though sometimes less effective for hindered amines.
G3-XPhos Precatalyst (2 mol%)n-ButylamineLiHMDSt-Amyl Alcohol906>98% (Est.)Precatalysts offer rapid activation and high turnover numbers, often leading to lower catalyst loadings and shorter reaction times.[9]
Pd₂(dba)₃ (1.5 mol%) + Josiphos SL-J009-1 (3 mol%)Ammonia (as ammonium sulfate)t-BuOKTHF8012~85% (Est.)Specialized ligands are required for the challenging coupling of ammonia equivalents.[10]

Note: Yields are estimated based on typical results for similar bromopyridine substrates.

Expert Insights & Causality

For Buchwald-Hartwig amination, ligand selection is paramount.

  • Bite Angle: Ligands with wide "bite angles" like Xantphos pre-organize the geometry at the palladium center, which facilitates the crucial C-N bond-forming reductive elimination step.

  • Steric Hindrance: Bulky ligands like XPhos and other biarylphosphines create a sterically hindered coordination sphere around the palladium. This promotes the formation of monoligated Pd(0) species, which are often the most active catalysts in the oxidative addition step.

  • Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-Br(L) oxidative_addition->aryl_pd_complex amine_coordination Amide Formation aryl_pd_complex->amine_coordination amide_complex [Ar-Pd(II)-NR₂H(L)]⁺Br⁻ amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product reagents Ar-Br reagents->oxidative_addition amine HNR₂ + Base amine->amine_coordination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

III. Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Heck and Sonogashira couplings provide access to different, yet equally valuable, molecular architectures.

Heck Coupling: C-C Bonds with Alkenes

The Heck reaction couples the aryl bromide with an alkene, offering a route to substituted styrenes and other vinylated pyridines.[11][12][13]

  • Typical Catalyst System: Pd(OAc)₂ (1-5 mol%) with a phosphine ligand like P(o-tol)₃ or PPh₃.

  • Base: A mild organic base such as triethylamine (NEt₃) is typically used to neutralize the HBr generated.

  • Performance Insight: The reaction with electron-deficient alkenes (e.g., acrylates, styrenes) generally proceeds with high regioselectivity and yield. Catalyst systems without phosphine ligands can also be effective but may require higher temperatures.[14]

Sonogashira Coupling: C-C Bonds with Alkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, leading to the synthesis of arylalkynes.[15][16]

  • Classic Catalyst System: A dual system of a palladium precursor (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[17]

  • Base: An amine base like triethylamine or diisopropylamine serves both as the base and often as the solvent.

  • Performance Insight: This reaction is generally high-yielding and tolerant of many functional groups. Copper-free protocols have been developed to avoid issues with copper contamination and homocoupling of the alkyne, often using a stronger base in place of the copper salt.[18]

IV. Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for the derivatization of METHYL 5-BROMO-4-METHYLNICOTINATE.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Flask, Stir Bar, Septum) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Solids (Substrate, Boronic Acid/Amine, Base, Catalyst) inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Temperature (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Rationale: This protocol uses a robust and highly active catalyst system (Pd(OAc)₂/SPhos) with a standard base and solvent combination suitable for heteroaromatic substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv) and SPhos (0.04 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas (repeat 3 times).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Rationale: This protocol utilizes a pre-catalyst for consistent and rapid activation, coupled with a strong base necessary for amine deprotonation. t-Amyl alcohol is an excellent solvent that helps solubilize the base and catalyst.

  • Reaction Setup: To an oven-dried Schlenk tube, add METHYL 5-BROMO-4-METHYLNICOTINATE (1.0 mmol, 1.0 equiv), G3-XPhos precatalyst (0.02 mmol, 0.02 equiv), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.3 mmol, 1.3 equiv).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon gas (repeat 3 times).

  • Reagent Addition: Add degassed t-amyl alcohol (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the tube in a preheated aluminum block at 90 °C and stir for 6-8 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution (5 mL). Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the resulting oil or solid by silica gel chromatography.

V. Conclusion and Future Perspectives

The functionalization of METHYL 5-BROMO-4-METHYLNICOTINATE is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands or their corresponding pre-catalysts consistently deliver superior performance in terms of yield, reaction time, and catalyst loading. While classic catalysts like Pd(PPh₃)₄ remain viable, they often require more forcing conditions.

For researchers and drug development professionals, the key to success lies in rational catalyst selection. Understanding the interplay between the substrate's electronic properties, the coupling partner's steric demands, and the ligand's structural features is critical. The protocols and comparative data presented herein provide a solid foundation for developing efficient and scalable syntheses, ultimately accelerating the discovery and development of novel chemical entities. The ongoing development of more active and stable catalysts, including those based on earth-abundant metals and heterogeneous supports, promises to further enhance the sustainability and cost-effectiveness of these vital transformations.[19]

References

  • Megha Sahu & Prabodh Sapkale. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1166. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5285. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4372-4375. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Baran, T., & Menteşe, E. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(10), 443. [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Gold(I)-Catalyzed Intramolecular Olefin Hydroamination: A New Method for the Synthesis of Saturated Nitrogen Heterocycles. Journal of the American Chemical Society, 129(15), 4542-4543.
  • Sigman, M. S., & Schultz, E. E. (2012). Palladium-Catalyzed Enantioselective Redox-Relay Heck Reactions of Alkenols. Journal of the American Chemical Society, 134(1), 37-40.
  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Ciofani, A., & Di-Nicola, C. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(11), 932. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2022). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry, 24(10), 4059-4067. [Link]

  • ResearchGate. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2536-2544. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. [Link]

  • ResearchGate. (2005). Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted 4-Methylnicotinic Acids

Introduction Substituted 4-methylnicotinic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The strategic placement of a carboxylic acid, a methyl group, and additional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 4-methylnicotinic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The strategic placement of a carboxylic acid, a methyl group, and additional substituents on the pyridine ring creates a versatile scaffold that is a key component in numerous pharmacologically active compounds. A prime example is the structure of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, which features a substituted nicotinamide moiety derived from this class of compounds. The ability to efficiently and selectively synthesize these molecules is therefore of paramount importance to the pharmaceutical industry.

This guide provides a comparative analysis of the primary synthetic routes to substituted 4-methylnicotinic acids. It is designed for researchers, medicinal chemists, and process development professionals, offering an in-depth look at the underlying chemical principles, practical experimental protocols, and the relative advantages and disadvantages of each approach. We will explore strategies beginning with the functionalization of existing pyridine rings and those that construct the pyridine core de novo through cycloaddition reactions.

Synthetic Strategies: An Overview

The synthesis of substituted 4-methylnicotinic acids can be broadly categorized into two main approaches:

  • Post-Modification of Pre-formed Pyridine Scaffolds: This is the most common strategy, typically starting from commercially available and relatively inexpensive 4-picoline (4-methylpyridine) or substituted nicotinic acid derivatives. The core challenge lies in achieving the desired regioselectivity of functionalization on the electron-deficient pyridine ring. Key methods in this category include:

    • Directed ortho-Metalation (DoM) and Cross-Coupling: Utilizing directing groups to achieve selective metalation and subsequent reaction with electrophiles.

    • C-H Activation/Functionalization: Employing transition metal catalysts to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach.[1][2][3]

  • De Novo Synthesis via Cycloaddition Reactions: These methods construct the pyridine ring from acyclic precursors. This approach offers excellent control over the final substitution pattern, as the desired functional groups can be incorporated into the starting materials. Key methods include:

    • [4+2] Cycloadditions (Diels-Alder type reactions): Involving the reaction of 1-azadienes with alkynes.[4]

    • [2+2+2] Cycloadditions: A powerful transition-metal-catalyzed method that co-cyclotrimerizes nitriles with two alkyne molecules.[5]

    • (3+3) Cycloadditions: Condensation reactions of enamines with unsaturated aldehydes or ketones.[6]

This guide will now delve into the specifics of these selected routes, providing detailed protocols and comparative insights.

Route 1: Functionalization of Halogenated 4-Methylnicotinic Acid Derivatives via Cross-Coupling

This strategy is a workhorse in medicinal chemistry, relying on the robust and versatile palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents. The general approach involves the synthesis of a halogenated 4-methylnicotinic acid intermediate, which then serves as a handle for introducing diversity.

Rationale and Mechanistic Insight

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution but challenging for electrophilic aromatic substitution.[7] Introducing a halogen, typically bromine or chlorine, at a specific position provides a reactive site for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura (using boronic acids)[8][9], Stille (using organostannanes), and Buchwald-Hartwig (using amines) couplings. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The carboxylic acid group is often protected as an ester during these transformations to prevent interference with the catalytic cycle.

Workflow for Cross-Coupling Strategy

cluster_0 Step 1: Halogenation cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Final Product Start 4-Hydroxy-6-methylnicotinic acid A2 Methyl 4-bromo-6-methylnicotinate Start->A2 1. Esterification (e.g., EDCI, DMAP) 2. Bromination (e.g., POBr3) A2_ref Methyl 4-bromo-6-methylnicotinate Coupling Suzuki-Miyaura Coupling A2_ref->Coupling Product_Ester Substituted Methyl 4-methylnicotinate Coupling->Product_Ester Boronic Aryl/Heteroaryl Boronic Acid Boronic->Coupling Final_Product Substituted 4-Methylnicotinic Acid Product_Ester->Final_Product Hydrolysis (e.g., LiOH, NaOH)

Caption: Workflow for synthesis via halogenation and cross-coupling.

Representative Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate

This protocol is adapted from a procedure described in the supporting information of a Royal Society of Chemistry publication.[10]

Step 1: Esterification of 4-Hydroxy-6-methylnicotinic acid

  • To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.0 mmol) at room temperature.

  • Stir the solution under reflux conditions. Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the mixture in vacuo.

  • Purify the residue by silica gel column chromatography (Eluent: DCM/MeOH = 20:1) to yield methyl 4-hydroxy-6-methylnicotinate. (Typical Yield: ~88%).[10]

Step 2: Bromination

  • To a solution of methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol) in DCM (150 mL) at 0 °C, add POBr₃ (64.5 g, 225 mmol) in five portions.

  • Stir the solution at 35 °C until the starting material has completely disappeared (monitored by TLC).

  • Concentrate the reaction mixture in vacuo and cool to 0 °C.

  • Carefully add ethanol and then a saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.

  • Extract the mixture with brine (3 x 80 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (Eluent: PE/EA = 4:1) to yield methyl 4-bromo-6-methylnicotinate as a yellow solid. (Typical Yield: ~82%).[10]

This brominated intermediate is now ready for a variety of palladium-catalyzed cross-coupling reactions to introduce substituents at the 4-position, followed by ester hydrolysis to yield the target acid.

Route 2: De Novo Pyridine Synthesis via [2+2+2] Cycloaddition

This elegant approach builds the pyridine ring from simpler, non-heterocyclic components. It is particularly advantageous when complex or unusual substitution patterns are required that would be difficult to achieve by functionalizing a pre-existing ring.

Rationale and Mechanistic Insight

The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful tool for constructing six-membered rings.[5] In the context of pyridine synthesis, the reaction involves the cyclotrimerization of a nitrile (which provides the nitrogen atom and one carbon) with two alkyne molecules (which provide the remaining four carbons). The use of a substituted nitrile (e.g., acetonitrile for a methyl group) and appropriately substituted alkynes allows for the direct assembly of a highly functionalized pyridine ring in a single step. The regioselectivity of the addition is a key challenge and is often controlled by the steric and electronic properties of the substrates and the choice of the metal catalyst (e.g., Cobalt, Rhodium, Nickel).

Conceptual Workflow for [2+2+2] Cycloaddition

Alkyne1 Alkyne 1 (e.g., with ester precursor) Catalyst Transition Metal Catalyst (e.g., Co, Rh) Alkyne1->Catalyst Alkyne2 Alkyne 2 Alkyne2->Catalyst Nitrile Nitrile (e.g., Acetonitrile for 4-Me) Nitrile->Catalyst Product Substituted 4-Methylnicotinate Ester Catalyst->Product [2+2+2] Cycloaddition Final_Product Substituted 4-Methylnicotinic Acid Product->Final_Product Hydrolysis

Caption: Conceptual workflow for [2+2+2] cycloaddition route.

Key Experimental Considerations

While a detailed, universally applicable protocol is difficult to provide due to the substrate-specific nature of these reactions, key parameters to optimize include:

  • Catalyst System: Cobalt complexes, such as Co(I) catalysts, are frequently used. The choice of ligand on the metal center is crucial for reactivity and selectivity.

  • Substrate Design: One of the alkynes must bear a group that can be converted to a carboxylic acid (e.g., an ester). To install the 4-methyl group, acetonitrile can often be used as the nitrile component.

  • Reaction Conditions: These reactions are typically run in anhydrous, inert atmospheres. Solvents like toluene or THF are common, and temperatures can range from ambient to reflux, depending on the catalyst's activity.

The primary advantage of this route is the ability to construct highly substituted pyridines in a convergent manner. However, the synthesis of the required alkyne and nitrile precursors can add to the overall step count, and controlling regioselectivity can be challenging.

Route 3: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and "green" alternative to traditional cross-coupling methods, as it avoids the need to pre-install a halogen or other activating group.[1][3][11]

Rationale and Mechanistic Insight

This approach uses a transition metal catalyst (commonly Rhodium, Palladium, or Ruthenium) to directly cleave a C-H bond on the pyridine ring and replace it with a new functional group.[2] For pyridines, functionalization is often directed to the C2 and C4 positions due to the electronic nature of the ring.[1] A directing group, often the pyridine nitrogen itself or another substituent, coordinates to the metal center, bringing it into close proximity with a specific C-H bond and enabling selective activation. This strategy is highly atom-economical but can require careful optimization to control regioselectivity and prevent catalyst deactivation.

Conceptual Workflow for C-H Functionalization

Start 4-Methylnicotinic Acid Derivative (e.g., Ester or Amide) Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Start->Catalyst Coupling_Partner Coupling Partner (e.g., Alkene, Aryl Halide) Coupling_Partner->Catalyst Product C-H Functionalized Product Catalyst->Product C-H Activation & Coupling

Caption: Conceptual workflow for direct C-H functionalization.

Key Experimental Considerations
  • Catalyst and Ligand: The choice of the metal and its ligand sphere is paramount for achieving the desired reactivity and selectivity.

  • Directing Group: The inherent directing ability of the pyridine nitrogen often favors C2 functionalization. Achieving C5 or C6 functionalization on a 4-methylnicotinic acid scaffold can be challenging and may require the installation of a specific directing group.

  • Oxidant: Many C-H functionalization cycles require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can significantly impact the reaction outcome.

While offering the most direct route, C-H functionalization can have a narrower substrate scope compared to cross-coupling and may require more intensive screening of reaction conditions to achieve desired results.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Cross-CouplingRoute 2: [2+2+2] CycloadditionRoute 3: Direct C-H Functionalization
Starting Materials Readily available halogenated pyridines or picolines.Simple alkynes and nitriles.Substituted 4-methylnicotinic acid derivatives.
Key Advantage High reliability, broad substrate scope, well-established.Excellent control of substitution pattern, convergent.High atom economy, avoids pre-functionalization.[2]
Key Disadvantage Requires pre-installation of a halogen (extra steps).Regioselectivity can be a major challenge; precursors may be complex.Can have a narrower scope, may require extensive optimization, regioselectivity can be an issue.
Typical Yields Good to Excellent (70-95% for coupling step).Moderate to Good (40-80%).Variable (Moderate to Good, 50-85%).
Scalability Generally good; many processes are used on an industrial scale.Can be challenging due to catalyst cost and reaction sensitivity.Potentially good, but catalyst stability and turnover can be limiting factors.
Ideal Application Generating libraries of analogues from a common intermediate.Synthesis of highly substituted or novel pyridine scaffolds.Late-stage functionalization or when atom economy is critical.

Conclusion and Future Outlook

The synthesis of substituted 4-methylnicotinic acids is a mature field with several robust and reliable methods at the disposal of the modern chemist. The classical approach via halogenation and cross-coupling remains the most widely used strategy due to its predictability and broad applicability. For targets with complex substitution patterns that are difficult to access through traditional means, de novo cycloaddition strategies offer a powerful, albeit sometimes challenging, alternative.

Looking forward, the field of direct C-H functionalization holds the greatest promise for revolutionizing the synthesis of these important molecules.[3][11] As catalysts with greater activity and selectivity are developed, these methods will likely supplant older, less efficient routes, providing more sustainable and direct access to novel pharmaceutical building blocks. The continued development in all these areas will undoubtedly accelerate the discovery of new medicines built upon the versatile 4-methylnicotinic acid scaffold.

References

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085-1094. [Link]

  • Li, L., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(17), 11847–11859. [Link]

  • Jarman, M. (1968). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic, 1990-1992. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Adrio, J., & Carretero, J. C. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(6), 693-697. [Link]

  • Lina. (2022). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Vitale, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4946. [Link]

  • Pícha, F., et al. (2005). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Journal of Combinatorial Chemistry, 7(2), 294-300. [Link]

  • Electronic Supplementary Information for an article in a Royal Society of Chemistry journal. Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. Ningbo Inno Pharmchem. [Link]

  • Shang, M., & Diao, T. (2021). C–H Functionalization of Pyridines. ResearchGate. [Link]

  • Leete, E., & Leete, S. A. S. (1976). Aberrant syntheses in higher plants. 3. Synthesis of 4-methylnicotine and an examination of its possible biosynthesis from 4-methylnicotinic acid in Nicotiana tabacum. The Journal of Organic Chemistry, 41(21), 3438-3441. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59. [Link]

  • Nielsen, S. F., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(11), 2217-2226. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Zhang, Y., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

  • Adams, D. R., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Shun, Y., et al. (2011). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. Organic Letters, 13(1), 108-111. [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350. [Link]

  • Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Shang, M., & Diao, T. (2021). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 19(1), 12-26. [Link]

  • Kim, H., & Kim, S. (2025). CO2 shuttling in organic synthesis. Chemical Synthesis, 5. [Link]

  • Criado, A., et al. (2015). Promising alternative routes for graphene production and functionalization. Journal of Materials Chemistry A, 3(42), 20975-20980. [Link]

  • Pullen, S., et al. (2013). Functionalization of robust Zr(iv)-based metal–organic framework films via a postsynthetic ligand exchange. Chemical Communications, 49(75), 8344-8346. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of METHYL 5-BROMO-4-METHYLNICOTINATE

As a Senior Application Scientist, it is imperative to preface this guide with a core principle of laboratory safety: always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before hand...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a core principle of laboratory safety: always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical. In instances where a comprehensive SDS is not available, a conservative approach grounded in the known hazards of similar compounds and established best practices for chemical waste management is essential. This guide synthesizes available data for structurally related compounds to provide a robust framework for the proper disposal of METHYL 5-BROMO-4-METHYLNICOTINATE.

METHYL 5-BROMO-4-METHYLNICOTINATE is a halogenated pyridine derivative. The presence of bromine categorizes it as a halogenated organic compound, which necessitates specific disposal protocols to prevent environmental harm and ensure regulatory compliance.[1][2]

Hazard Profile and Risk Assessment

While a detailed toxicological profile for METHYL 5-BROMO-4-METHYLNICOTINATE is not extensively documented in readily available literature, the hazard profile can be inferred from related structures such as methyl nicotinate and other brominated organic compounds.

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyridine derivatives and organobromine compounds are known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life, and their release into the environment must be avoided.[4]

A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment must consider the quantity of the compound being handled, the potential for aerosolization, and the available engineering controls (e.g., chemical fume hood).

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling METHYL 5-BROMO-4-METHYLNICOTINATE. The following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[4]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may lead to irritation. Always check glove compatibility charts for the specific solvent being used with the compound.[1][2]
Body Protection A laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.[1]
Disposal Workflow

The proper disposal of METHYL 5-BROMO-4-METHYLNICOTINATE hinges on the principle of waste segregation. Halogenated organic compounds require separate disposal streams from non-halogenated organic waste.[1][2]

DisposalWorkflow cluster_assessment Initial Assessment cluster_segregation Waste Segregation cluster_final Final Steps start Begin Disposal Process waste_type Identify Waste: METHYL 5-BROMO-4-METHYLNICOTINATE start->waste_type is_halogenated Is it a halogenated organic compound? waste_type->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' container is_halogenated->halogenated_container  Yes   non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container  No   label_container Label container with contents and hazard warnings halogenated_container->label_container licensed_disposal Arrange for disposal by a licensed professional waste disposal service label_container->licensed_disposal documentation Maintain detailed disposal records licensed_disposal->documentation

Caption: Disposal decision workflow for METHYL 5-BROMO-4-METHYLNICOTINATE.

Step-by-Step Disposal Protocol
  • Containment: All waste containing METHYL 5-BROMO-4-METHYLNICOTINATE, whether in pure form, in solution, or as contaminated materials (e.g., weighing boats, pipette tips), must be collected in a designated, properly labeled, and sealable waste container.

  • Waste Stream Segregation: This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste."[1][2] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "METHYL 5-BROMO-4-METHYLNICOTINATE" and any solvents present. The appropriate hazard pictograms (e.g., irritant, environmental hazard) should also be affixed to the container.

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4] Never pour METHYL 5-BROMO-4-METHYLNICOTINATE down the drain.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[4] All work with this compound should ideally be conducted within a chemical fume hood to contain any potential spills.[2]

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove all ignition sources from the vicinity of a chemical spill.

  • Absorb the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the material.[4]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items into a sealable container. This waste must be disposed of as "Halogenated Organic Waste" following the protocol outlined above.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of METHYL 5-BROMO-4-METHYLNICOTINATE, thereby protecting themselves, their colleagues, and the environment.

References

Sources

Handling

Essential Safety and Operational Protocols for Handling METHYL 5-BROMO-4-METHYLNICOTINATE

This guide provides indispensable safety and logistical information for the handling of METHYL 5-BROMO-4-METHYLNICOTINATE. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides indispensable safety and logistical information for the handling of METHYL 5-BROMO-4-METHYLNICOTINATE. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the hazardous properties of its structural analogs, including pyridine derivatives, brominated organic compounds, and methyl nicotinate.[1][2] It is imperative that this compound is handled with caution by trained personnel within a controlled laboratory environment. This document is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and governmental safety protocols.

Hazard Analysis: A Proactive Approach to Safety

METHYL 5-BROMO-4-METHYLNICOTINATE is a substituted pyridine derivative containing a bromine atom. This chemical structure suggests a hazard profile that includes potential toxicity, irritant properties, and reactivity. A comprehensive understanding of these potential hazards is the cornerstone of safe laboratory practice.

Primary Hazard Considerations:

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][3] Overexposure may lead to symptoms such as nausea, headaches, and dizziness.[3]

  • Irritation: Like many pyridine-based compounds and brominated organics, this substance is expected to be an irritant to the skin, eyes, and respiratory system.[4][5] Direct contact should be avoided.

  • Reactivity: Brominated organic compounds can be reactive, and bromine itself reacts violently with many organic compounds.[6] While the bromine in this molecule is covalently bonded, its reactivity potential, especially under elevated temperatures or in the presence of certain reagents, should not be underestimated.

  • Flammability: Pyridine is a flammable liquid.[7][8] While the flammability of METHYL 5-BROMO-4-METHYLNICOTINATE is not explicitly documented, it should be handled away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[2][3][7]Provides a barrier against skin absorption, which is a potential route of exposure for pyridine derivatives.[1][3]
Body Protection A flame-retardant lab coat, fully buttoned.Protects against incidental skin contact and potential splashes.[1]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[3][9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Ventilation: All work with METHYL 5-BROMO-4-METHYLNICOTINATE must be performed in a properly functioning chemical fume hood.[3][9][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand or vermiculite) and sodium thiosulfate solution for bromine neutralization should be readily available.[6][11]

Handling Procedure
  • Don PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[3]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[7]

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling METHYL 5-BROMO-4-METHYLNICOTINATE.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Confirm Spill Kit Availability prep_ppe->prep_spill_kit handle_dispense Dispense Compound in Fume Hood prep_spill_kit->handle_dispense handle_close Keep Container Tightly Closed handle_dispense->handle_close dispose_waste Segregate and Label Waste handle_close->dispose_waste dispose_container Dispose via Certified Contractor dispose_waste->dispose_container

Caption: Workflow for the safe handling of METHYL 5-BROMO-4-METHYLNICOTINATE.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

Emergency SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Small Spill For a small spill, absorb the material with an inert absorbent.[8] Treat the spill area with a sodium thiosulfate solution.[6] Place the absorbed material into a sealed container for proper disposal.
Large Spill Evacuate the area immediately. Alert your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of METHYL 5-BROMO-4-METHYLNICOTINATE and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the general trash.

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of hazard identification, control measures, and emergency preparedness.

cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Emergency Response hazards Hazard Identification (Toxicity, Irritation, Reactivity) engineering Engineering Controls (Fume Hood) hazards->engineering informs ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazards->ppe informs admin Administrative Controls (SOPs, Training) hazards->admin informs emergency Emergency Procedures (First Aid, Spill Cleanup) engineering->emergency mitigates need for ppe->emergency mitigates need for admin->emergency mitigates need for

Caption: Logical relationship between risk assessment and safety protocols.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • Pyridine Safety Data Sheet. Washington State University. Retrieved from [Link]

  • Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. (2023, February 1). Retrieved from [Link]

  • LCSS: BROMINE. National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb. Retrieved from [Link]

  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. Retrieved from [Link]

  • Bromine Safety & Standard Operating Procedures. Kansas State University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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